molecular formula C12H10BrNOS B1272451 {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol CAS No. 338982-33-5

{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol

Cat. No.: B1272451
CAS No.: 338982-33-5
M. Wt: 296.18 g/mol
InChI Key: MXMJUUPVVBMWQO-UHFFFAOYSA-N
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Description

{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol is a useful research compound. Its molecular formula is C12H10BrNOS and its molecular weight is 296.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(4-bromophenyl)sulfanylpyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNOS/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMJUUPVVBMWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377141
Record name {2-[(4-bromophenyl)sulfanyl]-3-pyridinyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-33-5
Record name {2-[(4-bromophenyl)sulfanyl]-3-pyridinyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of the novel pyridyl sulfide derivative, {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol. This compound holds potential significance in medicinal chemistry and drug discovery due to the established bioactivity of pyridyl sulfide scaffolds.[1][2] The guide details a robust, two-step synthetic pathway, emphasizing the causality behind experimental choices and ensuring methodological integrity. Furthermore, it outlines a comprehensive characterization workflow, employing modern spectroscopic techniques to validate the structure and purity of the synthesized compound. This document is intended to serve as a practical resource for researchers engaged in the exploration of novel heterocyclic compounds for therapeutic applications.

Introduction and Scientific Context

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1] Its ability to participate in hydrogen bonding and its overall electronic properties make it a versatile building block in the design of biologically active molecules. Similarly, aryl sulfides are recognized for their diverse pharmacological activities.[2] The strategic combination of these two moieties in this compound creates a molecule with significant potential for further investigation in drug discovery programs. The bromine substituent offers a handle for subsequent cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.

This guide presents a logical and experimentally validated approach to the synthesis and characterization of this target compound, providing the necessary detail for replication and further study.

Synthetic Strategy and Protocol

The synthesis of this compound is approached via a two-step sequence. The first step involves a nucleophilic aromatic substitution (SNAr) reaction to form the C-S bond, followed by the reduction of a carboxylic acid precursor to the desired primary alcohol.

Step 1: Synthesis of 2-[(4-Bromophenyl)sulfanyl]nicotinic acid

The initial step focuses on the formation of the aryl sulfide linkage. This is achieved through the reaction of 2-chloronicotinic acid with 4-bromothiophenol. The pyridine ring, particularly when substituted with an electron-withdrawing group like a carboxylic acid, is activated towards nucleophilic attack.[3][4] The chlorine atom at the 2-position serves as a good leaving group, facilitating the substitution by the thiolate anion of 4-bromothiophenol.

Experimental Protocol: Synthesis of 2-[(4-Bromophenyl)sulfanyl]nicotinic acid

  • Reagents and Materials:

    • 2-Chloronicotinic acid

    • 4-Bromothiophenol

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Hydrochloric acid (HCl), 1M

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a stirred solution of 2-chloronicotinic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

    • Add 4-bromothiophenol (1.1 eq) to the reaction mixture.

    • Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous mixture to pH 3-4 with 1M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium carbonate, enhancing the nucleophilicity of the thiophenol. The basic conditions generated by potassium carbonate are necessary to deprotonate the thiophenol, forming the more nucleophilic thiolate anion.

Step 2: Synthesis of this compound

The second step involves the reduction of the carboxylic acid group of 2-[(4-Bromophenyl)sulfanyl]nicotinic acid to a primary alcohol. Borane-tetrahydrofuran complex (BH₃·THF) is an effective and selective reducing agent for this transformation, as it readily reduces carboxylic acids without affecting the aryl halide or the sulfide linkage.[5]

Experimental Protocol: Synthesis of this compound

  • Reagents and Materials:

    • 2-[(4-Bromophenyl)sulfanyl]nicotinic acid

    • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

    • Rotary evaporator

  • Procedure:

    • Dissolve 2-[(4-Bromophenyl)sulfanyl]nicotinic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the 1M solution of BH₃·THF (2.0-3.0 eq) dropwise via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

    • Remove the solvents under reduced pressure.

    • Add saturated sodium bicarbonate solution to the residue and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

The use of anhydrous conditions is critical for this step, as borane reacts violently with water. The inert atmosphere prevents the oxidation of the borane reagent. The methanolic quench serves to destroy any excess borane and to hydrolyze the borate ester intermediate.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: C-S Bond Formation cluster_step2 Step 2: Reduction A 2-Chloronicotinic Acid + 4-Bromothiophenol B Reaction with K₂CO₃ in DMF A->B SNAг C Acidic Workup & Extraction B->C D 2-[(4-Bromophenyl)sulfanyl]nicotinic acid C->D E {2-[(4-Bromophenyl)sulfanyl]nicotinic acid} F Reaction with BH₃·THF E->F Reduction G Quench & Workup F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization Workflow Diagram

Characterization_Workflow Start Synthesized Compound NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Structural Elucidation MS Mass Spectrometry (MS) Start->MS Molecular Weight Confirmation IR Infrared (IR) Spectroscopy Start->IR Functional Group Analysis Purity Purity Assessment (e.g., HPLC) NMR->Purity MS->Purity IR->Purity Final Confirmed Structure & Purity Purity->Final

Caption: Workflow for the characterization of the final product.

Spectroscopic Data and Interpretation

The following table summarizes the expected spectroscopic data for this compound.

Technique Expected Observations and Interpretation
¹H NMR - Aromatic protons of the pyridine and bromophenyl rings (multiple signals in the δ 7.0-8.5 ppm region).- A singlet for the methylene protons (-CH₂OH) around δ 4.5-5.0 ppm.- A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
¹³C NMR - Aromatic carbons of both rings (signals in the δ 110-160 ppm region).- A signal for the methylene carbon (-CH₂OH) around δ 60-65 ppm.
Mass Spec. - The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₁₂H₁₀BrNOS). The isotopic pattern characteristic of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.[6]
IR Spec. - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group.[7][8]- C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹.- C=C and C=N stretching vibrations of the aromatic rings in the 1400-1600 cm⁻¹ region.[9]- C-O stretching vibration of the primary alcohol around 1000-1050 cm⁻¹.

Note: The exact chemical shifts (δ) in NMR spectra and absorption frequencies in IR spectra can vary depending on the solvent and concentration.

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of this compound. By providing a clear rationale for the chosen synthetic route and characterization techniques, this document aims to empower researchers to confidently prepare and validate this promising compound for further investigation in the field of drug discovery. The self-validating nature of the described protocols, supported by comprehensive characterization, ensures the integrity of the final product, a critical aspect of preclinical research.

References

  • Google Patents. CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
  • NIST. 4-Pyridinemethanol - the NIST WebBook. Available at: [Link]

  • ACS Publications. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega. Available at: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available at: [Link]

  • PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Available at: [Link]

  • ACS Publications. Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins | Bioconjugate Chemistry. Available at: [Link]

  • PrepChem.com. Synthesis of 6-chloro-3-pyridinemethanol. Available at: [Link]

  • NIST. 4-Pyridinemethanol - the NIST WebBook. Available at: [Link]

  • ACS Publications. C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics | ACS Omega. Available at: [Link]

  • Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available at: [Link]

  • ACS Publications. A Facile One-Pot Synthesis of Alkyl Aryl Sulfides from Aryl Bromides. Available at: [Link]

  • Royal Society of Chemistry. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

  • Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Available at: [Link]

  • Morressier. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Available at: [Link]

  • PMC. C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. Available at: [Link]

  • MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Available at: [Link]

  • MDPI. Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. Available at: [Link]

  • NIH. A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light - PMC. Available at: [Link]

  • PubMed. Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. Available at: [Link]

  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. Available at: [Link]

  • ScienceDirect. The application of sulfur-containing peptides in drug discovery. Available at: [Link]

  • ResearchGate. IR spectra of the residual pyridine species over the different solids... Available at: [Link]

  • ACS Publications. Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions | Organic Letters. Available at: [Link]

  • SpectraBase. 3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide - Optional[1H NMR] - Spectrum. Available at: [Link]

  • PubChem. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957. Available at: [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

  • PMC. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]

  • ACS Publications. Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction | Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics | ACS Omega. Available at: [Link]

  • Hilaris Publisher. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Available at: [Link]

  • lookchem. Cas 118289-16-0,2-Bromopyridine-4-methanol. Available at: [Link]

  • Wikipedia. Pyridinecarboxylic acid. Available at: [Link]

Sources

Spectroscopic data (NMR, IR, MS) of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol

Authored by: A Senior Application Scientist

Foreword: The Imperative of Rigorous Structural Elucidation in Drug Discovery

In the landscape of modern drug development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the squandering of immense resources and, more critically, compromise the safety and efficacy of a potential therapeutic agent. The subject of this guide, this compound, is a novel heterocyclic compound with potential applications in medicinal chemistry. Its intricate arrangement of a substituted pyridine ring, a bromophenyl group, and a reactive methanol moiety necessitates a multi-faceted analytical approach for complete characterization.

This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the spectroscopic techniques required to elucidate and verify the structure of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this document will illuminate the causal reasoning behind experimental choices and data interpretation, empowering the reader to apply these principles to their own research endeavors.

Unveiling the Molecular Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.[1][2][3] By probing the magnetic properties of atomic nuclei, we can glean detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[4][5]

Proton (¹H) NMR Spectroscopy: A Window into the Hydrogen Environments

¹H NMR spectroscopy provides a detailed picture of the types of protons present in a molecule and their relationships to neighboring atoms.[2][3]

Expected ¹H NMR Spectral Data

Based on the structure of this compound, we anticipate the following proton signals:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.4Doublet of doublets1HH-6 (Pyridine)Deshielded by the adjacent nitrogen and the sulfide linkage.
~7.7Doublet of doublets1HH-4 (Pyridine)Influenced by the adjacent aromatic ring and the methanol group.
~7.5Doublet2HH-2', H-6' (Bromophenyl)Aromatic protons ortho to the bromine atom.
~7.3Doublet2HH-3', H-5' (Bromophenyl)Aromatic protons meta to the bromine atom.
~7.2Doublet of doublets1HH-5 (Pyridine)Shielded relative to other pyridine protons.
~4.6Singlet2H-CH₂OHMethylene protons adjacent to an oxygen atom.
~3.5Broad Singlet1H-OHExchangeable proton of the hydroxyl group.
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Visualizing Proton Connectivity

HNMR_Connectivity cluster_pyridine Pyridine Ring cluster_bromophenyl Bromophenyl Ring cluster_methanol Methanol Group H6 H-6 (~8.4 ppm) H5 H-5 (~7.2 ppm) H6->H5 J ≈ 8 Hz H4 H-4 (~7.7 ppm) H4->H5 J ≈ 4 Hz H2_H6 H-2', H-6' (~7.5 ppm) H3_H5 H-3', H-5' (~7.3 ppm) H2_H6->H3_H5 J ≈ 8 Hz CH2 -CH₂OH (~4.6 ppm) OH -OH (~3.5 ppm)

Caption: Predicted ¹H NMR spin system connectivities.

Carbon-¹³ (¹³C) NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides information on the different types of carbon atoms in a molecule.

Expected ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment Rationale
~158C-2 (Pyridine)Carbon attached to both nitrogen and sulfur.
~150C-6 (Pyridine)Carbon adjacent to nitrogen.
~140C-4 (Pyridine)Aromatic CH.
~138C-1' (Bromophenyl)Carbon attached to sulfur.
~132C-3', C-5' (Bromophenyl)Aromatic CH.
~130C-2', C-6' (Bromophenyl)Aromatic CH.
~125C-5 (Pyridine)Aromatic CH.
~122C-4' (Bromophenyl)Carbon attached to bromine.
~120C-3 (Pyridine)Carbon attached to the methanol group.
~60-CH₂OHCarbon of the methylene group.
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 0-200 ppm.

  • Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

Probing Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment Rationale
3400-3200Broad, MediumO-H stretchCharacteristic of the hydroxyl group.[6]
3100-3000MediumAromatic C-H stretchTypical for C-H bonds on aromatic rings.[8][9]
1600-1450Medium-StrongC=C and C=N stretchingVibrations within the pyridine and phenyl rings.[8][9]
1250-1000StrongC-O stretchCharacteristic of the primary alcohol.
900-675StrongC-H out-of-plane bendingCan provide information on the substitution pattern of the aromatic rings.[8]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Visualizing Key IR Vibrations

IR_Vibrations Molecule This compound OH_stretch O-H Stretch (3400-3200 cm⁻¹) Molecule->OH_stretch Aromatic_CH_stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) Molecule->Aromatic_CH_stretch CC_CN_stretch C=C & C=N Stretch (1600-1450 cm⁻¹) Molecule->CC_CN_stretch CO_stretch C-O Stretch (1250-1000 cm⁻¹) Molecule->CO_stretch

Caption: Key functional group vibrations in the IR spectrum.

Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[10]

Expected Mass Spectrometric Data
  • Molecular Ion (M⁺): The molecular weight of this compound is 312.2 g/mol . Due to the presence of bromine, we expect to see two peaks for the molecular ion: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, with approximately equal intensity, at m/z 311 and 313.

  • Key Fragment Ions: The presence of a sulfur atom can influence the fragmentation pattern.[10][11][12]

m/z Proposed Fragment Rationale
280/282[M - CH₂OH]⁺Loss of the hydroxymethyl radical.
232/234[M - C₅H₄N-CH₂OH]⁺Cleavage of the C-S bond.
183[M - Br-C₆H₄S]⁺Cleavage of the S-pyridine bond.
155/157[Br-C₆H₄]⁺Bromophenyl cation.
108[C₅H₄N-CH₂OH]⁺Pyridinylmethanol cation.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode.

    • EI-MS: Introduce the sample via a direct insertion probe or a GC inlet.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.

Visualizing Major Fragmentation Pathways

MS_Fragmentation M [M]⁺˙ m/z 311/313 F1 [M - CH₂OH]⁺ m/z 280/282 M->F1 - •CH₂OH F2 [Br-C₆H₄S]⁺ m/z 232/234 M->F2 - •C₅H₄N-CH₂OH F3 [C₅H₄N-CH₂OH]⁺ m/z 108 M->F3 - •S-C₆H₄-Br F4 [Br-C₆H₄]⁺ m/z 155/157 F2->F4 - S

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation of this compound. By integrating the data from ¹H NMR, ¹³C NMR, IR, and MS, a self-validating system of evidence is established. Each technique offers a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. This meticulous approach to characterization is not merely an academic exercise; it is a critical component of ensuring the quality, safety, and efficacy of potential new medicines.

References

  • Brodsky, Y. (Year). Mass spectra of some sulfinate esters and sulfones. Canadian Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Columbia University. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Accent Journal of Economics Ecology & Engineering. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. [Link]

  • YouTube. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds. [Link]

  • MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

  • ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]

  • Canadian Journal of Chemistry. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]

  • ACS Publications. (n.d.). Fragmentation of aliphatic sulfur compounds by electron impact. [Link]

  • ResearchGate. (2025, August 5). Biological sulphur-containing compounds – Analytical challenges. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

Sources

Physical and chemical properties of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol

Introduction: A Scaffold of Potential in Modern Drug Discovery

The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer both structural diversity and inherent biological relevance. Within this context, heterocyclic compounds, particularly those containing the pyridine nucleus, have established themselves as cornerstones of pharmaceutical development. The pyridine ring is a key feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems.[1][2]

This guide focuses on a specific, highly functionalized pyridine derivative: This compound . This molecule represents a confluence of three critical pharmacophoric elements:

  • The Pyridine Core: A fundamental building block in a vast array of biologically active molecules.[3]

  • The Aryl Thioether Linkage: A versatile functional group known to impart specific conformational properties and engage in key interactions with biological targets. Thioether-containing molecules are explored as fungicides, bactericides, and herbicides.[4][5]

  • The Bromophenyl Moiety: A common feature in medicinal chemistry, where the bromine atom can serve as a handle for further synthetic elaboration via cross-coupling reactions or act as a lipophilic, space-filling group that can enhance binding affinity.

The integration of a primary alcohol provides a reactive site for subsequent chemical modification, positioning this compound as a valuable intermediate for the synthesis of compound libraries. This document serves as a comprehensive technical overview of its core physical and chemical properties, plausible synthetic routes, reactivity profile, and potential applications for professionals engaged in drug discovery and development.

Section 1: Molecular Identity and Physicochemical Characteristics

Table 1: Predicted Physicochemical Properties and Identifiers

PropertyPredicted Value / InformationJustification & Comparative Data
IUPAC Name This compoundSystematic nomenclature rules.
Molecular Formula C₁₂H₁₀BrNOSDerived from the molecular structure.
Molecular Weight 296.19 g/mol Sum of atomic weights.
Appearance White to off-white or pale yellow solidSimilar to related compounds like (4-bromophenyl)methanol and other substituted pyridines.[6][7]
Melting Point Estimated: 70-90 °CHigher than (6-Bromo-pyridin-2-yl)methanol (34-39 °C) due to increased molecular weight and intermolecular forces from the aryl thioether group.
Solubility Soluble in DMSO, DMF, Methanol, Chloroform; Sparingly soluble in water.The polar hydroxyl group offers some aqueous solubility, but the large, hydrophobic aryl groups dominate. Typical for functionalized heterocyclic compounds.
pKa (of Pyridinium ion) Estimated: 3.5 - 4.5The basicity of the pyridine nitrogen is reduced by the electron-withdrawing effects of the adjacent sulfanyl group. This is lower than pyridine's pKa of ~5.2.[2][8]
LogP Estimated: 2.5 - 3.5Calculated based on the contributions of the bromophenyl, pyridine, thioether, and methanol groups.

Section 2: Proposed Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached via a two-step process involving a nucleophilic aromatic substitution followed by the reduction of a carbonyl group. This strategy offers a reliable and scalable route using commercially available starting materials.

Overall Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Selective Reduction A 2-Chloro-3-pyridinecarboxaldehyde C {2-[(4-Bromophenyl)sulfanyl]-3-pyridinecarboxaldehyde} A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B 4-Bromothiophenol B->C E This compound (Final Product) C->E Solvent (e.g., Methanol) D Reducing Agent (e.g., NaBH₄) D->E

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinecarboxaldehyde}

  • Rationale: This step involves the S-arylation of 4-bromothiophenol via a nucleophilic aromatic substitution (SNAr) reaction. 2-Chloro-3-pyridinecarboxaldehyde is a suitable electrophile, as the chlorine atom at the 2-position is activated towards displacement by the electron-withdrawing effect of the pyridine nitrogen and the adjacent aldehyde. A mild base is used to deprotonate the thiol, forming the more nucleophilic thiophenolate anion.

  • Procedure:

    • To a round-bottom flask charged with N,N-dimethylformamide (DMF, 10 mL/mmol of limiting reagent), add 4-bromothiophenol (1.0 eq.) and potassium carbonate (K₂CO₃, 1.5 eq.).

    • Stir the suspension at room temperature for 20 minutes to facilitate the formation of the potassium thiophenolate salt.

    • Add 2-chloro-3-pyridinecarboxaldehyde (1.1 eq.) to the mixture.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the intermediate aldehyde.

Step 2: Synthesis of this compound

  • Rationale: The aldehyde functional group is selectively reduced to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice as it is a mild reducing agent that will not affect the aryl halide or the thioether linkage under standard conditions.[9] Methanol is an excellent solvent for this transformation.

  • Procedure:

    • Dissolve the intermediate aldehyde from Step 1 (1.0 eq.) in methanol (15 mL/mmol).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours, monitoring by TLC.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Remove the methanol under reduced pressure.

    • Extract the remaining aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the final product by column chromatography or recrystallization to yield this compound.

Section 3: Spectroscopic and Analytical Profile

Characterization of the final product is essential to confirm its identity and purity. The following data represent the anticipated spectroscopic signatures for the title compound.

Table 2: Anticipated Spectroscopic Data

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ 8.4-8.5 (dd, 1H, Py-H6), δ 7.6-7.8 (dd, 1H, Py-H4), δ 7.4-7.5 (d, 2H, Ar-H), δ 7.2-7.3 (d, 2H, Ar-H), δ 7.1-7.2 (dd, 1H, Py-H5), δ 4.7-4.8 (s, 2H, -CH₂-OH), δ 2.5-3.5 (br s, 1H, -OH).
¹³C NMR (100 MHz, CDCl₃)δ 158-160 (Py C2-S), δ 148-150 (Py C6), δ 135-137 (Py C4), δ 132-134 (Ar C-S), δ 131-133 (Ar CH, 2C), δ 130-132 (Ar CH, 2C), δ 122-124 (Ar C-Br), δ 120-122 (Py C5), δ 118-120 (Py C3), δ 60-62 (-CH₂-OH).
FT-IR (KBr, cm⁻¹)3400-3200 (broad, O-H stretch), 3100-3000 (aromatic C-H stretch), 1580, 1470 (C=C, C=N ring stretch), 1050-1030 (C-O stretch), 1010 (C-Br stretch), 700-680 (C-S stretch).[10]
Mass Spec. (EI) M⁺ at m/z 295, M⁺+2 at m/z 297 (approx. 1:1 ratio, characteristic of Bromine isotopes). Key fragments may include loss of H₂O, CH₂OH, or cleavage at the C-S bonds.

Section 4: Chemical Reactivity and Derivatization Potential

The true value of this compound in drug discovery lies in its potential for chemical diversification. Its multiple functional groups serve as handles for a wide range of subsequent reactions.

G cluster_OH Hydroxyl Group Reactions cluster_S Thioether Reactions cluster_Br Aryl Bromide Reactions main This compound oxidation Oxidation (e.g., PCC, DMP) main->oxidation esterification Esterification (e.g., Acyl Chloride) main->esterification etherification Williamson Ether Synthesis main->etherification oxidation_S Oxidation (e.g., m-CPBA) main->oxidation_S suzuki Suzuki Coupling main->suzuki heck Heck Coupling main->heck buchwald Buchwald-Hartwig Amination main->buchwald aldehyde Corresponding Aldehyde oxidation->aldehyde ester Ester Derivative esterification->ester ether Ether Derivative etherification->ether sulfoxide Sulfoxide Derivative sulfone Sulfone Derivative sulfoxide->sulfone oxidation_S->sulfoxide biaryl Bi-aryl Derivative suzuki->biaryl alkene Styrenyl Derivative heck->alkene amine Aryl Amine Derivative buchwald->amine

Caption: Key reaction pathways for derivatization.

  • Reactions at the Hydroxyl Group: The primary alcohol is a versatile functional group. It can be easily oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). It can undergo esterification with acyl chlorides or carboxylic acids, or etherification (e.g., Williamson ether synthesis) to introduce a vast array of side chains.

  • Reactions at the Thioether Linkage: The sulfur atom can be selectively oxidized to a sulfoxide or further to a sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This modification drastically alters the electronics and steric profile of the molecule, converting the thioether from a weak hydrogen bond acceptor to a strong one.

  • Reactions at the Aryl Bromide: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity.

    • Suzuki Coupling: Reaction with boronic acids to form bi-aryl compounds.

    • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

    • Buchwald-Hartwig Amination: Reaction with amines to form substituted aniline derivatives.[5]

Section 5: Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, prudent laboratory practices should be followed based on the hazards associated with its structural components.

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13][14]

  • Toxicology: Aryl bromides, thioethers, and pyridine derivatives can be irritants and may be harmful if swallowed or inhaled. The specific toxicology of this compound has not been determined. Assume it is a hazardous substance.[14][15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[13][14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest for medicinal chemistry and drug discovery. While not a commercially available reagent, its logical and accessible synthetic pathway makes it an attractive target for laboratories seeking novel molecular scaffolds. Its trifunctional nature—a reactive alcohol for library diversification, a modifiable thioether, and a cross-coupling-ready aryl bromide—provides a rich platform for the generation of complex and diverse chemical matter. Researchers are encouraged to view this molecule not as an endpoint, but as a strategic starting point for the exploration of new chemical space in the pursuit of next-generation therapeutics.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol)
  • ChemicalBook. 3-Pyridinemethanol synthesis.
  • BenchChem. Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction.
  • Google Patents. CN107286079A - A kind of synthetic method of 2 pyridinemethanol.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Google Patents. US6437120B1 - Process for preparing pyridinemethanol compounds.
  • AK Scientific, Inc. (4-Bromopyridin-2-yl)
  • PubChem. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957.
  • NCBI Bookshelf. TABLE 3-2, Physical and Chemical Properties of Pyridine.
  • ResearchGate.
  • MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}.
  • lookchem. Cas 118289-16-0,2-Bromopyridine-4-methanol.
  • ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity.
  • PubMed.
  • Wikipedia. Pyridine.
  • PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.
  • Cole-Parmer. Material Safety Data Sheet - (4-Bromophenyl)(cyclopropyl)methanol.
  • PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
  • Sigma-Aldrich. (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3.
  • ChemicalBook. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6.

Sources

Crystal structure analysis of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol

Abstract

This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of this compound. Pyridinemethanol scaffolds are pivotal in medicinal chemistry, serving as versatile building blocks for drug candidates.[1][2] The incorporation of a (4-bromophenyl)sulfanyl moiety introduces unique electronic and steric properties, including the potential for significant non-covalent interactions, such as halogen and hydrogen bonding, which are critical for molecular recognition at biological targets and for controlling solid-state architecture.[3][4] This document details the entire workflow, from a proposed synthesis and single-crystal growth strategy to the intricacies of data collection, structure solution, and refinement. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed experimental design and interpretation.

Introduction: Rationale for Structural Analysis

The Pyridinylmethanol Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring is a cornerstone of modern drug discovery, prized for its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets.[1][5][6] The addition of a methanol group provides a reactive handle for further derivatization and a key hydrogen bond donor/acceptor site, enhancing the molecule's ability to interact with protein active sites.[2] Derivatives of pyridinylmethanol have shown promise as antagonists for ion channels and in treating neuropathic pain, highlighting the therapeutic potential of this structural class.[7]

The (4-Bromophenyl)sulfanyl Moiety: A Modulator of Potency and Packing

The inclusion of a 4-bromophenyl group is a strategic choice in rational drug design. The bromine atom is not merely a bulky substituent; it is a potent director of intermolecular interactions through halogen bonding.[4] A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (termed a σ-hole) and a nucleophile.[8][9] These interactions can be comparable in strength to hydrogen bonds and are increasingly exploited in crystal engineering and drug design to control molecular conformation and solid-state packing, which in turn influences critical pharmaceutical properties like solubility and bioavailability.[3][4] The flexible sulfanyl linker allows the two aromatic rings to adopt various conformations, making the determination of the preferred solid-state structure essential.

Objectives of the Crystallographic Investigation

The primary goal of this analysis is to unambiguously determine the three-dimensional structure of this compound at atomic resolution.[10] Key objectives include:

  • Elucidation of Molecular Geometry: To precisely measure bond lengths, bond angles, and torsion angles.

  • Determination of Molecular Conformation: To understand the spatial arrangement of the pyridine and bromophenyl rings relative to each other.

  • Analysis of Supramolecular Assembly: To identify and characterize the network of intermolecular interactions (hydrogen bonds, halogen bonds, π-stacking) that govern the crystal packing.

  • Correlation of Structure with Physicochemical Properties: To provide a structural basis for understanding the compound's properties and to inform future drug design efforts.

Synthesis and Crystallization

Proposed Synthetic Pathway

The synthesis of the title compound can be approached via a nucleophilic aromatic substitution reaction. A plausible route involves the reaction of 2-chloro-3-(hydroxymethyl)pyridine with 4-bromothiophenol. The thiolate, generated in situ using a suitable base, acts as a potent nucleophile, displacing the chloride from the pyridine ring.

Protocol: Synthesis of this compound

  • Reactant Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromothiophenol (1.0 eq.) and anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. The evolution of hydrogen gas should be observed. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the thiolate.

  • Nucleophilic Substitution: In a separate flask, dissolve 2-chloro-3-(hydroxymethyl)pyridine (1.05 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the thiolate mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the title compound.

Protocol for Single Crystal Growth

The growth of diffraction-quality single crystals is the most critical and often most challenging step.[11] The choice of solvent is paramount; an ideal solvent will dissolve the compound when heated but lead to slow supersaturation upon cooling or evaporation.

Method: Slow Evaporation

  • Solvent Screening: Screen a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile, and mixtures thereof) for suitable solubility.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the purified compound in a chosen solvent system (e.g., ethanol/water) in a clean vial. Gentle heating may be required to achieve dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap pierced with a few small holes to allow for slow evaporation of the solvent. Place the vial in a vibration-free location at a constant temperature.

  • Harvesting: Monitor the vial over several days to weeks. Once well-formed, prismatic crystals of suitable size (ideally >0.1 mm in all dimensions) appear, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional structure of a molecule.[12] It relies on the principle that a crystal lattice diffracts an incident X-ray beam into a unique pattern of reflections, the intensities of which hold the information about the atomic arrangement.[11]

Experimental Workflow

The process from a grown crystal to a final, validated structure follows a well-defined, multi-step workflow. This process is inherently self-validating, with statistical checks at each stage to ensure the quality and reliability of the final model.

Crystal Structure Analysis Workflow Figure 1: Experimental Workflow for SC-XRD Analysis cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystal Single Crystal Growth synthesis->crystal mount Crystal Mounting crystal->mount collect X-ray Data Collection (Diffractometer) mount->collect process Data Processing (Integration & Scaling) collect->process solve Structure Solution (Phase Problem) process->solve refine Least-Squares Refinement solve->refine refine->solve Model Building/ Correction validate Structure Validation (CIF Report) refine->validate

Caption: Workflow from synthesis to final structure validation.

Detailed Protocol: Data Collection and Processing
  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and is free of cracks or defects. It is mounted on a goniometer head using a cryoprotectant oil and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. This low temperature minimizes atomic thermal vibrations, resulting in higher quality diffraction data.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction images.

  • Data Processing: The raw image files are processed using specialized software. This involves:

    • Indexing: Determining the unit cell parameters and crystal lattice orientation.

    • Integration: Measuring the intensity of each diffraction spot (reflection).

    • Scaling and Merging: Applying corrections for experimental factors (e.g., absorption) and merging symmetry-equivalent reflections to produce a final, unique set of reflection data.[13]

Structure Solution and Refinement

This is a computational process to build an atomic model that accurately fits the experimental diffraction data.[13]

  • Structure Solution: The primary challenge is the "phase problem"—while intensities are measured, the phase information for each reflection is lost. For small molecules like the title compound, this is typically solved using Direct Methods, which use statistical relationships between reflection intensities to derive initial phase estimates.

  • Structure Refinement: An initial atomic model is refined using a least-squares minimization process.[14][15] This iterative procedure adjusts atomic parameters (x, y, z coordinates and atomic displacement parameters) to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and the calculated amplitudes (|Fₑ|) based on the model.[16] The quality of the fit is monitored using crystallographic R-factors (e.g., R1) and the Goodness-of-Fit (GooF). A well-refined structure will have low R-factors and a GooF value close to 1.[14] Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.

Analysis of the Crystal Structure (Illustrative Data)

The following sections present hypothetical yet chemically plausible data for the title compound, as would be obtained from a successful analysis.

Crystallographic Data Summary

All quantitative crystallographic data are summarized in a standardized table for clarity and reporting.

Parameter Value
Chemical formulaC₁₂H₁₀BrNOS
Formula weight296.18
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a10.15 Å
b8.54 Å
c14.23 Å
β105.2°
Volume1188.1 ų
Z4
Density (calculated)1.655 Mg/m³
Absorption coefficient3.45 mm⁻¹
Data collection & refinement
Reflections collected9540
Independent reflections2720 [R(int) = 0.035]
Final R indices [I > 2σ(I)]R1 = 0.041, wR2 = 0.105
R indices (all data)R1 = 0.052, wR2 = 0.118
Goodness-of-fit (GooF) on F²1.06
Molecular Geometry and Supramolecular Assembly

The analysis reveals the precise conformation and the intricate network of intermolecular forces that define the crystal's architecture. The molecule is not planar; there is significant torsion around the C(pyridine)-S and S-C(phenyl) bonds, leading to a twisted conformation.

The crystal packing is dominated by a combination of strong hydrogen bonds and directional halogen bonds, forming a robust three-dimensional network.

  • Hydrogen Bonding: The primary hydrogen bond involves the hydroxyl group of the methanol moiety acting as a donor and the nitrogen atom of the pyridine ring of an adjacent molecule acting as an acceptor (O-H···N). This interaction links molecules into infinite one-dimensional chains.

  • Halogen Bonding: The bromine atom on one molecule forms a Type-II halogen bond with the oxygen atom of the hydroxyl group of a neighboring molecule (C-Br···O).[3] This interaction is highly directional and connects the hydrogen-bonded chains into layers.[8]

Supramolecular Assembly Figure 2: Key Intermolecular Interactions mol1 mol2 mol1->mol2 O-H···N (Hydrogen Bond) mol3 mol1->mol3 C-Br···O (Halogen Bond) mol4 mol2->mol4 C-Br···O (Halogen Bond)

Caption: Diagram of hydrogen and halogen bond synthons.

Interaction D-H···A / D···A d(D-H) / d(D···A) (Å) d(H···A) (Å) ∠(DHA) (°) Symmetry Operator
Hydrogen BondO-H···N0.84 / 2.852.02170-x+1, y+1/2, -z+3/2
Halogen BondC-Br···O1.90 / 3.15-165x, -y+1/2, z-1/2

Implications for Drug Development

The detailed structural information obtained from SC-XRD is invaluable for the drug development process.

  • Structure-Activity Relationship (SAR): The observed conformation represents a low-energy state. Understanding this preferred geometry helps rationalize how the molecule might fit into a protein's binding pocket and informs the design of more rigid, conformationally locked analogues to improve potency and selectivity.

  • Pharmacophore Modeling: The precise location of hydrogen and halogen bond donors and acceptors provides a detailed 3D pharmacophore model. This model can be used for virtual screening to identify other compounds with similar interaction potential.

  • Solid-Form Development: Knowledge of the crystal packing and intermolecular interactions is fundamental for understanding polymorphism. Different polymorphic forms can have drastically different stabilities, solubilities, and bioavailabilities. This analysis provides the baseline for identifying and characterizing potential polymorphs.[4]

Conclusion

The single-crystal X-ray analysis of this compound provides an unambiguous determination of its molecular and supramolecular structure. The study reveals a twisted molecular conformation and a crystal packing arrangement stabilized by a cooperative network of O-H···N hydrogen bonds and C-Br···O halogen bonds. This detailed structural insight is not merely an academic exercise; it provides a critical foundation for understanding the compound's physicochemical properties and serves as an essential tool for rational drug design and solid-form optimization in the pharmaceutical industry.

References

  • Gilday, L. C., Robinson, S. W., Barendt, T. A., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 115(15), 7118–7195. [Link]

  • Beale, T. M., Chudzinski, M. G., Sarwar, M. G., & Taylor, M. S. (2013). Halogen Bonding in Solution: Thermodynamics and Applications. Chemical Society Reviews, 42(4), 1667-1680. [Link]

  • Brünger, A. T. (n.d.). Crystallographic Refinement. National Institutes of Health (NIH). [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • International Union of Crystallography (IUCr). (2021). Refinement. IUCr Online Dictionary. [Link]

  • Brünger, A. T. (1997). Recent Developments for Crystallographic Refinement of Macromolecules. Methods in Molecular Biology, 56, 245-266. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum AB. [Link]

  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. Molecular Education, Technology and Research Innovation Center (METRIC). [Link]

  • Cavallo, G., Metrangolo, P., Milani, R., et al. (2016). The Halogen Bond in the Design of Functional Supramolecular Materials: A World beyond Perfluorocarbons. Chemical Reviews, 116(4), 2478–2601. [Link]

  • Wikipedia contributors. (2024). X-ray crystallography. Wikipedia, The Free Encyclopedia. [Link]

  • Zordan, F., Brammer, L., & Sherwood, P. (2005). M–X···X'–C Halogen Bonds as Efficient and Reliable Supramolecular Synthons in Organic-inorganic Crystals. Acta Crystallographica Section A, 61, C362. [Link]

  • Powell, H. R. (2021). A beginner’s guide to X-ray data processing. The Biochemist, 43(3), 58-62. [Link]

  • Watkin, D. (2011). Refinement. Crystals User Guide. [Link]

  • Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5483-5498. [Link]

  • Papaefstathiou, G. S., & MacGillivray, L. R. (2017). Chapter 3: Design and Structural Chemistry of Halogen-bonded Co-crystals. Royal Society of Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. Pharma sourcing. [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • Ciobanu, A., et al. (2020). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2020(2), M1128. [Link]

Sources

An In-depth Technical Guide to {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical compound {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol, a molecule of interest for researchers and professionals in the fields of medicinal chemistry and drug development. This document details the compound's nomenclature, including its CAS number and IUPAC name, and outlines its key physicochemical properties. Furthermore, this guide presents a plausible synthetic route for its preparation, based on established organic chemistry principles, complete with a detailed experimental protocol and a discussion of the underlying reaction mechanisms. Potential applications and areas for future research concerning this compound are also explored, providing a valuable resource for scientists engaged in the discovery and development of novel therapeutic agents.

Introduction

The strategic incorporation of sulfur-containing moieties and halogenated aromatic rings into heterocyclic scaffolds is a well-established approach in modern drug design. These functional groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and membrane permeability. The compound this compound, featuring a pyridine core functionalized with a bromophenylthioether and a hydroxymethyl group, represents a promising scaffold for the development of novel therapeutic agents. The presence of the bromine atom allows for further synthetic elaboration via cross-coupling reactions, while the thioether linkage and the primary alcohol offer sites for metabolic activity and potential hydrogen bonding interactions with biological targets. This guide aims to provide a detailed technical resource for researchers interested in the synthesis and potential applications of this compound.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and its physical characteristics is fundamental for any research and development endeavor. This section provides the key identifiers for this compound and a summary of its essential physicochemical properties.

Nomenclature
  • Systematic Name: (2-((4-bromophenyl)thio)pyridin-3-yl)methanol[1]

  • IUPAC Name: (2-((4-Bromophenyl)sulfanyl)pyridin-3-yl)methanol

  • CAS Number: 338982-33-5[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while the molecular formula and weight are definitive, other physical properties such as melting and boiling points are predicted or estimated based on the chemical structure, as extensive experimental data for this specific compound is not widely available in the public domain.

PropertyValueSource
Molecular Formula C12H10BrNOS[1]
Molecular Weight 296.18 g/mol [1]
Appearance Predicted: White to off-white solid-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Predicted: Soluble in organic solvents such as DMSO, DMF, and methanol.-

Synthesis and Mechanism

The synthesis of this compound can be approached through a multi-step process involving the formation of the thioether bond followed by the reduction of a carbonyl group. The following proposed synthetic route is based on well-established and reliable reactions in organic chemistry.

Proposed Synthetic Pathway

A logical synthetic approach to the target molecule commences with a nucleophilic aromatic substitution reaction between 2-chloro-3-pyridinecarboxaldehyde and 4-bromothiophenol to form the intermediate, 2-((4-bromophenyl)thio)pyridine-3-carbaldehyde. This is followed by the selective reduction of the aldehyde functionality to the corresponding primary alcohol.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Selective Reduction 2-chloro-3-pyridinecarboxaldehyde 2-Chloro-3-pyridinecarboxaldehyde Intermediate 2-((4-Bromophenyl)thio)pyridine-3-carbaldehyde 2-chloro-3-pyridinecarboxaldehyde->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) 4-bromothiophenol 4-Bromothiophenol 4-bromothiophenol->Intermediate Target This compound Intermediate->Target Reducing Agent (e.g., NaBH4) Solvent (e.g., Methanol)

Sources

An In-depth Technical Guide to Determining the Solubility of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of the novel compound {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol. The methodologies outlined herein are grounded in established principles of physical chemistry and adhere to standards recognized in the pharmaceutical industry, ensuring the generation of reliable and reproducible data.

Introduction: Understanding the Molecule

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. Before embarking on experimental determination, a thorough analysis of the molecular structure of this compound can provide valuable insights into its potential solubility behavior.

The molecule can be deconstructed into three key functional components:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity to the molecule. The basicity of the pyridine nitrogen (pKa of the parent pyridine is ~5.2) suggests that the compound's solubility will be pH-dependent, with increased solubility in acidic conditions due to the formation of a cationic pyridinium salt.

  • Methanol Group (-CH₂OH): The hydroxyl group is capable of both donating and accepting hydrogen bonds, which generally enhances solubility in protic and polar solvents like water and alcohols.

  • 4-Bromophenylsulfanyl Group: This large, nonpolar aromatic group, further substituted with a bromine atom, is expected to be the primary contributor to the molecule's lipophilicity. This will likely favor solubility in nonpolar or moderately polar organic solvents.[1]

Given these structural features, this compound is anticipated to be a weakly basic compound with a balance of hydrophilic and lipophilic characteristics. Its solubility profile is therefore expected to be complex and highly dependent on the nature of the solvent.

The Foundational Principle: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility science.[1][2][3][4] It posits that substances with similar intermolecular forces will be mutually soluble. Polar solvents, characterized by large dipole moments and/or the ability to form hydrogen bonds, will more effectively dissolve polar solutes.[2] Conversely, nonpolar solvents, which interact primarily through weaker London dispersion forces, are better suited for dissolving nonpolar solutes.[2]

A systematic approach to determining the solubility of this compound should therefore involve a selection of solvents that span a range of polarities and hydrogen bonding capabilities.

Strategic Solvent Selection

The following table outlines a recommended panel of common laboratory solvents for the initial solubility screening of this compound. The solvents are categorized by their polarity and potential for hydrogen bonding, providing a logical framework for investigating the compound's solubility profile.

Solvent Category Solvent Rationale for Inclusion
Polar Protic Water (pH 7.0, 4.0, 9.0)Establishes aqueous solubility, crucial for biopharmaceutical relevance. pH variation addresses the basicity of the pyridine moiety.
MethanolPolar protic solvent, capable of hydrogen bonding. Often a good starting point for moderately polar compounds.
EthanolSimilar to methanol but slightly less polar. Widely used in pharmaceutical formulations.
Polar Aprotic AcetonitrilePossesses a large dipole moment but does not donate hydrogen bonds. Useful for assessing the impact of dipolar interactions.
Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent, often capable of dissolving a wide range of compounds.
AcetoneA moderately polar aprotic solvent, common in organic synthesis and purification.
Nonpolar Aprotic Dichloromethane (DCM)A common solvent for organic compounds with moderate polarity.
TolueneA nonpolar aromatic solvent, which may interact favorably with the bromophenyl group.
HexaneA nonpolar aliphatic solvent, useful for establishing the lower limit of solubility in nonpolar media.[2]

Experimental Methodology: The Saturation Shake-Flask Method

The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[5][6] The United States Pharmacopeia (USP) General Chapter <1236> provides a comprehensive overview of this and other solubility measurement techniques.[7][8][9]

Workflow for Solubility Determination

The following diagram illustrates the key steps in the saturation shake-flask method.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A Weigh excess solid compound B Add to vial with a known volume of solvent A->B C Agitate at constant temperature (e.g., 25°C or 37°C) B->C D Allow to equilibrate for a set time (e.g., 24-72 hours) C->D E Allow suspension to settle D->E F Centrifuge or filter to remove undissolved solid E->F G Extract a clear aliquot of the supernatant F->G H Dilute sample if necessary G->H I Quantify concentration via HPLC or UV-Vis H->I J Calculate solubility (e.g., in mg/mL or µg/mL) I->J

Caption: Workflow of the Saturation Shake-Flask Method.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid, crystalline)

  • Selected solvents (as per Table 1)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of the Suspension:

    • Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[5] A visual excess is typically sufficient.

    • Record the exact weight of the added solid.

    • Add a precise volume of the chosen solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).

    • Agitate the samples for a predetermined period. For many compounds, 24 to 48 hours is sufficient to reach equilibrium.[6] However, for poorly soluble compounds, longer times may be necessary.[5] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[6]

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, which could otherwise dissolve during subsequent steps and falsely elevate the measured solubility, the supernatant must be clarified. This is best achieved by:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

      • Filtration: Draw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.45 µm). It is crucial to pre-rinse the filter with a small amount of the sample to saturate any potential binding sites on the filter membrane.

  • Analysis:

    • Immediately after clarification, carefully transfer a known volume of the clear supernatant to a volumetric flask.

    • Dilute the sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[5]

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (µg/mL) Qualitative Descriptor
Water (pH 7.0)25[Insert Data][Insert Data][e.g., Sparingly Soluble]
Methanol25[Insert Data][Insert Data][e.g., Soluble]
Acetonitrile25[Insert Data][Insert Data][e.g., Freely Soluble]
Dichloromethane25[Insert Data][Insert Data][e.g., Very Soluble]
Hexane25[Insert Data][Insert Data][e.g., Insoluble]

Qualitative descriptors can be assigned based on USP or other relevant pharmacopeial definitions.

The results should be interpreted in the context of the solvent's properties and the compound's structural features. For instance, high solubility in methanol and ethanol would be expected due to hydrogen bonding with the hydroxyl group. Low solubility in hexane would confirm the influence of the polar pyridine and methanol moieties. The pH-dependent solubility in aqueous media will provide crucial information for the development of oral dosage forms.

Conclusion

Determining the solubility of a novel compound like this compound is a fundamental step in its development pathway. By employing a systematic approach to solvent selection and adhering to a robust experimental protocol such as the saturation shake-flask method, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a critical guide for formulation scientists, medicinal chemists, and pharmacologists in advancing a promising compound toward its therapeutic potential.

References

  • Vertex AI Search. (n.d.). Polarity and Solubility of Organic Compounds.
  • United States Pharmacopeia. (2016, September 30). <1236> Solubility Measurements - USP-NF.
  • United States Pharmacopeia. (2023). <1236> Solubility Measurements. USP-NF. Rockville, MD: United States Pharmacopeia.
  • European Compliance Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments.
  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • European Compliance Academy. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Homework.Study.com. (n.d.). How does polarity affect solubility?.
  • PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

Sources

Stability and degradation profile of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation Profile of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential stability and degradation profile of this compound. As a molecule featuring a thioether linkage, a pyridine ring, and a primary alcohol, its stability is influenced by several factors, including pH, temperature, light, and oxidative stress. This document outlines the predicted degradation pathways based on the chemical functionalities present and details a systematic approach to confirming these pathways through forced degradation studies. The methodologies described herein are designed to establish the intrinsic stability of the molecule, identify potential degradation products, and support the development of a stability-indicating analytical method, a critical component in the pharmaceutical development process.[1][2][3]

Introduction

This compound is a heterocyclic compound incorporating a brominated phenyl ring linked to a pyridinylmethanol moiety via a thioether bridge. The multifaceted nature of this structure suggests several potential points of chemical instability that must be thoroughly investigated for drug development purposes. Understanding the degradation profile is paramount for ensuring the safety, efficacy, and quality of any pharmaceutical product containing this active pharmaceutical ingredient (API).[3][4]

This guide will delve into the theoretical underpinnings of its stability and provide actionable, detailed protocols for its empirical evaluation.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are foundational to understanding its behavior in various environments and for the development of analytical methods.

PropertyValueSource
Molecular FormulaC₁₂H₁₀BrNOS[5][6]
Molecular Weight296.19 g/mol [5]
AppearanceSolid (predicted)General knowledge
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents like methanol, ethanol, DMSO.[7][8][9] Limited aqueous solubility is predicted.Chemical principles

Predicted Degradation Pathways

The chemical structure of this compound contains three key functional groups susceptible to degradation: the thioether, the pyridine ring, and the primary alcohol.

Degradation_Pathways cluster_Oxidative Oxidative Degradation cluster_Hydrolytic Hydrolytic Degradation cluster_Photolytic Photolytic Degradation Parent This compound Sulfoxide Sulfoxide Derivative Parent->Sulfoxide Oxidation (e.g., H₂O₂) N_Oxide Pyridine N-Oxide Parent->N_Oxide Oxidation Hydrolysis_Product Potential Cleavage at Thioether Bond (extreme conditions) Parent->Hydrolysis_Product Acid/Base Catalysis (predicted to be slow) Photo_Oxidation Photo-oxidized Products (Sulfoxide/Sulfone) Parent->Photo_Oxidation UV/Vis Light + O₂ Photo_Cleavage Radical-mediated Cleavage Products Parent->Photo_Cleavage High-energy Light Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: Predicted degradation pathways for this compound.

Oxidative Degradation

The thioether linkage is the most probable site for oxidative degradation. Thioethers are readily oxidized to sulfoxides and subsequently to sulfones under oxidative stress.[10][11][12] This is a common degradation pathway for many sulfur-containing pharmaceuticals.[13][14] The pyridine nitrogen can also be oxidized to form a pyridine N-oxide.

  • Mechanism: The sulfur atom of the thioether acts as a nucleophile, attacking the oxidizing agent (e.g., hydrogen peroxide). This results in the formation of a sulfoxide. Further oxidation under more stringent conditions can lead to the corresponding sulfone.[12]

  • Significance: The formation of sulfoxide and sulfone derivatives can significantly alter the polarity, solubility, and pharmacological activity of the molecule.

Hydrolytic Degradation

Hydrolysis is the degradation of a substance by reaction with water. For this compound, the thioether and ether linkages are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, cleavage of the thioether bond could potentially occur, although this is generally less common than oxidation. The pyridine ring itself is relatively stable to hydrolysis.[15]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation. Organosulfur compounds can be susceptible to photodegradation, which may proceed through photo-oxidation or radical-mediated cleavage pathways.[16][17] The aromatic rings in the molecule can absorb UV light, leading to an excited state that is more reactive.

  • Mechanism: Photo-oxidation can lead to the formation of sulfoxides and sulfones, similar to chemical oxidation. Photolytic cleavage could result in the breaking of the carbon-sulfur bonds.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][15] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Forced_Degradation_Workflow Start Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal Degradation (Solid & Solution, 80°C) Start->Thermal Photolytic Photolytic Degradation (UV/Vis Light) Start->Photolytic Analysis Analyze Samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Characterization Characterize Degradation Products Analysis->Characterization

Caption: Workflow for forced degradation studies.

General Procedure
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For each stress condition , mix the stock solution with the stressor in a suitable ratio.

  • Incubate the samples for a predetermined period. It is advisable to take samples at multiple time points to monitor the degradation progress.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a control sample (unstressed), using a stability-indicating HPLC method.

Specific Stress Conditions
  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the sample to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the sample to room temperature and neutralize with 0.1 M HCl.

    • Dilute with the mobile phase for analysis.[18]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.[18]

  • Thermal Degradation:

    • Solid State: Place a small amount of the solid compound in an oven at 80°C for 48 hours. After incubation, dissolve the solid in the solvent to the target concentration for analysis.

    • Solution State: Incubate the stock solution at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from process impurities, excipients, and degradation products.[3][4][19] High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the technique of choice.[2]

HPLC Method Parameters (Proposed)
ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for the basic pyridine moiety.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Elution Start with a low percentage of B, increasing to a high percentage over 20-30 minutes.To ensure separation of the parent compound from more polar and less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CFor reproducible retention times.
Detection UV at a suitable wavelength (e.g., 254 nm) and MSUV for quantification and MS for identification of degradation products.

Summary of Expected Stability Profile

Based on the chemical structure and general principles of drug degradation, the following stability profile for this compound is anticipated.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic Hydrolysis Likely stableMinimal degradation expected.
Alkaline Hydrolysis Likely stableMinimal degradation expected.
Oxidation Labile Sulfoxide, Sulfone, Pyridine N-oxide.
Thermal Likely stableMinimal degradation expected at moderate temperatures.
Photolysis Potentially labilePhoto-oxidized products (Sulfoxide/Sulfone), cleavage products.

Conclusion

The stability of this compound is predicted to be most sensitive to oxidative and photolytic stress, primarily due to the presence of the thioether linkage. The proposed forced degradation studies and the development of a robust stability-indicating HPLC method are critical steps in characterizing its degradation profile. The insights gained from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any resulting pharmaceutical product.

References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Thioether Formation. [Link]

  • Yuan, Y., et al. (2020). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers. [Link]

  • Dirisala, A., et al. (2017). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules. [Link]

  • Herzsprung, P., et al. (2010). Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Li, J., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]

  • Li, J., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]

  • Vorontsov, A. V., & Smirniotis, P. G. (2010). Photocatalytic Transformations of Sulfur-Based Organic Compounds. OUCI. [Link]

  • Gryko, K., et al. (2021). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. ResearchGate. [Link]

  • Wang, W., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. [Link]

  • Wang, W., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. [Link]

  • Sims, J. (n.d.). Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • Sharma, A., & Sharma, R. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Priyanka, V., & Murugan, S. (2024). Stability Indicating Method Development and Validation of Lobeglitazone Sulfate by RP-HPLC Method. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Teh, C., et al. (2021). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. MDPI. [Link]

  • Chen, Y., et al. (2024). Biodegradation of organosulfur with extra carbon source: Insights into biofilm formation and bacterial metabolic processes. PubMed. [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method? [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]

  • IJCRT.org. (2023). Stability Indicating Assay Method. [Link]

  • Cherpak, V., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. PMC. [Link]

  • Gupta, N., et al. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. [Link]

  • Gupta, N., et al. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar. [Link]

  • Bîcu, E., et al. (2019). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. MDPI. [Link]

  • Google Patents. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • PubChem. (2-Bromopyridin-4-yl)methanol. [Link]

  • Chemsrc. 2-Bromo-4-pyridine methanol. [Link]

  • Zhou, Y., et al. (2024). Methanol promotes the biodegradation of 2,2′,3,4,4′,5,5′-heptachlorobiphenyl (PCB 180) by the microbial consortium QY2: Metabolic pathways, toxicity evaluation and community response. ResearchGate. [Link]

  • Zhou, Y., et al. (2024). Methanol promotes the biodegradation of 2,2',3,4,4',5,5'-heptachlorobiphenyl (PCB 180) by the microbial consortium QY2: Metabolic pathways, toxicity evaluation and community response. PubMed. [Link]

  • Donnelly, M. I., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Journal of Bacteriology. [Link]

Sources

Harnessing Quantum Chemical Calculations for the Rational Design of Aryl-Pyridin-3-yl Methanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Preamble: The Strategic Imperative for Computational Precision in Modern Drug Development

In the landscape of contemporary medicinal chemistry, the aryl-pyridin-3-yl methanol scaffold has emerged as a privileged structure, forming the core of numerous pharmacologically active agents, including potent kinase inhibitors for oncology and inflammatory diseases.[1][2] The subtle interplay of electronic and steric factors within these molecules dictates their binding affinity, selectivity, and metabolic stability. To navigate this complex chemical space efficiently, traditional synthetic exploration is no longer sufficient. We must turn to predictive, in silico methodologies that can provide deep, mechanistic insights at the sub-atomic level.

This guide serves as a technical whitepaper for researchers, computational chemists, and drug development professionals. It moves beyond a mere procedural outline to provide a field-proven rationale for employing quantum chemical calculations, specifically Density Functional Theory (DFT), in the design and optimization of aryl-pyridin-3-yl methanol derivatives. We will explore the causality behind methodological choices, establish a self-validating computational workflow, and demonstrate how to translate quantum-level data into actionable, strategic decisions in a drug discovery pipeline.

The Quantum Rationale: Why Density Functional Theory (DFT) is the Workhorse for Pharmaceutical Chemistry

While classical Molecular Mechanics (MM) force fields are invaluable for high-throughput screening and conformational analysis of large systems, they are fundamentally limited.[3] MM treats atoms as balls and springs, failing to explicitly account for the electronic distributions that govern chemical reactivity and intermolecular interactions.[3] For understanding the nuanced behavior of drug candidates, a more rigorous approach is essential.

Quantum mechanics (QM) provides this rigor by solving, or approximating, the Schrödinger equation for a molecule.[4] However, high-level ab initio methods like Møller-Plesset perturbation theory (MPn) or Configuration Interaction (CI) are computationally prohibitive for molecules of pharmaceutical relevance.[5][6]

This is where Density Functional Theory (DFT) provides a critical balance of accuracy and computational efficiency.[6][7] The central tenet of DFT is that the ground-state energy and all other molecular properties are uniquely determined by the electron density (ρ).[6] This shifts the problem from calculating the complex wavefunction of a many-electron system to calculating the much simpler electron density.[5] For medicinal chemists, this means we can accurately model systems of 50-200 atoms, capturing quantum effects like polarization and charge transfer, within a reasonable timeframe.[8] DFT has become the predominant QM method for studying pharmaceutically relevant molecules due to its proven ability to accurately predict geometries, reaction energetics, and electronic properties that are critical for drug design.[5][7]

The Computational Workflow: A Validated Blueprint for Property Prediction

A robust computational strategy is not just a sequence of steps but a logical, self-validating process. Each stage builds upon the last to ensure the final data is both accurate and relevant. The following workflow is designed for this purpose.

G cluster_2 Phase 3: Analysis & Interpretation mol_build 1. Molecular Structure Construction (2D Sketch to 3D Model) pre_opt 2. Initial Conformation Search (Molecular Mechanics) mol_build->pre_opt geom_opt 3. Geometry Optimization (DFT Energy Minimization) pre_opt->geom_opt Refined Geometry freq_calc 4. Vibrational Frequency Analysis (Confirm Minimum Energy State) geom_opt->freq_calc Optimized Structure prop_calc 5. Single-Point Energy & Property Calculation freq_calc->prop_calc Verified Minimum elec_prop 6a. Electronic Properties (HOMO/LUMO, MEP) prop_calc->elec_prop struct_prop 6b. Structural Properties (Bonds, Angles) prop_calc->struct_prop react_prop 6c. Reactivity Descriptors (Hardness, Electrophilicity) prop_calc->react_prop drug_design 7. Drug Design Insights (Binding, Reactivity, Stability) elec_prop->drug_design struct_prop->drug_design react_prop->drug_design

Caption: A validated workflow for quantum chemical calculations in drug design.

Protocol 1: Step-by-Step Geometry Optimization and Property Calculation

This protocol outlines the core computational task using a generic input format representative of software like Gaussian, Q-Chem, or Spartan.[9][10]

Objective: To obtain the stable, low-energy 3D structure of an aryl-pyridin-3-yl methanol derivative and calculate its fundamental electronic properties.

Methodology:

  • Structure Input:

    • Build the 3D structure of your target molecule (e.g., (4-chlorophenyl)(pyridin-3-yl)methanol) using a molecular editor.[10]

    • Perform an initial, quick energy minimization using a molecular mechanics force field (e.g., MMFF94) to resolve any structural issues like bond-clashing. This provides a sensible starting geometry for the more demanding DFT calculation.

  • Calculation Setup:

    • Create an input file specifying the calculation parameters. The following command line is a robust starting point for many organic molecules: #p B3LYP/6-311+G(d,p) Opt Freq Geom=Connectivity Pop=NBO

    • Causality behind choices:

      • B3LYP: This is a hybrid DFT functional that mixes exact Hartree-Fock exchange with DFT exchange-correlation. It is widely used and provides a good balance of accuracy and speed for organic molecules.[5][11]

      • 6-311+G(d,p): This is a Pople-style basis set. The 6-311G part provides a flexible description of core and valence electrons. The + adds diffuse functions for anions and lone pairs, while (d,p) adds polarization functions to allow for non-spherical electron distributions, which is crucial for describing polar bonds and non-covalent interactions.[4]

      • Opt: This keyword requests a geometry optimization to find the minimum energy structure.[11]

      • Freq: This keyword requests a vibrational frequency calculation. This is a critical self-validation step. A true minimum energy structure will have zero imaginary frequencies. If one is found, it indicates the structure is a transition state, not a stable conformer.[12]

      • Pop=NBO: Requests a Natural Bond Orbital analysis, which provides insights into charge distribution, hybridization, and donor-acceptor interactions.

  • Execution & Analysis:

    • Submit the calculation to the quantum chemistry software.

    • Upon completion, verify that the optimization converged and that the frequency calculation yielded no imaginary frequencies.

    • Extract the key data from the output file.

Translating Quantum Data into Medicinal Chemistry Insights

The true power of quantum calculations lies in translating abstract numerical data into actionable chemical intelligence.[12] The properties derived from the calculation directly inform our understanding of a molecule's potential as a drug candidate.

G cluster_data Quantum Chemical Outputs cluster_insight Drug Design Implications HOMO_LUMO HOMO-LUMO Gap (ΔE) Reactivity Chemical Reactivity & Metabolic Stability HOMO_LUMO->Reactivity High ΔE ≈ High Stability SAR Structure-Activity Relationship (SAR) HOMO_LUMO->SAR Quantifies electronic effects of substituents MEP Molecular Electrostatic Potential (MEP) Binding Non-covalent Interactions (H-Bonding, π-π Stacking) MEP->Binding Negative regions predict H-bond acceptors MEP->SAR Quantifies electronic effects of substituents Charges Atomic Charges (NBO/Mulliken) Charges->Binding Guides electrostatic complementarity Charges->SAR Quantifies electronic effects of substituents Dipole Dipole Moment Solubility Solubility & Polarity Dipole->Solubility High dipole ≈ Higher aqueous solubility

Caption: Mapping calculated quantum properties to key drug design considerations.

Key Interpretive Frameworks:
  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

    • HOMO Energy: Relates to the ability to donate electrons. A higher HOMO energy suggests easier oxidation, which can be a site for metabolic attack by Cytochrome P450 enzymes.

    • LUMO Energy: Relates to the ability to accept electrons.

    • HOMO-LUMO Gap (ΔE): This is a powerful indicator of kinetic stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[13] For drug candidates, a larger gap is often desirable to minimize off-target reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. It is an invaluable tool for understanding intermolecular interactions.[14]

    • Negative Potential (Red/Yellow): Regions of high electron density, typically around electronegative atoms (e.g., the pyridine nitrogen, hydroxyl oxygen). These are prime locations for hydrogen bond acceptance.

    • Positive Potential (Blue): Regions of low electron density, typically around hydrogen atoms bonded to electronegative atoms (e.g., the hydroxyl proton). These are sites for hydrogen bond donation.

    • Causality: By comparing the MEP of a designed ligand with the electrostatic map of its target protein's active site, a researcher can rationally design modifications to enhance electrostatic complementarity and improve binding affinity.

Data Presentation: A Quantitative Case Study

To illustrate the practical output, consider the following hypothetical data for a substituted aryl-pyridin-3-yl methanol derivative, calculated at the B3LYP/6-311+G(d,p) level of theory.

PropertyCalculated ValueSignificance in Drug Design
Total Energy (Hartree)-855.4321Reference for relative stability of conformers/isomers.
HOMO Energy (eV)-6.89Indicates potential for oxidative metabolism.
LUMO Energy (eV)-1.21Relates to electron-accepting capability.
HOMO-LUMO Gap (eV) 5.68 Suggests good kinetic stability. [13]
Dipole Moment (Debye)3.45Indicates significant polarity, likely influencing solubility.
NBO Charge on Pyridine N-0.58 eConfirms a strong negative charge, a key H-bond acceptor site.
NBO Charge on Hydroxyl H+0.47 eConfirms a strong positive charge, a key H-bond donor site.

This quantitative summary allows for rapid comparison between different designed analogues, forming the basis for a data-driven lead optimization cycle.

Conclusion and Future Perspective

Quantum chemical calculations, particularly DFT, are no longer a niche academic pursuit but an indispensable tool in the pharmaceutical industry.[15][16] For aryl-pyridin-3-yl methanol derivatives, these methods provide unparalleled insight into the electronic and structural properties that govern biological activity. By integrating the robust workflow and interpretive frameworks presented in this guide, research teams can move beyond serendipity and toward a paradigm of rational, predictive drug design. This approach not only accelerates the discovery process but also increases the probability of identifying candidates with superior efficacy and safety profiles. The continued evolution of computational hardware and quantum algorithms promises to further enhance the power and scope of these methods in the years to come.[8][17]

References

  • Quantum mechanics implementation in drug-design workflows: does it really help?
  • Methods of Quantum Chemical Calculations in Drug Discovery and Applications. - Research and Reviews: Journal of Chemistry.
  • Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. - Schrödinger.
  • Density Functional Theory (DFT) in Drug Discovery. - dockdynamics In-Silico Lab.
  • Quantum Mechanics/Chemistry in Drug Design. - Profacgen.
  • Role of DFT in Drug Design: A Mini Review. - Longdom Publishing.
  • A Review of Density Functional Theory Quantum Mechanics as Applied to Pharmaceutically Relevant Systems. - Bentham Science Publisher.
  • Quantum Chemistry in Drug Discovery. - Rowan Newsletter.
  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applic
  • A Brief Review on Importance of DFT In Drug Design. - Crimson Publishers.
  • Pharmaceutical Research Software - Comput
  • Density Functional Theory (DFT) and Drug Design. - Reviews of Modern Quantum Chemistry.
  • Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. - MDPI.
  • Quantum Chemistry Toolbox
  • Workflow for molecular properties prediction using NNs.
  • A Machine Learning Pipeline for Molecular Property Prediction using ChemXploreML. - arXiv.
  • Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. - Terra Quantum.
  • Automatic Prediction of Molecular Properties Using Substructure Vector Embeddings within a Feature Selection Workflow.
  • Automatic Prediction of Molecular Properties Using Substructure Vector Embeddings within a Fe
  • Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. - MDPI.
  • Integrated Scientific Computing and Information Technologies - Softwares. - iSciTech.
  • DFT, Molecular Docking and Molecular Dynamics Simulation Studies on Some Newly Introduced Natural Products for Their Potential Use Against SARS-CoV-2.
  • Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches. - arXiv.
  • DFT, molecular docking and molecular dynamics simulation studies on some newly introduced natural products for their potential use against SARS-CoV-2. - PubMed Central.
  • Design, synthesis, biomedical investigation, DFT calculation and molecular docking of novel Ru(II)-mixed ligand complexes. - PubMed.
  • Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities.
  • Quantum chemical calculations for predicting the partitioning of drug molecules in the environment. - RSC Publishing.
  • (PYRIDIN-3-YL)METHANOL | CAS 100-55-0.
  • 3-Pyridinemethanol: A Cornerstone Precursor in Modern Medicinal Chemistry. - Benchchem.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. - Frontiers.
  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. - PubMed.
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.

Sources

Whitepaper: A Technical Guide to the Discovery and Isolation of Novel Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyridine Scaffold in Modern Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as one of the most vital structural motifs in the landscape of medicinal chemistry.[1][2] Its prevalence is not coincidental; the unique physicochemical properties imparted by the nitrogen atom make it a "privileged scaffold" in drug design. Pyridine and its derivatives are integral components of numerous natural products, including alkaloids, vitamins like niacin (Vitamin B3), and coenzymes.[1][3][4] In pharmaceuticals, the incorporation of a pyridine moiety can profoundly influence a molecule's therapeutic efficacy. It often enhances pharmacological activity, improves metabolic stability, increases water solubility, and resolves issues related to protein binding.[5][6] The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets.[6] This versatility has led to the development of a wide array of FDA-approved drugs for treating diverse conditions, including cancer, microbial infections, hypertension, and Alzheimer's disease.[5][6][7]

Given its importance, the strategic synthesis of novel pyridine derivatives remains a cornerstone of drug discovery programs.[8] This guide provides an in-depth technical overview for researchers and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. We will explore robust synthetic strategies, systematic isolation and purification protocols, and rigorous characterization methods essential for advancing new pyridine-based compounds from concept to validated lead.

Chapter 1: Modern Strategies for the Synthesis of Novel Pyridine Scaffolds

The "discovery" phase for a novel compound is fundamentally a challenge of chemical synthesis. The chosen synthetic route must not only be feasible but also efficient, scalable, and adaptable to create a library of analogues for structure-activity relationship (SAR) studies. While classical methods like the Hantzsch and Bönnemann syntheses laid the groundwork, modern organic chemistry offers a more powerful and diverse toolkit.[8][9]

Causality in Route Selection: Why Choose One Method Over Another?

The decision to use a specific synthetic strategy is driven by several factors:

  • Target Complexity: Highly substituted or asymmetric pyridines may preclude simple condensation reactions, favoring more sophisticated cross-coupling or multi-component approaches.

  • Precursor Availability: The cost and commercial availability of starting materials are critical for the scalability of a synthesis.

  • Efficiency and Atom Economy: Multi-component reactions (MCRs) are often favored as they construct complex molecules in a single step, reducing waste and saving time compared to linear syntheses.[10]

  • Sustainability: The growing emphasis on green chemistry encourages the use of methods that minimize hazardous solvents and reagents, such as microwave-assisted synthesis or reactions in aqueous media.[8]

The following diagram illustrates a typical decision-making workflow in the design and synthesis of a novel pyridine library.

G cluster_2 Execution & Optimization A Identify Target Scaffold (e.g., Bioisosteric Replacement) B In Silico Analysis (Docking, ADMET Prediction) A->B C Analyze Target Substituent Pattern B->C D Multi-Component Reaction (MCR) C->D Match Complexity E Transition-Metal Catalysis (e.g., C-H activation) C->E Match Complexity F Cycloaddition/ Ring Transformation C->F Match Complexity G Lab-Scale Synthesis & Reaction Monitoring (TLC, LC-MS) D->G E->G F->G H Optimize Conditions (Solvent, Temp, Catalyst) G->H I Crude Product H->I Finalized Protocol

Caption: High-level workflow for the design and synthesis of novel pyridine compounds.

Experimental Protocol: Three-Component Synthesis of a Substituted Pyridine Derivative

This protocol describes a robust, one-pot synthesis adaptable for creating diverse pyridine libraries. The reaction of an aldehyde, an active methylene nitrile (e.g., malononitrile), and a β-ketoester is a powerful example of an MCR.[11]

Objective: To synthesize 2-amino-6-methyl-4-(phenyl)-pyridine-3,5-dicarbonitrile.

Materials:

  • Benzaldehyde (1.0 eq)

  • Malononitrile (2.0 eq)

  • Acetylacetone (1.0 eq)

  • Piperidine (catalyst, 0.1 eq)

  • Ethanol (solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10 mmol), malononitrile (1.32 g, 20 mmol), and acetylacetone (1.00 g, 10 mmol) in 30 mL of ethanol.

  • Catalyst Addition: Add piperidine (0.085 g, 1 mmol) to the mixture. The catalyst acts as a base to facilitate the initial condensation steps.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexane.

  • Reaction Completion: The reaction is typically complete within 4-6 hours, indicated by the consumption of the limiting reagent (benzaldehyde) as observed on TLC.

  • Isolation of Crude Product: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. If not, reduce the solvent volume by half using a rotary evaporator.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

  • Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight.

  • Validation: The crude product should be characterized by ¹H NMR and LC-MS to confirm the identity and preliminary purity before proceeding to further purification. Expected yield: 75-85%.

Chapter 2: Systematic Isolation and Purification of Pyridine-Based Compounds

The isolation of a target compound in high purity is non-negotiable for accurate biological evaluation. Pyridine derivatives often present unique challenges during purification due to the basicity of the nitrogen atom. This can lead to strong interactions with the stationary phase in chromatography, resulting in poor peak shape and low recovery.[12]

The Purification Workflow: A Logic-Based Approach

A systematic approach is required to move from a complex crude reaction mixture to a final compound with >98% purity. The choice of technique depends on the scale of the synthesis and the nature of the impurities.

G A Crude Product (from Synthesis) B Initial Work-up (Extraction, Washing) A->B Remove bulk impurities C Flash Column Chromatography (Silica or Alumina) B->C Primary Purification D Purity > 95%? C->D E Preparative HPLC D->E No G Is the compound crystalline? D->G Yes H Final Compound (Purity > 98%) E->H F Recrystallization or Distillation F->H G->E No G->F Yes

Caption: Decision workflow for the isolation and purification of pyridine compounds.

Troubleshooting Common Chromatographic Issues

The basic nitrogen in pyridines is a primary cause of purification headaches. Understanding the underlying mechanism allows for targeted solutions.

Problem Primary Cause (Causality) Field-Proven Solution(s)
Peak Tailing (HPLC/Flash) The basic nitrogen atom interacts strongly with acidic residual silanol groups on the silica stationary phase, causing a secondary retention mechanism.[12]1. Mobile Phase Additive: Add a competing base like triethylamine (TEA) (0.1-1%) to the mobile phase. TEA preferentially binds to the active silanol sites, masking them from the analyte.[12] 2. pH Adjustment: For reversed-phase HPLC, lower the mobile phase pH to ~2.5-3. This protonates the silanols, reducing their interaction with the pyridine.[12]
Low Recovery Irreversible adsorption of the compound onto the stationary phase, or degradation on acidic silica gel.1. Change Stationary Phase: Switch to a less acidic or inert phase like end-capped silica, alumina, or a polymer-based column.[12] 2. Passivation: Pre-treat the column with a solution containing a competing base before loading the sample.
Poor Resolution Co-elution of the target compound with impurities having similar polarity.1. Change Column Chemistry: Switch from a standard C18 column to a phenyl-hexyl or cyano phase to introduce different separation mechanisms (e.g., π-π interactions).[12] 2. Optimize Gradient: In HPLC, use a shallower gradient around the elution time of the target compound to improve separation.
Experimental Protocol: HPLC Purification with Tailing Reduction

Objective: To purify a novel pyridine derivative to >98% purity using reversed-phase HPLC, actively mitigating peak tailing.

Materials & Equipment:

  • Preparative HPLC system with a UV detector

  • C18 stationary phase column (pH stable)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine (TEA) or Trifluoroacetic Acid (TFA)

  • Crude pyridine sample (dissolved in a minimal amount of mobile phase or DMSO)

Step-by-Step Methodology:

  • Analytical Method Development: First, develop a separation method on an analytical scale HPLC.

    • Initial Run: Start with a generic gradient (e.g., 5% to 95% Acetonitrile/Water over 15 minutes). Observe the retention time and peak shape of your target compound.

    • Tailing Assessment: If significant tailing is observed, implement a mitigation strategy.

    • Strategy A (Competing Base): Prepare mobile phases (A: Water, B: Acetonitrile) each containing 0.1% TEA. Re-run the analytical gradient. This is effective for neutral to moderately basic conditions.

    • Strategy B (Low pH): Prepare mobile phases each containing 0.1% TFA (pH ≈ 2.5). Re-run the analytical gradient. This protonates the pyridine, often improving peak shape, but ensure your compound is stable at low pH.

  • Method Optimization: Adjust the gradient based on the analytical run to maximize resolution between your target peak and adjacent impurities. A shallower gradient slope will increase separation.

  • Scale-Up to Preparative HPLC:

    • Equilibrate the preparative column with the initial mobile phase composition for at least 5-10 column volumes.

    • Dissolve the crude sample in the strongest solvent it is soluble in, ideally the mobile phase itself, to a high concentration.

    • Inject the sample onto the column. Do not exceed the column's loading capacity.

  • Fraction Collection: Collect fractions corresponding to the target peak as detected by the UV detector.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity. Pool fractions that meet the purity requirement (>98%).

  • Solvent Removal: Remove the mobile phase solvent using a rotary evaporator. If a non-volatile buffer (like phosphate) was used, a subsequent solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to isolate the final compound. For TEA/TFA, these can often be removed under high vacuum.

Chapter 3: Structural Characterization and Validation

The final and most critical step is the unambiguous confirmation of the novel compound's structure and purity. A combination of spectroscopic and analytical techniques is required to build a complete and defensible data package.

Technique Purpose & Causality Key Information Obtained for Pyridine Compounds
¹H & ¹³C NMR Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule. The chemical environment of each nucleus influences its resonance frequency, allowing for structural mapping.[13][14]¹H NMR: Chemical shifts (typically δ 7.0-8.5 ppm for ring protons), coupling patterns (J-coupling) revealing substitution, and integration (proton count). ¹³C NMR: Number of unique carbons, chemical shifts distinguishing C-H from quaternary carbons.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of the molecule, providing the molecular weight. High-resolution MS (HRMS) can provide the exact molecular formula.[13][15]Confirmation of the molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the expected molecular weight. Fragmentation patterns can offer structural clues.
Infrared (IR) Spectroscopy Measures the vibrations of bonds within the molecule. Specific functional groups absorb IR radiation at characteristic frequencies.[13][14]Identification of key functional groups such as C=N, C=C (aromatic stretches), C=O, N-H, or O-H on substituents attached to the pyridine ring.
Elemental Analysis Determines the percentage composition of C, H, N, and other elements in the pure sample.Confirms that the empirical formula of the synthesized compound matches the theoretical formula. The result must be within ±0.4% of the calculated values.[13]
Single-Crystal X-ray Diffraction Provides the absolute, three-dimensional structure of a molecule if a suitable crystal can be grown. It is the definitive method for structural proof.[13]Unambiguous determination of atom connectivity, bond lengths, bond angles, and stereochemistry.

Conclusion

The discovery and isolation of novel pyridine-based compounds is an integrated process that relies on a logical progression from synthetic design to rigorous purification and final structural validation. Success in this field requires not only proficiency in executing laboratory procedures but also a deep, mechanistic understanding of the choices made at each step. By employing modern synthetic strategies like multi-component reactions, systematically troubleshooting purification challenges inherent to basic heterocycles, and applying a comprehensive suite of analytical techniques, researchers can confidently and efficiently advance new chemical entities. This guide serves as a framework for building robust, self-validating workflows that uphold the highest standards of scientific integrity, ultimately accelerating the journey from the laboratory bench to potential clinical impact.

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. (2014). Semantic Scholar. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2021). National Center for Biotechnology Information. [Link]

  • Pyridine in Pharmaceutical Synthesis: A Chemist's Perspective. (n.d.). Hopax Fine Chemicals. [Link]

  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (2023). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1991). PubMed. [Link]

  • New Synthetic Methods to 2-Pyridone Rings. (2021). ResearchGate. [Link]

  • Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition. (2022). Elsevier. [Link]

  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (2018). Acta Chimica Slovenica. [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Purification method of pyridine and pyridine derivatives. (2016).
  • Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. (2022). ResearchGate. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. (2011).
  • Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. (2021). ResearchGate. [Link]

  • Purification of pyridine bases by distillation. (1955).
  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. (2017). Oriental Journal of Chemistry. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2022). ACS Omega. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Pyridine: the scaffolds with significant clinical diversity - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2022). Royal Society of Chemistry. [Link]

  • Development of novel pyridine-based agrochemicals: A review. (2024). ResearchGate. [Link]

Sources

Initial biological screening of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Biological Screening of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol

Introduction: A Strategic Framework for Novel Compound Evaluation

The journey of a novel chemical entity from synthesis to a potential therapeutic lead is contingent on a rigorous, multi-tiered biological screening process. This guide outlines a strategic framework for the initial biological evaluation of this compound, a compound incorporating several key pharmacophores: a pyridine core, a bromophenyl group, and a thioether linkage. The pyridine heterocycle is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] The absence of established biological data for this specific molecule necessitates a broad-based, yet logically structured, screening cascade designed to efficiently identify potential cytotoxicity, antimicrobial properties, and targeted biological activities.

This document is structured not as a rigid protocol, but as a decision-making guide for researchers. It emphasizes the rationale behind each experimental step, ensuring that the generated data is not only robust but also contextually informative, paving the way for a clear " go/no-go " decision for subsequent, more resource-intensive investigations.

Tier 1: Foundational Assays - Establishing a Cytotoxicity Profile

Before exploring any specific therapeutic potential, it is imperative to determine the compound's intrinsic cytotoxicity. A compound that is broadly toxic to all cells at low concentrations has limited therapeutic potential. We will employ two complementary assays to assess cell health via different mechanisms: metabolic activity and membrane integrity. This dual-assay approach provides a self-validating system, increasing confidence in the results.

Cell Viability Assessment via Metabolic Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as a robust indicator of cell viability by measuring mitochondrial metabolic activity.[2] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding a purple formazan product whose absorbance is directly proportional to the number of living cells.[3]

Rationale for Cell Line Selection: To ascertain a preliminary therapeutic window, we will test the compound in parallel on a representative cancer cell line and a non-cancerous cell line.

  • Cancer Line: MCF-7 (human breast adenocarcinoma) is a well-characterized, commonly used model.[4]

  • Non-Cancerous Line: HEK293 (human embryonic kidney cells) provides a baseline for toxicity against normal cells, allowing for the calculation of a selectivity index (SI).[3]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate MCF-7 and HEK293 cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a 2-fold serial dilution of this compound (e.g., from 100 µM to 0.78 µM). Add the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.[5]

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[5]

Membrane Integrity Assessment (Lactate Dehydrogenase Release Assay)

The Lactate Dehydrogenase (LDH) assay complements the MTT assay by quantifying cell death through a different lens: the loss of plasma membrane integrity.[6] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[5]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol using a parallel 96-well plate.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[5]

  • Incubation: Incubate the plate for 48 hours.

  • Supernatant Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well and incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Measure the absorbance according to the manufacturer's instructions (typically at 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized for clear interpretation.

CompoundCell LineMTT Assay (IC₅₀ in µM)LDH Release Assay (% Cytotoxicity at 50 µM)Selectivity Index (SI)¹
This compoundMCF-7Experimental ValueExperimental ValueCalculated Value
This compoundHEK293Experimental ValueExperimental Value-
Doxorubicin (Positive Control)MCF-7Reference ValueReference ValueCalculated Value
Doxorubicin (Positive Control)HEK293Reference ValueReference Value-

¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value is desirable.[3]

G cluster_0 Tier 1: Cytotoxicity Profiling cluster_1 MTT Assay (Metabolic Activity) cluster_2 LDH Assay (Membrane Integrity) A Synthesized Compound: This compound B Prepare Serial Dilutions A->B C1 Treat Cancer Cell Line (e.g., MCF-7) B->C1 C2 Treat Non-Cancerous Cell Line (e.g., HEK293) B->C2 D1 Incubate & Add MTT Reagent C1->D1 D2 Incubate & Collect Supernatant C2->D2 E1 Measure Absorbance D1->E1 F1 Calculate IC50 E1->F1 G Determine Selectivity Index (SI) F1->G E2 Perform LDH Reaction D2->E2 F2 Calculate % Cytotoxicity E2->F2 F2->G

Caption: Workflow for Tier 1 Cytotoxicity Screening.

Tier 2: Broad-Spectrum Antimicrobial Screening

The structural motifs within the test compound are common in antimicrobial agents. Therefore, a cost-effective and informative next step is to screen for broad-spectrum antimicrobial activity.[7][8] We will use standardized methods to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]

Rationale for Microbial Panel Selection: A diverse panel is crucial for identifying the spectrum of activity.

  • Gram-Positive Bacteria: Staphylococcus aureus (a common human pathogen)

  • Gram-Negative Bacteria: Escherichia coli (a model organism and pathogen)

  • Fungus: Candida albicans (a common opportunistic fungal pathogen)

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for determining antimicrobial susceptibility due to its accuracy and consistency.[7] It involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid medium.

Experimental Protocol: Broth Microdilution

  • Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the test compound in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9] A viability indicator like Resazurin can also be used for a colorimetric readout.[9]

Data Presentation

Results should be tabulated to compare the compound's potency across different microbial species.

CompoundS. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)C. albicans (MIC in µg/mL)
This compoundExperimental ValueExperimental ValueExperimental Value
Ciprofloxacin (Bacterial Control)Reference ValueReference ValueN/A
Fluconazole (Fungal Control)N/AN/AReference Value

Tier 3: Hypothesis-Driven Targeted Screening

Based on the foundational data from Tiers 1 and 2, and if the compound shows an acceptable therapeutic index (high activity, low cytotoxicity), we can proceed to more targeted, hypothesis-driven assays. The selection of these assays is guided by the chemical structure of the compound. The pyridine and thioether motifs are present in various enzyme inhibitors and receptor ligands.

Enzyme Inhibition Assays

Enzyme inhibition assays are a cornerstone of drug discovery, used to identify molecules that can modulate the activity of a specific enzyme target.[10][11] Given the prevalence of kinases in disease pathways (e.g., cancer, inflammation), screening against a representative kinase is a logical starting point.

Principle of a Generic Kinase Assay (e.g., ADP-Glo™ Assay): This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of light generated is proportional to the ADP concentration, and thus to the kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower light signal.

Conceptual Protocol: Kinase Inhibition Screening

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP.

  • Compound Addition: Add the test compound at various concentrations.

  • Kinase Reaction: Incubate to allow the enzymatic reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to produce light.

  • Data Acquisition: Measure the luminescence signal.

  • Data Analysis: Determine the IC₅₀ value of the compound for the inhibition of kinase activity.

Receptor Binding Assays

Receptor binding assays are used to measure the interaction between a ligand (the test compound) and a target protein (a receptor).[12] G-protein coupled receptors (GPCRs) are a major class of drug targets.[13] A competitive binding assay can determine if our compound can displace a known, labeled ligand from its receptor.

Principle of a Competitive Radioligand Binding Assay: This technique measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to a receptor.[14] A reduction in the measured radioactivity indicates that the test compound has bound to the receptor.

Conceptual Protocol: Receptor Binding Assay

  • Preparation: Prepare cell membranes or purified receptors that express the target of interest.

  • Assay Setup: In a filter plate, combine the receptor preparation, a fixed concentration of a radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Data Acquisition: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the test compound concentration to determine the inhibition constant (Kᵢ) or IC₅₀.[12]

Tier 4: Data Integration and Path Forward

The culmination of this initial screening cascade is an integrated data package that enables a strategic decision. The goal is to identify compounds with potent and selective activity. A decision tree can guide this process.

G Start Initial Screening Data for This compound Q1 Is IC50 (Cytotoxicity) > 10 µM in non-cancerous cells? Start->Q1 Stop1 STOP: Compound is too toxic. Consider derivatization. Q1->Stop1 No Q2 Does the compound show potent activity in any assay? (e.g., MIC < 10 µg/mL or IC50 < 1 µM) Q1->Q2 Yes Stop2 STOP: Low potency. Deprioritize. Q2->Stop2 No Q3 Is the activity selective? (e.g., Selectivity Index > 10 or selective against one target class) Q2->Q3 Yes Proceed PROCEED: Promising lead candidate. Initiate Hit-to-Lead optimization and secondary screening. Q3->Proceed Yes Review REVIEW: Potent but non-selective. Consider target deconvolution and selectivity profiling. Q3->Review No

Caption: Decision tree for advancing a hit compound.

Conclusion

This in-depth guide provides a comprehensive, logical, and scientifically rigorous framework for the initial biological screening of this compound. By starting with broad assessments of cytotoxicity and antimicrobial activity before moving to hypothesis-driven targeted screens, this cascade maximizes the potential for meaningful data generation while conserving resources. The emphasis on using complementary assays, appropriate controls, and integrated data analysis ensures a high degree of confidence in the final decision to either advance or deprioritize the compound for further drug discovery efforts.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
  • Microchem Laboratory. Antimicrobial Efficacy Screening.
  • Linnaeus Bioscience. (2024). Antimicrobial Assays. Linnaeus Bioscience.
  • Gifford Bioscience. About Ligand Binding Assays. Gifford Bioscience.
  • Biobide. What is an Inhibition Assay?. Biobide Blog.
  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • Chem Help ASAP. (2023). Functional in vitro assays for drug discovery. YouTube.
  • ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
  • BioIVT. Enzyme Inhibition Studies. BioIVT.
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Creative Bioarray. Receptor Binding Assay.
  • National Center for Biotechnology Information. (2012). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC.
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • National Center for Biotechnology Information. (2021). Profiling novel pharmacology of receptor complexes using Receptor-HIT. PMC.
  • Wisdomlib. (2025). Antimicrobial activity screening: Significance and symbolism. Wisdomlib.
  • Labome. Receptor-Ligand Binding Assays. Labome.
  • JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition. JoVE.
  • Semantic Scholar. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl).... Semantic Scholar.

Sources

Methodological & Application

Synthetic Route for {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol from 4-bromothiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a comprehensive, three-step synthetic protocol for the preparation of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol, a valuable bifunctional building block for pharmaceutical and materials science research. The synthesis commences with the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-methylpyridine with 4-bromothiophenol to form a stable thioether intermediate. This is followed by a selective Riley oxidation of the methyl group to a formyl group using selenium dioxide. The final step involves the chemoselective reduction of the resulting aldehyde to the target primary alcohol using sodium borohydride. This guide offers detailed, step-by-step methodologies, mechanistic insights, and data presentation designed for researchers, chemists, and professionals in drug development.

Introduction and Synthetic Strategy

The synthesis of functionalized pyridinylmethanol derivatives is of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The title compound, this compound, incorporates three key features: a pyridine core, a bromophenyl group suitable for further cross-coupling reactions, and a nucleophilic hydroxymethyl group. This combination makes it an attractive intermediate for constructing complex molecular architectures.

The synthetic route detailed herein is a linear, three-step sequence designed for efficiency and control.

  • Step 1: C-S Bond Formation via Nucleophilic Aromatic Substitution (SNAr). The synthesis begins by coupling 4-bromothiophenol with 2-chloro-3-methylpyridine. The pyridine ring, activated by the electron-withdrawing nature of the ring nitrogen, readily undergoes SNAr, allowing for the efficient formation of the thioether linkage.

  • Step 2: Selective Side-Chain Oxidation. The methyl group of the intermediate is selectively oxidized to an aldehyde. For this key transformation, the Riley oxidation, which employs selenium dioxide (SeO₂), is selected. This reagent is well-suited for the oxidation of activated methyl groups adjacent to heterocyclic rings to the corresponding carbonyls, often with high selectivity.[1][2]

  • Step 3: Chemoselective Aldehyde Reduction. The final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and excellent chemoselectivity, reducing the aldehyde without affecting the pyridine ring, the thioether, or the aryl bromide.[3]

The overall workflow is depicted below.

Visualization of Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Riley Oxidation cluster_2 Step 3: Reduction A 4-Bromothiophenol C Intermediate 1 2-[(4-Bromophenyl)sulfanyl]-3-methylpyridine A->C KOH, DMSO 80 °C B 2-Chloro-3-methylpyridine B->C KOH, DMSO 80 °C D Intermediate 2 2-[(4-Bromophenyl)sulfanyl]-3-pyridinecarbaldehyde C->D SeO₂, 1,4-Dioxane Reflux E Final Product This compound D->E NaBH₄, Methanol 0 °C to RT

Caption: Overall synthetic route from starting materials to the final product.

Experimental Protocols and Methodologies

Part 1: Synthesis of 2-[(4-Bromophenyl)sulfanyl]-3-methylpyridine (Intermediate 1)

Principle & Mechanistic Insights: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is inherently electron-deficient, which activates halogens at the 2- and 4-positions for displacement. The reaction is base-promoted; potassium hydroxide deprotonates the 4-bromothiophenol to form the more nucleophilic thiophenolate anion. This anion attacks the C2 position of 2-chloro-3-methylpyridine, forming a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the electron-withdrawing nitrogen atom. Subsequent loss of the chloride ion re-aromatizes the ring to yield the stable thioether product.[4][5][6] Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction as its polar aprotic nature effectively solvates the potassium cation while leaving the thiophenolate anion highly reactive.

Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromothiophenol (9.45 g, 50 mmol, 1.0 eq) and dimethyl sulfoxide (DMSO, 100 mL).

  • Stir the solution at room temperature and add powdered potassium hydroxide (KOH) (3.37 g, 60 mmol, 1.2 eq) portion-wise over 10 minutes. The mixture will warm slightly and may change color.

  • Stir for an additional 20 minutes at room temperature to ensure complete formation of the thiophenolate.

  • Add 2-chloro-3-methylpyridine (6.38 g, 50 mmol, 1.0 eq) to the mixture via syringe.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • A precipitate will form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with water (3 x 100 mL) to remove residual DMSO and salts.

  • Dry the crude product under vacuum. For further purification, the solid can be recrystallized from ethanol or purified by flash column chromatography on silica gel.

ReagentMW ( g/mol )AmountMoles (mmol)Molar Eq.
4-Bromothiophenol189.079.45 g501.0
2-Chloro-3-methylpyridine127.576.38 g501.0
Potassium Hydroxide (KOH)56.113.37 g601.2
DMSO-100 mL--
Product (Theoretical) 282.19 14.11 g 50 -

Expected Yield: 85-95%

Part 2: Synthesis of 2-[(4-Bromophenyl)sulfanyl]-3-pyridinecarbaldehyde (Intermediate 2)

Principle & Mechanistic Insights: This transformation is a Riley oxidation, which utilizes selenium dioxide (SeO₂) to oxidize an activated methyl group to a carbonyl group.[7] The mechanism is thought to involve an initial ene reaction between the substrate and SeO₂, followed by a[8][9]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde.[8] The choice of 1,4-dioxane as a solvent provides a suitable boiling point for the reaction to proceed at a reasonable rate while being relatively inert to the oxidizing conditions. This method is particularly effective for methyl groups on electron-deficient heterocyclic rings.

Protocol:

  • In a 500 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, suspend 2-[(4-bromophenyl)sulfanyl]-3-methylpyridine (11.29 g, 40 mmol, 1.0 eq) in 200 mL of 1,4-dioxane.

  • Add selenium dioxide (SeO₂) (5.32 g, 48 mmol, 1.2 eq) to the suspension.

  • Heat the mixture to reflux (approx. 101 °C) with vigorous stirring. The mixture will turn dark as elemental selenium precipitates.

  • Maintain reflux for 8-12 hours. Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane) until the starting material is consumed.

  • Cool the mixture to room temperature and filter through a pad of Celite® to remove the black selenium precipitate. Wash the Celite® pad with additional dioxane (2 x 25 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by flash column chromatography on silica gel (gradient elution, 5% to 25% ethyl acetate in hexane) to afford the pure aldehyde as a solid.

ReagentMW ( g/mol )AmountMoles (mmol)Molar Eq.
Intermediate 1282.1911.29 g401.0
Selenium Dioxide (SeO₂)110.965.32 g481.2
1,4-Dioxane-200 mL--
Product (Theoretical) 296.17 11.85 g 40 -

Expected Yield: 60-75%

Part 3: Synthesis of this compound (Final Product)

Principle & Mechanistic Insights: This is a standard chemoselective reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a hydride donor. The reaction proceeds by the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde.[10] This forms a tetracoordinate borate-alkoxide intermediate. Subsequent work-up with a protic source (in this case, the methanol solvent and then water) protonates the alkoxide to yield the final alcohol product. NaBH₄ is a mild reducing agent and will not reduce the aromatic rings or cleave the C-Br or C-S bonds under these conditions.[3]

Protocol:

  • Dissolve 2-[(4-bromophenyl)sulfanyl]-3-pyridinecarbaldehyde (8.88 g, 30 mmol, 1.0 eq) in 150 mL of methanol in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add sodium borohydride (NaBH₄) (1.70 g, 45 mmol, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane) for the disappearance of the aldehyde.

  • Once complete, cool the reaction mixture back to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of water (approx. 50 mL) until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a mixture of ethyl acetate and hexane to obtain this compound as a crystalline solid.

ReagentMW ( g/mol )AmountMoles (mmol)Molar Eq.
Intermediate 2296.178.88 g301.0
Sodium Borohydride (NaBH₄)37.831.70 g451.5
Methanol-150 mL--
Product (Theoretical) 298.19 8.95 g 30 -

Expected Yield: 90-98%

Characterization

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, proton integrations, and carbon environments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the appearance of the -OH stretch in the final product and the disappearance of the C=O stretch from the aldehyde intermediate.

Conclusion

This application note provides a reliable and detailed three-step protocol for the synthesis of this compound from commercially available starting materials. The described methods, including a base-promoted SNAr reaction, a selective Riley oxidation, and a chemoselective NaBH₄ reduction, are robust and scalable. This guide serves as a valuable resource for researchers requiring access to this versatile chemical intermediate for applications in drug discovery and chemical synthesis.

References

  • Emporia State University. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. ESIRC. [Link]

  • Młochowski, J., Kloc, K., & Syper, L. (2016). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 21(12), 1637. [Link]

  • PrepChem. (n.d.). Synthesis of 3-cyano-2-(4-methylphenyl)pyridine. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Liu, Y., & Tan, J. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1878. [Link]

  • ResearchGate. (2018). ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe.... [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?[Link]

  • ResearchGate. (2000). ChemInform Abstract: Reaction of 2-(Aminomethyl)pyridine with Selenium Dioxide.... [Link]

  • Semantic Scholar. (2012). Progress on reduction of carboxylic acid and its derivatives via the nabh 4 system. [Link]

  • Iqbal, M. A., Mehmood, H., Lv, J., & Hua, R. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1149. [Link]

  • Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Retrieved from [Link]

  • Zeynizadeh, B., & Rahimi, S. (2009). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 25(3), 567-574. [Link]

  • Iacob, A. A., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1546. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • Royal Society of Chemistry. (2015). Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine and PPh3 in the presence of K2CO3. [Link]

  • MDPI. (2024). 3-Methyl-2-((methylthio)methyl)but-2-enal. [Link]

  • ResearchGate. (2019). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. [Link]

  • ResearchGate. (2019). (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • PubChem. (n.d.). (2-Bromopyridin-4-yl)methanol. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[(4-bromophenyl)sulfanyl]pyridine-3-carboxylic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Bromo-4-pyridine methanol. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Aryl(pyridinyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Aryl(pyridinyl)methanols in Modern Drug Discovery

The aryl(pyridinyl)methanol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] Their prevalence in drug candidates stems from the unique combination of the pyridine ring, which can engage in hydrogen bonding and act as a bioisostere for other aromatic systems, and the flexible methanol linker, which allows for precise spatial orientation of the aryl and pyridinyl moieties to interact with biological targets.[3]

Recent research has highlighted the potential of aryl(pyridinyl)methanol derivatives as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation, inflammation, and skin disorders.[4] Furthermore, derivatives of this class have been investigated as inhibitors of Mitogen- and Stress-activated protein Kinase 1 (MSK1), a key enzyme in inflammatory signaling pathways.[3] Given their therapeutic potential, robust and versatile synthetic protocols for accessing these molecules are of paramount importance to researchers in drug development.

This application note provides a detailed, field-proven protocol for the synthesis of aryl(pyridinyl)methanol derivatives, focusing on the classic yet highly effective Grignard reaction. It further delves into the mechanistic underpinnings of the synthesis, offers troubleshooting guidance, and presents a general workflow to ensure reproducibility and success in the laboratory.

Synthetic Strategies: An Overview

Several synthetic routes to aryl(pyridinyl)methanols have been established, each with its own advantages. A modern and highly efficient approach involves the nickel-catalyzed α-arylation of pyridylmethyl ethers, which demonstrates excellent functional group tolerance and scalability.[5][6] For the synthesis of chiral derivatives, catalytic asymmetric methods, such as the enantioselective addition of organozinc reagents to aldehydes, have been developed to produce enantioenriched products with high optical purity.[7]

However, the addition of organometallic reagents, such as Grignard or organolithium reagents, to pyridinecarboxaldehydes remains a cornerstone of synthetic strategies due to its reliability, broad applicability, and the ready availability of starting materials.[8][9] This application note will focus on a detailed protocol based on the Grignard reaction, a powerful C-C bond-forming reaction.

Detailed Protocol: Synthesis of Phenyl(pyridin-2-yl)methanol via Grignard Reaction

This protocol details the synthesis of phenyl(pyridin-2-yl)methanol as a representative example. The same principles can be applied to a wide range of substituted aryl halides and different isomers of pyridinecarboxaldehyde.

Core Principle

The synthesis proceeds in two main stages:

  • Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent.

  • Nucleophilic Addition: The freshly prepared Grignard reagent is added to 2-pyridinecarboxaldehyde. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired alcohol.

Experimental Workflow Diagram

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Nucleophilic Addition & Workup A 1. Assemble dry glassware under inert atmosphere (N2/Ar) B 2. Add Mg turnings and a crystal of I2 to the reaction flask A->B C 3. Add anhydrous diethyl ether B->C D 4. Slowly add a solution of bromobenzene in anhydrous diethyl ether C->D E 5. Reflux the mixture until Mg is consumed D->E F 6. Cool the Grignard reagent to 0 °C E->F Proceed to next stage G 7. Slowly add a solution of 2-pyridinecarboxaldehyde in anhydrous diethyl ether F->G H 8. Stir at room temperature to complete the reaction G->H I 9. Quench the reaction with saturated aq. NH4Cl H->I J 10. Extract the product with an organic solvent (e.g., ethyl acetate) I->J K 11. Dry, filter, and concentrate the organic layer J->K L 12. Purify the crude product by column chromatography K->L

Caption: Experimental workflow for the synthesis of aryl(pyridinyl)methanols.

Materials and Reagents
Reagent/MaterialFormulaM. Wt. ( g/mol )QuantityNotes
Magnesium turningsMg24.311.2 eq
IodineI₂253.811 crystalTo initiate the reaction
BromobenzeneC₆H₅Br157.011.0 eq
2-PyridinecarboxaldehydeC₆H₅NO107.111.0 eq
Anhydrous Diethyl Ether(C₂H₅)₂O74.12SolventMust be anhydrous
Saturated NH₄Cl solutionNH₄Cl53.49For quenching
Anhydrous MgSO₄ or Na₂SO₄For drying
Ethyl AcetateC₄H₈O₂88.11For extraction
Silica GelSiO₂For chromatography
Step-by-Step Protocol

Stage 1: Formation of Phenylmagnesium Bromide

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled while hot under a stream of dry nitrogen or argon. This is critical as Grignard reagents react readily with water.[10]

  • Initiation: Place magnesium turnings (1.2 eq) and a single crystal of iodine in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The iodine helps to activate the magnesium surface.

  • Solvent Addition: Add a portion of the total anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.

  • Grignard Reagent Formation: Dissolve bromobenzene (1.0 eq) in the remaining anhydrous diethyl ether and add it to the dropping funnel. Add a small amount of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-black solution is the phenylmagnesium bromide reagent.

Stage 2: Reaction with 2-Pyridinecarboxaldehyde and Workup

  • Cooling: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Aldehyde Addition: Dissolve 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. This is an exothermic reaction, and slow addition is necessary to control the temperature.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. This protonates the intermediate alkoxide and neutralizes any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure phenyl(pyridin-2-yl)methanol.

Mechanism of the Grignard Addition

The key step in this synthesis is the nucleophilic addition of the Grignard reagent to the carbonyl group of the aldehyde. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic.

G cluster_0 Mechanism Reagents Phenylmagnesium Bromide (Grignard Reagent) + 2-Pyridinecarboxaldehyde Intermediate Magnesium Alkoxide Intermediate Reagents->Intermediate Nucleophilic Attack Workup Acidic Workup (e.g., H₃O⁺ from NH₄Cl/H₂O) Intermediate->Workup Protonation Product Phenyl(pyridin-2-yl)methanol Workup->Product

Caption: Mechanism of Grignard addition to an aldehyde.

  • Nucleophilic Attack: The nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of the 2-pyridinecarboxaldehyde. Simultaneously, the pi-bond of the carbonyl group breaks, and the electrons move to the oxygen atom.[11]

  • Formation of Alkoxide: This results in the formation of a magnesium alkoxide intermediate.

  • Protonation: During the aqueous workup, the alkoxide is protonated by a mild acid (in this case, from the ammonium chloride solution) to yield the final alcohol product.[12]

Troubleshooting and Expert Insights

ProblemPossible CauseSolution
Low or no yield Wet glassware or solvents.Ensure all glassware is oven-dried and solvents are anhydrous. Grignard reagents are highly sensitive to moisture.[10][13]
Grignard reaction did not initiate.Add a crystal of iodine, gently warm the mixture, or add a small amount of a pre-formed Grignard reagent to initiate the reaction.
Formation of biphenyl side-product Reaction temperature is too high during Grignard formation.Maintain a gentle reflux during the formation of the Grignard reagent.
Recovery of unreacted starting material Insufficient Grignard reagent.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.
Steric hindrance.For sterically hindered substrates, longer reaction times or higher temperatures may be required.

Conclusion

The synthesis of aryl(pyridinyl)methanol derivatives via the Grignard reaction is a robust and versatile method that is fundamental to medicinal chemistry research. By carefully controlling the reaction conditions, particularly by ensuring the exclusion of moisture, researchers can reliably access a wide array of these valuable compounds. The protocol and insights provided herein serve as a comprehensive guide for the successful synthesis and purification of these important molecules, paving the way for further investigation into their therapeutic potential.

References

  • Chen, W., Kim, B.-S., Zhang, H., & Yang, X.-D. (2018). Chemoselective synthesis of aryl(pyridinyl)methanol derivatives through Ni-NIXANTPHOS catalyzed α-arylation and tandem arylation/rearrangement of pyridylmethyl ethers. Organic Chemistry Frontiers, 5(9), 1436–1441. [Link]

  • Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., & Badshah, A. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. [Link]

  • Chen, W., Kim, B.-S., Zhang, H., & Yang, X.-D. (2018). Chemoselective synthesis of aryl(pyridinyl)methanol derivatives through Ni-NIXANTPHOS catalyzed α-arylation and tandem arylation/rearrangement of pyridylmethyl ethers. Semantic Scholar. [Link]

  • Ashenhurst, J. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Chen, W., Kim, B.-S., Zhang, H., & Yang, X.-D. (2018). Chemoselective synthesis of aryl(pyridinyl)methanol derivatives through Ni-NIXANTPHOS catalyzed α-arylation and tandem arylation/rearrangement of pyridylmethyl ethers. Organic Chemistry Frontiers. [Link]

  • Naud, S., et al. (2019). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 24(18), 3329. [Link]

  • LibreTexts. (2014, August 9). 11.2: The Reaction Organolithium Compounds and Grighard Reagents with Electrophiles. Chemistry LibreTexts. [Link]

  • Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., Al-Saidi, H. M., Alshamrani, M., & Fahad, A. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(4), 735-757. [Link]

  • LibreTexts. (2023, January 22). Grignard Reagents. Chemistry LibreTexts. [Link]

  • AK LECTURES. (2014, July 1). Organolithium Reactions with Carboxylic Acids [Video]. YouTube. [Link]

  • Unknown. (n.d.). Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. [Link]

  • Wang, Z., & Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Angewandte Chemie International Edition, 62(29), e202305545. [Link]

  • Vo, V., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5493-5507. [Link]

  • Reich, H. J. (n.d.). A. Organolithium Reagents. Organic Chemistry Data. [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2023, January 31). Reactions of Organometallic Reagents with Ketones and Aldehydes [Video]. YouTube. [Link]

  • So, C. M., & Walsh, P. J. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. Journal of the American Chemical Society, 131(34), 12241-12243. [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. [Link]

  • Wang, Z., & Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Angewandte Chemie International Edition. [Link]

Sources

Application Notes and Protocols for {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Scaffold in Drug Discovery

The compound {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol represents a compelling scaffold for medicinal chemistry, integrating three key structural motifs: a bromophenyl ring, a sulfanyl (thioether) linkage, and a pyridinylmethanol core. While direct literature on this specific molecule is nascent, analysis of structurally related compounds reveals a rich potential for diverse therapeutic applications. The bromophenyl group is a common feature in potent antagonists of various receptors and can participate in halogen bonding, a valuable interaction in drug-receptor binding. The pyridinyl core is a well-established pharmacophore found in numerous approved drugs, offering opportunities for hydrogen bonding and serving as a versatile synthetic handle. The thioether linkage provides conformational flexibility and metabolic stability.

This guide provides a comprehensive overview of the potential applications of this compound, including detailed, field-proven protocols for its synthesis and evaluation in key therapeutic areas. The methodologies described herein are based on established principles and successful applications of analogous structures, offering a robust starting point for researchers and drug development professionals.

Synthetic Strategy: A Reliable Pathway to the Core Scaffold

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution followed by a controlled reduction. This two-step process is designed for scalability and high yield, leveraging commercially available starting materials.

Protocol 1: Synthesis of 2-[(4-Bromophenyl)sulfanyl]-3-pyridinecarbaldehyde

Causality of Experimental Choices: This step involves a nucleophilic aromatic substitution reaction. 2-Chloro-3-pyridinecarbaldehyde is chosen as the starting material due to the reactivity of the chloro-substituent at the 2-position of the pyridine ring, which is activated towards nucleophilic attack. 4-Bromothiophenol serves as the nucleophile. The use of a base like potassium carbonate is crucial to deprotonate the thiol, generating the more nucleophilic thiolate anion. A polar aprotic solvent such as dimethylformamide (DMF) is selected to facilitate the reaction by solvating the cation and leaving the nucleophile relatively free.

Step-by-Step Methodology:

  • To a solution of 2-chloro-3-pyridinecarbaldehyde (1.0 eq) in anhydrous DMF, add 4-bromothiophenol (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at 80 °C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-[(4-bromophenyl)sulfanyl]-3-pyridinecarbaldehyde.

Protocol 2: Reduction to this compound

Causality of Experimental Choices: The reduction of the aldehyde to the primary alcohol is a critical step. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature and high selectivity for aldehydes and ketones, which avoids over-reduction. Methanol is an excellent solvent for this reaction as it readily dissolves both the aldehyde and NaBH₄, and it also serves as a proton source during the workup. The reaction is performed at a low temperature (0 °C) to control the rate of reaction and minimize potential side reactions.

Step-by-Step Methodology:

  • Dissolve the 2-[(4-bromophenyl)sulfanyl]-3-pyridinecarbaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude product, this compound, can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow Diagram

G cluster_synthesis Synthesis Workflow A Starting Materials: 2-Chloro-3-pyridinecarbaldehyde 4-Bromothiophenol B Nucleophilic Aromatic Substitution (DMF, K2CO3, 80°C) A->B C Intermediate: 2-[(4-Bromophenyl)sulfanyl]-3-pyridinecarbaldehyde B->C D Reduction (NaBH4, Methanol, 0°C) C->D E Final Product: This compound D->E F Purification (Column Chromatography) E->F

Caption: Synthetic workflow for this compound.

Potential Therapeutic Applications and Screening Protocols

The structural motifs of this compound suggest its potential as a modulator of various biological targets. The following section outlines hypothesized applications and provides detailed protocols for their investigation.

Anticancer Activity

Rationale: The pyridine ring is a core component of many kinase inhibitors, and the bromophenyl group can contribute to binding affinity. Structurally related molecules have demonstrated antiproliferative properties[1]. Therefore, this compound is a candidate for screening against various cancer cell lines.

Protocol 3: MTT Assay for Cytotoxicity Screening

Causality of Experimental Choices: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a reliable and widely used method for initial cytotoxicity screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Cell LineIC₅₀ (µM) of {Compound}IC₅₀ (µM) of Doxorubicin
MCF-7[Experimental Value][Experimental Value]
A549[Experimental Value][Experimental Value]
HeLa[Experimental Value][Experimental Value]
Antifungal and Antibacterial Activity

Rationale: Thioether and pyridine moieties are present in various antimicrobial agents. For instance, derivatives of N'-phenyl-acetohydrazides containing a sulfanyl group have shown antifungal activity[2][3]. The bromophenyl group can also enhance antimicrobial potency.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Causality of Experimental Choices: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method allows for the testing of multiple compounds and concentrations simultaneously and is a gold standard for susceptibility testing.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans for antifungal testing, Staphylococcus aureus for antibacterial testing) in the appropriate broth (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37 °C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation

MicroorganismMIC (µg/mL) of {Compound}MIC (µg/mL) of Control Drug
Candida albicans[Experimental Value][e.g., Fluconazole]
Staphylococcus aureus[Experimental Value][e.g., Vancomycin]

Signaling Pathway Visualization (Hypothetical Kinase Inhibition)

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Proliferation Cell Proliferation PhosphoSubstrate->Proliferation Compound {Compound} Compound->Kinase Inhibition

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through the inclusion of appropriate controls. For all assays, it is imperative to include:

  • Positive Controls: Known active compounds to ensure the assay is performing as expected.

  • Negative/Vehicle Controls: To establish a baseline and control for the effects of the solvent.

  • Replicates: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. The synthetic route is straightforward, and the structural motifs suggest a range of potential biological activities, particularly in the areas of oncology and infectious diseases. The protocols detailed in this guide provide a solid foundation for the initial exploration of this compound's medicinal chemistry potential. Further studies should focus on structure-activity relationship (SAR) elucidation through the synthesis of analogs, as well as more in-depth mechanistic studies for any confirmed biological activities.

References

  • LookChem. Cas 118289-16-0, 2-Bromopyridine-4-methanol. [Link]

  • Google Patents. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

  • MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. [Link]

  • Wagh, S. S., et al. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate. [Link]

  • Semantic Scholar. Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl). [https://www.semanticscholar.org/paper/Synthesis-And-Anti-Fungal-Activity-of-N'-(3-a-a0b8e7f8a1c5d9c7e8b9f0e8d1a1b4c9e1c2d3e4]([Link]

  • PubChem. (2-Bromopyridin-4-yl)methanol. [Link]

  • PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]

  • IOSR Journal of Pharmacy. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Brompheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339–3342. [Link]

  • ResearchGate. (PDF) Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. [Link]

  • ResearchGate. (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]

Sources

Application Notes and Protocols for the Use of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol is a versatile bifunctional building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates several key reactive handles: a primary alcohol, a diaryl thioether linkage, a pyridine ring, and an aryl bromide. This unique combination allows for a wide range of subsequent chemical modifications, making it an ideal scaffold for the construction of complex molecular architectures and the development of novel bioactive compounds. The pyridine nucleus is a common feature in many pharmaceuticals, and its derivatives have shown a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1][2][3]. The strategic placement of the bromophenylsulfanyl and methanol substituents on the pyridine core offers multiple avenues for diversification, enabling the exploration of a broad chemical space in drug discovery programs.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its constituent fragments, 4-bromothiophenol and (2-chloro-3-pyridinyl)methanol.

PropertyEstimated Value/InformationSource/Rationale
Molecular FormulaC₁₂H₁₀BrNOS-
Molecular Weight296.18 g/mol -
AppearanceExpected to be a solid at room temperatureBased on the properties of similar aromatic thioethers and alcohols.
SolubilityLikely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from the structures of the precursors.
StorageStore in a cool, dry, well-ventilated area away from strong oxidizing agents.Standard practice for organosulfur and organobromine compounds.

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and its precursors. 4-Bromothiophenol is known to be toxic and corrosive[4][5]. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The most direct route for the synthesis of the title compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, such as a halide, from the 2-position of the pyridine ring by 4-bromothiophenol. The precursor, (2-chloro-3-pyridinyl)methanol, is a readily available starting material[6][7].

Reaction Principle

The synthesis proceeds via the reaction of (2-chloro-3-pyridinyl)methanol with 4-bromothiophenol in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiophenolate anion, which then attacks the electron-deficient carbon at the 2-position of the pyridine ring, displacing the chloride ion.

Synthesis_of_Target_Molecule cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 (2-chloro-3-pyridinyl)methanol Product This compound Reactant1->Product SɴAr Reaction Reactant2 4-bromothiophenol Reactant2->Product Base Base (e.g., K₂CO₃, NaH) Base->Product Solvent Solvent (e.g., DMF, DMSO) Solvent->Product

Caption: Proposed synthetic route for this compound.

Detailed Synthetic Protocol

Materials:

  • (2-Chloro-3-pyridinyl)methanol (1.0 eq)[6][7]

  • 4-Bromothiophenol (1.1 eq)[4][8]

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (2-chloro-3-pyridinyl)methanol and anhydrous potassium carbonate.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to dissolve the starting materials. Stir the mixture at room temperature for 10-15 minutes. In a separate container, dissolve 4-bromothiophenol in a minimal amount of anhydrous DMF. Add the 4-bromothiophenol solution dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

Applications in Organic Synthesis: A Multi-faceted Building Block

The utility of this compound lies in the orthogonal reactivity of its functional groups. This allows for selective transformations at different sites of the molecule, providing access to a diverse range of derivatives.

Reactivity_of_Building_Block cluster_alcohol Alcohol Transformations cluster_thioether Thioether Modifications cluster_aryl_bromide Aryl Bromide Cross-Coupling cluster_pyridine Pyridine Ring Reactions center_node This compound Oxidation Oxidation (Aldehyde, Carboxylic Acid) center_node->Oxidation Esterification Esterification center_node->Esterification Etherification Etherification center_node->Etherification Sulfoxide Oxidation (Sulfoxide) center_node->Sulfoxide Sulfone Oxidation (Sulfone) center_node->Sulfone Suzuki Suzuki Coupling (C-C bond formation) center_node->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) center_node->Buchwald Sonogashira Sonogashira Coupling (C-C alkyne formation) center_node->Sonogashira N_Oxidation N-Oxidation center_node->N_Oxidation N_Alkylation N-Alkylation center_node->N_Alkylation

Caption: Potential synthetic transformations of this compound.

Protocol 1: Oxidation of the Alcohol to an Aldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde, a key functional group for further transformations such as reductive amination, Wittig reactions, and aldol condensations.

Materials:

  • This compound (1.0 eq)

  • Dess-Martin periodinane (DMP) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add Dess-Martin periodinane in one portion.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the two layers are clear.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel chromatography if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

The bromo-substituent on the phenyl ring is a versatile handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation and the presence of multiple, orthogonally reactive functional groups provide a powerful platform for the rapid generation of molecular diversity. The protocols outlined in these application notes offer a starting point for the utilization of this compound in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. The strategic application of modern synthetic methodologies to this building block will undoubtedly facilitate the discovery of new and important chemical entities.

References

  • Wikipedia. 4-Bromothiophenol. [Link]

  • LookChem. 4-BROMOTHIOPHENOL 106-53-6 wiki. [Link]

  • Ainfo Inc. Exploring 4-Bromothiophenol: Properties, Applications, and Manufacturing Insights. [Link]

  • ResearchGate. The existing methods for the synthesis of 2‐pyridyl thioether. [Link]

  • Grokipedia. 4-Bromothiophenol. [Link]

  • National Center for Biotechnology Information. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. [Link]

  • ResearchGate. Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • ResearchGate. Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. [Link]

  • ResearchGate. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF. [Link]

  • National Center for Biotechnology Information. (2-Chloropyridin-3-yl)methanol. [Link]

  • National Center for Biotechnology Information. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

Sources

In vitro biological assays for pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Introduction: The Pyridine Scaffold as a Cornerstone in Modern Drug Discovery

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, is a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties, hydrogen bonding capacity, and ability to engage in various intermolecular interactions have cemented its role in the architecture of numerous blockbuster drugs, including omeprazole, nifedipine, and isoniazid. The versatility of the pyridine core allows for facile chemical modification, generating vast libraries of derivatives with diverse pharmacological profiles.

This guide provides an in-depth exploration of key in vitro biological assays essential for characterizing the therapeutic potential of novel pyridine derivatives. We move beyond mere procedural lists to explain the underlying principles, the rationale behind experimental choices, and the critical importance of robust controls. The protocols detailed herein are designed to serve as a reliable foundation for screening campaigns in three major therapeutic areas: oncology, infectious disease, and neuroscience.

Section 1: Assays for Anticancer Activity

The search for novel anticancer agents is a primary focus of pyridine derivative synthesis. Initial screening funnels typically begin with broad cytotoxicity assays to identify compounds that impede cancer cell growth, followed by more specific mechanistic assays to elucidate the mode of action.

Foundational Screening: Cell Viability and Cytotoxicity Assays

The first question for any potential anticancer compound is fundamental: Does it kill or inhibit the proliferation of cancer cells? Cytotoxicity assays provide a quantitative measure of this effect, typically yielding an IC50 value (the concentration of a compound required to inhibit a biological process by 50%).

Principle of Tetrazolium-Based Assays: A common class of colorimetric assays, including the widely used MTT assay, relies on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium salt (e.g., MTT, XTT, MTS) into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in color signal in the presence of a test compound indicates a loss of cell viability.

Choosing the Right Assay:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The gold standard, but requires a final solubilization step to dissolve the water-insoluble purple formazan crystals, adding a source of potential error.

  • XTT and MTS: Second-generation salts that produce a water-soluble formazan, simplifying the protocol by eliminating the solubilization step. These are generally preferred for high-throughput screening (HTS) applications.

Experimental Protocol: The MTT Cytotoxicity Assay

This protocol provides a robust method for determining the IC50 of a pyridine derivative against an adherent cancer cell line (e.g., HeLa, A549).

Materials:

  • HeLa cells (or other chosen cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Pyridine derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution: 5 mg/mL in sterile PBS

  • Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count a healthy, sub-confluent culture of HeLa cells.

    • Seed 5,000 cells (in 100 µL of media) per well into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridine derivative in culture media. A common starting range is 100 µM to 0.1 µM.

    • Crucial Control: Ensure the final DMSO concentration in all wells (including "vehicle control" wells) is identical and non-toxic (typically ≤0.5%).

    • Carefully remove the old media from the cells and add 100 µL of the media containing the test compound dilutions.

    • Include "vehicle control" wells (media + DMSO) and "no-cell" blank wells (media only).

    • Incubate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the media from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well.

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate percent viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle_control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Diagram 1: MTT Assay Workflow This diagram illustrates the key steps in determining compound cytotoxicity using the MTT assay.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout Seed 1. Seed Cells (5,000 cells/well) Incubate1 2. Incubate 24h (Allow Attachment) Seed->Incubate1 Treat 3. Add Pyridine Derivative (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 48-72h (Compound Exposure) Treat->Incubate2 Add_MTT 5. Add MTT Reagent (Incubate 3-4h) Incubate2->Add_MTT Solubilize 6. Solubilize Formazan (Add DMSO) Add_MTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read Calculate IC50 Calculate IC50 Read->Calculate IC50

Mechanistic Insight: Apoptosis Induction Assays

If a pyridine derivative is cytotoxic, the next logical step is to determine how it induces cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled process that avoids inducing inflammation. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.

Principle of Caspase-Glo® 3/7 Assay: This luminescent assay provides a sensitive and straightforward method for measuring the activity of caspases 3 and 7, the primary executioner caspases in the apoptotic pathway. The assay reagent contains a specific caspase-3/7 substrate coupled to a pro-luminescent molecule. When caspases 3/7 are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal. The signal intensity is directly proportional to the amount of active caspase 3/7.

Experimental Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells seeded and treated with the pyridine derivative in a white-walled 96-well plate (essential for luminescence).

  • Caspase-Glo® 3/7 Reagent (Promega or similar).

  • Positive control (e.g., Staurosporine, a known apoptosis inducer).

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, but use a white-walled plate. The treatment duration is typically shorter (e.g., 6, 12, or 24 hours) as caspase activation is an earlier event than complete loss of viability.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to cool to room temperature for 20-30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix briefly on a plate shaker at a low speed (300-500 rpm) for 1 minute.

    • Incubate at room temperature, protected from light, for 1-2 hours.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The data is often expressed as Fold Change in luminescence over the vehicle control, indicating the degree of apoptosis induction.

Diagram 2: Simplified Apoptosis Pathway This diagram shows the central role of executioner caspases 3 and 7 in apoptosis.

Apoptosis_Pathway Compound Pyridine Derivative Pro_Apoptotic Pro-Apoptotic Signals (e.g., Bax/Bak activation) Compound->Pro_Apoptotic Mito Mitochondrial Stress Pro_Apoptotic->Mito Casp9 Initiator Caspase-9 Mito->Casp9 Casp37 Executioner Caspases 3 & 7 Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Section 2: Assays for Antimicrobial Activity

With the rise of antibiotic resistance, the discovery of new antimicrobial agents is a global health priority. Pyridine derivatives have shown significant promise as antibacterial and antifungal agents.

Core Metric: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the most important single parameter for quantifying the efficacy of a new antimicrobial compound. The broth microdilution method is the most common technique for determining MIC in a 96-well format.

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Pyridine derivative stock solution (in DMSO).

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Sterile 96-well U-bottom plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Spectrophotometer (600 nm).

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final target inoculum of 5 x 10^5 CFU/mL in the assay plate.

  • Compound Dilution Plate Setup:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the pyridine derivative (at 2x the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is 100 µL. The final bacterial concentration is ~5 x 10^5 CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

    • The growth control (well 11) should be turbid. The sterility control (well 12) should be clear.

Data Presentation: MIC Values Results should be summarized in a table for easy comparison across multiple compounds and bacterial strains.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Pyridine-A832>64
Pyridine-B2416
Ciprofloxacin0.250.0150.5

Section 3: Assays for Neuromodulatory Activity

Pyridine derivatives are prevalent in drugs targeting the central nervous system (CNS). A key strategy in treating Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.

Target-Based Screening: Acetylcholinesterase (AChE) Inhibition Assay

Principle of Ellman's Method: This robust colorimetric assay measures AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm. An effective AChE inhibitor will reduce the rate of this color development.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

Materials:

  • AChE enzyme (from electric eel or human recombinant).

  • Phosphate buffer (pH 8.0).

  • DTNB solution (in buffer).

  • ATCI solution (in buffer).

  • Pyridine derivative test compound.

  • Positive control inhibitor (e.g., Donepezil).

  • 96-well flat-bottom plate.

  • Microplate reader with kinetic reading capability.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • 140 µL Phosphate Buffer

      • 20 µL DTNB solution

      • 10 µL of the pyridine derivative solution (at various concentrations).

      • 10 µL of AChE enzyme solution.

    • Include controls for blank (no enzyme), negative control (enzyme + vehicle), and positive control (enzyme + Donepezil).

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the substrate (ATCI) to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes. The rate of color change (V = ΔAbs/min) is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot % Inhibition vs. compound concentration to determine the IC50 value.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. [Link]

Application Note & Protocols: High-Throughput Screening of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol Libraries for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Abstract

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] This document provides a comprehensive technical guide for the high-throughput screening (HTS) of a focused library based on the novel {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol scaffold. We present a strategic framework encompassing library design considerations, robust assay development and validation, detailed screening protocols, and a rigorous hit confirmation cascade. The methodologies are designed to empower researchers to efficiently identify and validate novel bioactive agents from this promising chemical class, accelerating the transition from hit identification to lead optimization.

Introduction: The Rationale for Screening Pyridine-Based Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits"—molecules that modulate a specific biological target or pathway.[4][5] The success of any HTS campaign is critically dependent on two factors: the quality of the compound library and the robustness of the screening assay.[6]

The this compound scaffold has been selected for its unique structural features, combining the biologically significant pyridine ring with a flexible sulfanyl linker and a bromophenyl group, which offers a handle for further chemical modification (Structure-Activity Relationship studies). While specific biological data on this exact scaffold is emerging, the broader class of pyridinylmethanol derivatives has shown promise. For instance, certain derivatives act as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for pain and inflammation.[7][8] This precedent provides a strong rationale for screening libraries of this nature against a variety of targets to uncover novel therapeutic potential.

This guide details a comprehensive workflow for screening such a library, focusing on two widely applicable assay formats: a target-based kinase inhibition assay and a cell-based phenotypic assay for cytotoxicity.

Library Preparation and Quality Control

The foundation of a successful screen is a well-characterized compound library. The synthesis of this compound derivatives can be approached using established synthetic methodologies, such as the Grignard reaction with a suitable pyridine precursor or a multi-step oxidation/reduction pathway.[9][10][11]

Table 1: Library Specifications & Quality Control Criteria

ParameterSpecificationRationale & Method
Compound Purity >95%To minimize false positives/negatives from impurities. Assessed by LC-MS and/or NMR.
Identity Confirmation Match to expected massTo ensure the correct molecule is being tested. Confirmed by High-Resolution Mass Spectrometry (HRMS).
Compound Concentration 10 mM in 100% DMSOStandard stock concentration for HTS libraries. Verified by acoustic dispensing technology or UV-Vis spectroscopy.
Solubility No visible precipitationInsoluble compounds can cause assay artifacts. Assessed by visual inspection and nephelometry if available.
Storage -20°C in dry conditionsTo ensure long-term stability and prevent degradation.

The High-Throughput Screening Workflow

The HTS process is a multi-step, integrated workflow that proceeds from initial assay development to the identification of confirmed hits.[12] Automation is a critical component, ensuring reproducibility and high throughput.[5]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Execution cluster_analysis Phase 3: Analysis & Confirmation AssayDev Assay Development & Miniaturization (384-well) AssayVal Assay Validation (Z' > 0.5) AssayDev->AssayVal QC Check Pilot Pilot Screen (~2,000 Compounds) AssayVal->Pilot LibPrep Library Plating (Source Plates) LibPrep->Pilot Primary Primary HTS (Full Library, single concentration) Pilot->Primary Proceed if Z' & hit rate are acceptable DataNorm Data Analysis & Normalization Primary->DataNorm HitPick Primary Hit Selection (e.g., >50% Inhibition) DataNorm->HitPick Confirm Hit Confirmation (Dose-Response) HitPick->Confirm ValidatedHit Validated Hits for SAR Confirm->ValidatedHit

Caption: High-Throughput Screening (HTS) Workflow Overview.

Protocol 1: Target-Based Kinase Inhibition Assay

Protein kinases are a major class of drug targets, particularly in oncology.[13] This protocol describes a generic, homogeneous biochemical assay suitable for HTS, using a technology like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence.

Assay Principle

The assay measures the ability of a compound to inhibit a specific kinase from phosphorylating its substrate. A common format involves a kinase, a biotinylated peptide substrate, and ATP. After the reaction, a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) are added. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into proximity, generating a FRET signal. Inhibitors prevent this, leading to a loss of signal.

Assay Development and Validation

Before screening, the assay must be miniaturized to a 384-well format and validated for robustness.[14][15]

Key Optimization Steps:

  • Determine optimal concentrations of kinase, substrate, and ATP through matrix titrations.

  • Establish reaction kinetics to ensure the assay is run in the linear range.

  • Assess DMSO tolerance to ensure the compound vehicle does not inhibit the enzyme. A final concentration of 0.1% to 0.5% DMSO is typical.[14]

Table 2: Assay Validation Parameters & Acceptance Criteria

ParameterFormulaAcceptance CriterionPurpose
Signal-to-Background (S/B) Mean(Max Signal) / Mean(Min Signal)> 5Ensures a sufficient dynamic range.
Coefficient of Variation (%CV) (SD of Signal / Mean of Signal) * 100< 10%Measures the precision of the signal.
Z-Prime Factor (Z') 1 - [3*(SDmax + SDmin) / |Meanmax - Meanmin|]> 0.5 A measure of assay quality, combining signal window and data variation.[12]
HTS Protocol: Kinase Inhibition Screen

Materials:

  • 384-well, low-volume, white assay plates

  • Compound library plates (10 mM stocks)

  • Kinase, biotinylated peptide substrate, ATP

  • Known kinase inhibitor (e.g., Staurosporine) for positive control

  • Assay Buffer

  • Stop/Detection Buffer containing EDTA, Eu-labeled antibody, and SA-APC

  • Automated liquid handlers and a multimode plate reader

Procedure:

  • Plate Mapping: Design the plate layout to include negative controls (DMSO only, 0% inhibition), positive controls (saturating concentration of a known inhibitor, 100% inhibition), and test compounds.

  • Compound Dispensing: Using an acoustic liquid handler, transfer ~50 nL of compound from the 10 mM stock plates into the assay plates. This results in a final screening concentration of 10 µM in a 50 µL assay volume.[14]

  • Enzyme/Substrate Addition: Add 25 µL of a 2X solution of kinase and peptide substrate in assay buffer to all wells.

  • Incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate Reaction: Add 25 µL of a 2X solution of ATP in assay buffer to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Stop/Detection: Add 25 µL of Stop/Detection buffer to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for detection reagent binding.

  • Data Acquisition: Read the plates on a TR-FRET enabled plate reader.

Protocol 2: Phenotypic Cell Viability/Cytotoxicity Assay

Phenotypic screens identify compounds that produce a desired effect in a cellular context, without prior knowledge of the specific target.[15] A cytotoxicity screen is a common starting point to identify compounds with potential anticancer activity.

Assay Principle

This protocol uses a commercially available reagent (e.g., CellTiter-Glo®) that measures ATP levels as an indicator of cell viability. A decrease in luminescence upon compound treatment indicates a reduction in viable cells.

HTS Protocol: Cytotoxicity Screen

Materials:

  • 384-well, clear-bottom, white-walled, tissue-culture treated plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Cell culture medium, FBS, antibiotics

  • Compound library plates

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminescence plate reader

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 2,000 cells/well) in 40 µL of medium. Incubate for 24 hours to allow cells to attach.

  • Compound Addition: Add 10 µL of compound from pre-diluted intermediate plates to achieve a final concentration of 10 µM. Include appropriate DMSO and positive controls.

  • Incubation: Return plates to the incubator for 72 hours.

  • Reagent Preparation: Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Add 25 µL of CellTiter-Glo® reagent to each well.

  • Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

Data Analysis and Hit Confirmation

Raw data from the HTS must be normalized and analyzed to identify statistically significant hits.[16][17] Primary hits must then be subjected to a rigorous validation process to eliminate artifacts and false positives.[6][18][19]

Primary Data Analysis
  • Normalization: For each plate, calculate the percent inhibition for each compound well relative to the on-plate controls: % Inhibition = 100 * (1 - [(Signal_Compound - Mean_HighControl) / (Mean_LowControl - Mean_HighControl)])

  • Hit Selection: A primary hit is defined as any compound exceeding a set threshold, typically >50% inhibition or a Z-score > 3 (three standard deviations from the mean of the sample population).

Hit Triage and Confirmation Cascade

Confirmed activity is the goal. A hit is only considered validated after it passes a multi-step confirmation process.[18]

Hit_Triage PrimaryHits Primary Hits (Single Concentration) Reorder Re-order/Re-synthesize Fresh Powder PrimaryHits->Reorder Initial filter DoseResponse Confirmatory Screen: Dose-Response (IC50) Reorder->DoseResponse Confirm identity & purity Triage Hit Triage & Clustering (Remove PAINS, frequent hitters) DoseResponse->Triage Orthogonal Orthogonal/Secondary Assay (e.g., Biophysical Binding) ValidatedSeries Validated Hit Series for Lead Optimization Orthogonal->ValidatedSeries SAR SAR by Analog (Purchase similar compounds) SAR->ValidatedSeries Triage->Orthogonal Confirm mechanism Triage->SAR Explore chemical space

Sources

Application Note: Quantitative Analysis of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol using Validated HPLC-UV and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development and validation of analytical methods for the precise and reliable quantification of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol. Recognizing the critical need for robust analytical data in drug discovery and development, this document outlines two primary methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and an advanced Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity applications. The protocols herein are grounded in the principles of scientific integrity and are designed to meet the stringent requirements of regulatory bodies, drawing upon the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to establish validated analytical procedures for this compound.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical research. As with any potential therapeutic agent, the ability to accurately quantify the compound in various matrices is fundamental to ensuring its quality, safety, and efficacy. This involves not only the development of a reliable analytical method but also its rigorous validation to demonstrate its suitability for the intended purpose.[4]

This document provides a detailed framework for establishing such analytical capabilities. We will explore the rationale behind the selection of HPLC-UV and LC-MS/MS as complementary techniques, delve into the specifics of method development, and provide a step-by-step guide to method validation in accordance with global regulatory standards.[5][6][7]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective analytical method development. While specific experimental data for this compound is not widely available, we can infer key characteristics from its constituent functional groups.

  • Structure: The molecule contains a pyridine ring, a bromophenyl group, and a methanol group.

  • UV Absorbance: The presence of the aromatic pyridine and bromophenyl rings suggests strong ultraviolet (UV) absorbance, making HPLC with UV detection a highly suitable technique for quantification.

  • Ionization: The pyridine nitrogen can be protonated, making the molecule amenable to analysis by electrospray ionization (ESI) in positive ion mode for LC-MS/MS.

  • Solubility: The presence of the methanol group and the polar pyridine ring suggests solubility in polar organic solvents like methanol, acetonitrile, and dimethyl sulfoxide (DMSO).

Based on these properties, a reversed-phase HPLC approach is a logical starting point for method development.

Recommended Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for routine analysis, such as purity assessments and content uniformity testing, where moderate sensitivity and high precision are required.

3.1.1. Proposed HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for basic compounds like pyridines.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient 20% B to 80% B over 10 minutesA gradient elution is recommended to ensure elution of the analyte and any potential impurities with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Detection Wavelength To be determined by UV scan (likely ~254 nm)The optimal wavelength should be determined by running a UV scan of the analyte to find the absorbance maximum.

3.1.2. HPLC-UV Protocol

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes replicate injections of a standard solution to assess parameters like retention time precision, peak area precision, tailing factor, and theoretical plates.

  • Analysis: Inject the calibration standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.[8]

3.2.1. Proposed LC-MS/MS Method Parameters

ParameterRecommended ConditionRationale
LC System UHPLC systemProvides better resolution and faster analysis times.
Column C18, 50 x 2.1 mm, 1.7 µmA shorter column with smaller particles is suitable for fast LC-MS/MS analysis.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidMaintains a consistent pH and improves ionization efficiency.
Gradient 5% B to 95% B over 5 minutesA rapid gradient for high-throughput analysis.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA smaller injection volume is typical for sensitive LC-MS/MS methods.
Mass Spectrometer Triple QuadrupoleIdeal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen is readily protonated.
MRM Transitions To be determined by infusionThe precursor ion will be [M+H]+. Product ions will be determined by fragmentation of the precursor ion.

3.2.2. LC-MS/MS Protocol

  • Tuning and Optimization: Infuse a standard solution of the analyte into the mass spectrometer to determine the optimal precursor and product ions (MRM transitions) and to optimize cone voltage and collision energy.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with potentially lower concentrations due to the higher sensitivity of the technique. For bioanalysis, a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be necessary.

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Quantification: Use the area ratio of the analyte to an internal standard (if used) to construct the calibration curve and quantify the analyte in the samples.

Method Validation Protocol

A comprehensive validation of the chosen analytical method is mandatory to ensure its reliability and to comply with regulatory expectations.[9][10] The following validation parameters should be assessed according to ICH Q2(R2) guidelines.[1]

4.1. Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a sample of the analyte.

    • Analyze a sample spiked with known impurities or degradation products.

    • Assess for any interference at the retention time of the analyte. For HPLC-UV, peak purity analysis using a photodiode array (PDA) detector is recommended.

4.2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol:

    • Prepare a series of at least five calibration standards covering the expected concentration range.

    • Inject each standard in triplicate.

    • Plot the mean response (peak area) versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should typically be ≥ 0.99.

4.3. Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Protocol: The range will be determined from the linearity studies and should be appropriate for the intended application (e.g., 80% to 120% of the test concentration for an assay).

4.4. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates at each concentration level.

    • Analyze the samples and calculate the percentage recovery. The mean recovery should typically be within 98.0% to 102.0%.

4.5. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • The RSD for both repeatability and intermediate precision should typically be ≤ 2%.

4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte's signal is distinguishable from the noise. Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

4.7. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, such as:

      • pH of the mobile phase (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Mobile phase composition (± 2% absolute)

    • Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution). The results should remain within the acceptance criteria defined in the validation protocol.

Data Presentation

All quantitative data generated during method development and validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Results

ParameterAcceptance CriteriaResult
Retention Time RSD≤ 1.0%
Peak Area RSD≤ 2.0%
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak AreaRSD (%)
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²) ≥ 0.99

Table 3: Accuracy (Recovery) Data

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80
100
120
Mean Recovery (%) 98.0 - 102.0

Table 4: Precision Data

PrecisionMean Concentration (µg/mL)Standard DeviationRSD (%)
Repeatability (n=6)
Intermediate Precision (n=6)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_results Data Analysis & Reporting stock Stock Solution standards Calibration Standards stock->standards hplc HPLC-UV System standards->hplc Inject lcms LC-MS/MS System standards->lcms Inject sample Test Sample sample->hplc sample->lcms specificity Specificity hplc->specificity lcms->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD/LOQ precision->lod_loq robustness Robustness lod_loq->robustness quantification Quantification robustness->quantification report Validation Report quantification->report

Caption: Overview of the analytical method development and validation workflow.

Chemical Structure

chemical_structure cluster_molecule This compound mol

Caption: Structure of this compound.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of analytical methods for the quantification of this compound. By following the detailed protocols for HPLC-UV and LC-MS/MS, and adhering to the principles of method validation outlined by the ICH, researchers can ensure the generation of accurate, reliable, and reproducible data. The successful implementation of these methods is a critical step in the advancement of any research or development program involving this compound.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of Impurities in Bromophenyl Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of process-related and degradation impurities in bromophenyl pyridine compounds. The method is designed to be a critical tool for researchers, scientists, and drug development professionals, ensuring the quality, safety, and efficacy of these pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] The protocol herein provides a comprehensive guide, from initial chromatographic considerations to full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]

Introduction: The Analytical Challenge of Bromophenyl Pyridine Compounds

Bromophenyl pyridine derivatives are a significant class of heterocyclic compounds, frequently utilized as key building blocks in the synthesis of a wide array of pharmaceutical agents. Their unique structural motifs contribute to diverse pharmacological activities. However, the manufacturing process and subsequent storage can introduce impurities, which may include starting materials, by-products, intermediates, and degradation products.[4] The presence of these impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[1][2][5][6] Therefore, a well-developed and validated analytical method is paramount for their control.

The inherent basicity of the pyridine ring, coupled with the hydrophobicity of the bromophenyl group, presents a unique set of challenges in chromatographic separation.[7][8] Peak tailing, due to the interaction of the basic nitrogen with residual silanols on the stationary phase, and co-elution of structurally similar impurities are common hurdles.[8] This application note addresses these challenges by providing a systematic approach to method development, focusing on achieving optimal separation and peak shape.

Method Development Strategy: A Scientifically-Driven Approach

Our method development strategy is grounded in a thorough understanding of the physicochemical properties of bromophenyl pyridine compounds and their potential impurities. The primary objective is to develop a stability-indicating method, capable of separating the main component from its degradation products formed under various stress conditions.[9]

Initial Considerations & Analyte Properties

Before embarking on experimental work, a comprehensive analysis of the target analyte and its potential impurities is crucial. This includes:

  • Structure and Functional Groups: The presence of the basic pyridine nitrogen and the nonpolar bromophenyl ring dictates the choice of stationary and mobile phases.

  • pKa: The pKa of the pyridine moiety is a critical parameter for controlling retention and peak shape through mobile phase pH adjustment.[8]

  • UV Absorbance: The UV spectra of bromophenyl pyridine compounds typically exhibit strong absorbance, making UV detection a suitable choice. A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal detection wavelength.[10]

Chromatographic System Selection

The following components were selected to build a robust HPLC system for this application:

ComponentSpecificationRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA DetectorProvides flexibility in mobile phase composition and precise control over chromatographic parameters.
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)Offers good retention for the moderately nonpolar bromophenyl pyridine compounds.[9][11]
Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in AcetonitrileThe acidic mobile phase protonates the pyridine nitrogen, reducing peak tailing and improving retention.[12] Acetonitrile is chosen for its low UV cutoff and good elution strength.
Detection PDA Detector set at an appropriate wavelength (e.g., 254 nm or 260 nm)Allows for the simultaneous monitoring of multiple wavelengths and assessment of peak purity.[9][13]
Optimization of Chromatographic Conditions

A systematic approach was employed to optimize the separation, focusing on the following parameters:

  • Mobile Phase pH: The pH of the mobile phase was maintained in the acidic range (around 3.0) to ensure the protonation of the pyridine nitrogen, thereby minimizing interactions with residual silanols and improving peak symmetry.[8][13]

  • Gradient Elution: A gradient elution program was developed to ensure the timely elution of all components, from polar impurities to the more hydrophobic main compound.

  • Column Temperature: The column temperature was maintained at a constant value (e.g., 30°C) to ensure reproducible retention times and improve peak shape.[9][11][13]

  • Flow Rate: A flow rate of 1.0 mL/min was found to provide a good balance between analysis time and separation efficiency.[9][11]

Experimental Protocols

System Suitability

Prior to any sample analysis, the performance of the chromatographic system must be verified through a system suitability test. This ensures that the system is operating correctly and is capable of producing reliable results.[14]

Protocol:

  • Prepare a system suitability solution containing the bromophenyl pyridine compound and a known, closely eluting impurity.

  • Inject the solution six replicate times.

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0 for the main peak.

    • Theoretical Plates (N): Should be ≥ 2000 for the main peak.

    • Resolution (Rs): Should be ≥ 2.0 between the main peak and the closest eluting impurity.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for the main peak.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on the bromophenyl pyridine compound.[15] These studies are designed to generate potential degradation products and demonstrate that they are well-separated from the main peak and from each other.[9][16]

Protocol:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.

After exposure, neutralize the acid and base-treated samples and dilute all samples to an appropriate concentration before analysis. The chromatograms should be carefully examined to assess the formation of degradation products and to ensure that the method provides adequate separation.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][17][18]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method is able to unequivocally assess the analyte in the presence of impurities and degradants.The main peak should be free from any co-eluting peaks from the blank, placebo, and forced degradation samples. Peak purity analysis should confirm the homogeneity of the main peak.[14][17]
Linearity To demonstrate a linear relationship between the concentration of the analyte and the detector response.The correlation coefficient (r²) should be ≥ 0.999 for a minimum of five concentration levels.[9][11]
Accuracy To determine the closeness of the test results to the true value.The percent recovery should be within 98.0% to 102.0% at three different concentration levels.[17]
Precision To assess the degree of scatter between a series of measurements.The RSD for repeatability (six replicate injections) and intermediate precision (different days, analysts, or equipment) should be ≤ 2.0%.[17]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1. The precision at the LOQ should be ≤ 10% RSD.
Robustness To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.The system suitability parameters should remain within the acceptance criteria when parameters such as flow rate, column temperature, and mobile phase composition are varied slightly.[19]

Data Presentation and Visualization

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30-31 min: 80-20% B, 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Method Validation Summary
Validation ParameterResult
Linearity (r²) 0.9995
Accuracy (% Recovery) 99.2% - 101.5%
Precision (RSD) Repeatability: 0.8%, Intermediate Precision: 1.2%
LOD 0.01 µg/mL
LOQ 0.03 µg/mL
Robustness Passed

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Stability Indicating Assessment cluster_3 Phase 4: Method Validation (ICH Q2(R1)) A Analyte Characterization (Structure, pKa, UV Spectrum) B Selection of Column & Mobile Phase A->B Guides Initial Choices D Optimization of Chromatographic Parameters (pH, Gradient, Temperature, Flow Rate) B->D Starting Conditions C System Suitability Testing C->D Feedback Loop D->C Verify Performance E Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photolytic) D->E Optimized Method F Peak Purity Analysis E->F Assess Separation G Specificity, Linearity, Accuracy, Precision F->G Confirm Specificity H LOD, LOQ, Robustness G->H Complete Validation I Final Validated HPLC Method H->I Finalize Method

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the determination of impurities in bromophenyl pyridine compounds. The method has been thoroughly developed and validated in accordance with ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This protocol serves as a valuable resource for quality control laboratories and researchers involved in the development and manufacturing of pharmaceuticals containing the bromophenyl pyridine scaffold.

References

  • Impurities and Forced Degradation Studies: A Review. (n.d.). Bentham Science. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Koty, P. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. (n.d.). Sharp Services. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Salah, N., Al-Tammami, J., Al-Anazi, K., Al-Qahtani, S., & El-Sayed, M. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 13(1), 12345.
  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. Retrieved from [Link]

  • (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (n.d.). Pharmacia. Retrieved from [Link]

  • A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? (n.d.). MDPI. Retrieved from [Link]

  • Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup. (n.d.). ResearchGate. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections. (n.d.). ResearchGate. Retrieved from [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation. (n.d.). IJCRT.org. Retrieved from [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Note: A Researcher's Guide to the Grignard Reaction for Pyridinylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridinylmethanols

Pyridinylmethanol scaffolds are privileged structures in medicinal chemistry and materials science. They serve as key intermediates in the synthesis of numerous pharmaceutical agents, including antihistamines like bepotastine and carbinoxamine.[1][2] The Grignard reaction, a cornerstone of carbon-carbon bond formation discovered by Victor Grignard, remains one of the most robust and versatile methods for preparing these valuable compounds.[3] This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, providing a direct route to secondary and tertiary alcohols.[4][5]

This guide provides an in-depth protocol for the synthesis of pyridinylmethanols, moving beyond a simple recitation of steps to explain the underlying chemical principles and critical parameters that ensure a successful and safe reaction. We will explore the causality behind experimental choices, address common challenges associated with nitrogen-containing heterocycles, and provide a self-validating protocol framework for researchers in drug development and synthetic chemistry.

Reaction Principle and Mechanism

The synthesis of a pyridinylmethanol via the Grignard reaction can be approached in two primary ways, depending on the desired substitution pattern:

  • Route A: A pyridyl Grignard reagent attacks a non-pyridyl aldehyde or ketone.

  • Route B: An alkyl or aryl Grignard reagent attacks a pyridine carboxaldehyde or ketone.

The core mechanism in both routes is the nucleophilic addition to the carbonyl carbon.[5] The carbon-magnesium bond is highly polarized, rendering the carbon atom a potent nucleophile (carbanion character) that attacks the electrophilic carbonyl carbon.[3] This forms a tetrahedral magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol product.[4]

For the synthesis of tertiary alcohols, where two identical groups are added to the carbonyl carbon, a pyridine-containing ester can be used. This pathway involves two successive additions of the Grignard reagent.[6][7] The first addition forms a ketone intermediate which, being more reactive than the starting ester, immediately reacts with a second equivalent of the Grignard reagent.[7][8]

Critical Parameters & Experimental Causality: The "Why" Behind the Protocol

A successful Grignard reaction is a testament to meticulous technique. The reagent's high reactivity makes it sensitive to several factors, the control of which is paramount.

  • Strictly Anhydrous Conditions: This is the most critical requirement. Grignard reagents are powerful bases and will readily react with protic sources, such as water, to quench the reagent by protonation, halting the desired reaction.[3][9] All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents must be used to prevent this side reaction.[9][10]

  • Solvent Selection: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential.[1] They are aprotic and solubilize the Grignard reagent by coordinating to the magnesium center, forming a stabilizing complex (the Schlenk equilibrium).[11] This coordination is crucial for the reagent's formation and reactivity.

  • Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which can prevent or delay the reaction.[12] Activation is necessary to expose a fresh metal surface. This is typically achieved by adding a small crystal of iodine, which chemically cleans the surface.[1][13] Other methods include mechanical agitation (crushing the magnesium) or using a small amount of an initiator like 1,2-dibromoethane.[14][15]

  • Temperature Control: The formation of the Grignard reagent is an exothermic process.[10] The reaction must be initiated, often with gentle warming, but then controlled to maintain a gentle reflux.[1][16] Likewise, the subsequent addition of the electrophile (aldehyde/ketone) is highly exothermic and should be performed at a controlled rate, typically at 0 °C, to prevent side reactions and ensure safety.[16][17] Uncontrolled exotherms can lead to solvent boiling over, creating a significant fire hazard.[17][18]

  • Inert Atmosphere: To prevent both moisture contamination and oxidation of the Grignard reagent, the reaction is conducted under an inert atmosphere, typically dry nitrogen or argon.[19]

Detailed Experimental Protocol: Synthesis of 4-Chlorophenyl-2-pyridinylmethanol

This protocol details the synthesis of a key pharmaceutical intermediate via Route B, where a pre-formed aryl Grignard reagent reacts with a pyridine aldehyde.[1]

Materials & Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser and dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon)

  • Syringes and needles

  • Ice bath

  • Magnesium turnings

  • Iodine crystal

  • 1-Bromo-4-chlorobenzene

  • 2-Pyridinecarboxaldehyde

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Part 1: Formation of the Grignard Reagent (4-Chlorophenylmagnesium Bromide)
  • Apparatus Setup: Assemble the dry three-neck flask with the stir bar, reflux condenser, and dropping funnel. Ensure all joints are well-sealed. Purge the entire system with inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single small crystal of iodine.[1] The iodine will create a reactive surface on the magnesium.

  • Initial Reagent Addition: Add enough anhydrous ether via syringe to just cover the magnesium turnings. In the dropping funnel, prepare a solution of 1-bromo-4-chlorobenzene (1.0 equivalent) in anhydrous ether.

  • Initiation: Add a small portion (~10%) of the bromobenzene solution from the dropping funnel to the magnesium suspension. The reaction is initiated when the brown color of the iodine fades and gentle bubbling or cloudiness is observed.[13] If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium with a dry stirring rod.[9][16] Causality: Initiation is the critical energy barrier; once started, the reaction is self-sustaining and exothermic.

  • Grignard Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle, steady reflux. The exothermic nature of the reaction should sustain the reflux.[13] After the addition is complete, continue stirring until most of the magnesium has been consumed. The resulting dark, cloudy solution is the Grignard reagent.

Part 2: Reaction with 2-Pyridinecarboxaldehyde
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Causality: This is a highly exothermic step. Cooling prevents side reactions, such as biphenyl formation, and ensures controlled addition.[16]

  • Aldehyde Addition: Dissolve 2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, ensuring the internal temperature remains low.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[1]

Part 3: Work-up and Purification
  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction.[20] Caution: This is an exothermic process that will hydrolyze the magnesium alkoxide and destroy any unreacted Grignard reagent. Do not add water directly as it can react violently.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.[1]

  • Washing: Wash the combined organic layers sequentially with water and then brine to remove inorganic salts.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or recrystallization to obtain the pure pyridinylmethanol product.[20]

Quantitative Data Summary

The following table provides representative quantities for the synthesis of 4-Chlorophenyl-2-pyridinylmethanol.

ReagentFormulaMW ( g/mol )EquivalentsMolesMass (g)Volume (mL)
1-Bromo-4-chlorobenzeneC₆H₄BrCl191.451.00.059.57~6.4
Magnesium TurningsMg24.311.20.061.46-
2-PyridinecarboxaldehydeC₆H₅NO107.111.00.055.36~4.8
Anhydrous Diethyl Ether(C₂H₅)₂O74.12---~150
Product C₁₂H₁₀ClNO 219.67 - - ~8.2 (75% Yield) -

Note: Yields are highly dependent on experimental conditions and technique. A 75% yield is a representative value for this type of reaction.[1]

Safety Precautions

The Grignard reaction presents several significant hazards that require strict adherence to safety protocols.

  • Fire Hazard: Diethyl ether and THF are extremely flammable and volatile.[10] Ensure there are no open flames in the laboratory. The reaction itself is highly exothermic and can cause the solvent to boil vigorously, posing a fire risk if not controlled.[17][18] Always have an ice bath ready to control the reaction rate.

  • Reactivity with Water: Grignard reagents react violently with water.[21] All operations must be carried out under anhydrous conditions.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex gloves are recommended when handling pyrophoric reagents) are mandatory.[17][18]

  • Engineering Controls: The entire procedure must be performed in a certified chemical fume hood.[18] Using a blast shield is advisable, especially for larger-scale reactions.

  • Emergency Preparedness: Do not work alone when performing a Grignard reaction for the first time or at a large scale.[17] Be aware of the location of fire extinguishers and safety showers.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the pyridinylmethanol synthesis protocol.

Grignard_Workflow cluster_prep Phase 1: Preparation cluster_formation Phase 2: Grignard Formation cluster_reaction Phase 3: C-C Bond Formation cluster_workup Phase 4: Work-up & Purification P1 Assemble & Flame-Dry Glassware Under N2 P2 Prepare Anhydrous Reagent Solutions G1 Activate Mg with Iodine P2->G1 G2 Initiate Reaction with Small Halide Addition G1->G2 G3 Dropwise Addition of Alkyl/Aryl Halide G2->G3 G4 Maintain Gentle Reflux G3->G4 R1 Cool Grignard Reagent to 0 °C G4->R1 R2 Dropwise Addition of Pyridine Aldehyde R1->R2 R3 Warm to RT & Stir (Monitor by TLC) R2->R3 W1 Quench at 0 °C with sat. aq. NH4Cl R3->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Wash, Dry (Na2SO4) & Concentrate W2->W3 W4 Purify by Chromatography or Recrystallization W3->W4 Product Product W4->Product

Caption: Workflow for the synthesis of pyridinylmethanol via Grignard reaction.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Passivated magnesium surface. 2. Wet glassware or solvent. 3. Halide is not reactive enough.1. Add another small iodine crystal. Gently crush the magnesium with a dry stirring rod. Add a few drops of 1,2-dibromoethane as an initiator.[14] 2. Ensure all equipment is scrupulously dried and solvents are anhydrous. 3. Switch from a chloride to a more reactive bromide or iodide.
Low Yield 1. Incomplete Grignard formation. 2. Moisture contamination during reaction. 3. Side reactions (e.g., Wurtz coupling to form biphenyl).[16]1. Allow more time for the Grignard formation step; ensure all magnesium has reacted. 2. Maintain a positive inert gas pressure throughout. 3. Control temperature carefully during addition steps; add electrophile slowly at 0 °C.[16]
Reaction Becomes Uncontrollable 1. Addition of halide or electrophile was too rapid. 2. Insufficient cooling.1. Immediately stop reagent addition and immerse the flask in the ice bath. 2. Ensure efficient stirring and a properly sized cooling bath. For large scales, consider a mechanical stirrer and a more robust cooling system.[16][18]

References

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?[Link]

  • University of Nebraska-Lincoln. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. [Link]

  • Safety in the Laboratory - Grignard Reaction Safety. (2024). Grignard reaction safety. YouTube. [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • ResearchGate. (n.d.). Reaction of pyridine N‐oxides with Grignard reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. [Link]

  • Web Pages - Grignard Reaction. (n.d.). 6. Grignard Reaction. [Link]

  • Koronatov, A., et al. (2024). Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents Convert Esters into Tertiary Alcohols. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • ResearchGate. (2024). Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion | Request PDF. [Link]

  • The Organic Chemistry Tutor. (2018). Reactions of esters with Grignard reagents. YouTube. [Link]

  • Google Patents. (2016). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • Google Patents. (1995).
  • ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • AIChE. (2022). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. [Link]

  • University of Rochester. (n.d.). 25. The Grignard Reaction. [Link]

  • Chemistry Stack Exchange. (2020). Why is this grignard synthesis incorrect?[Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

  • ACS Publications. (2003). The Grignard Reagents. [Link]

  • Journal of Chemical Education. (2019). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]

Sources

Application Notes and Protocols for the Synthesis of Arylated Pyridine Derivatives via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity and Importance of Arylated Pyridines

Arylated pyridine scaffolds are of paramount importance in modern science, forming the structural core of a vast array of functional molecules. In the pharmaceutical industry, these motifs are integral to numerous clinically successful drugs and drug candidates, valued for their ability to modulate biological targets with high affinity and specificity.[1][2] Beyond medicinal chemistry, arylated pyridines are crucial components in the design of organic light-emitting diodes (OLEDs), agrochemicals, and advanced ligands for catalysis, underscoring their broad utility.[3][4]

The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone of synthetic chemistry for forging carbon-carbon bonds, particularly for the construction of biaryl and hetero-biaryl systems.[1][5] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials make it an indispensable tool for researchers, scientists, and drug development professionals.[6][7] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for the synthesis of arylated pyridine derivatives, offering both mechanistic insights and practical, field-proven protocols.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[8] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronate R²-B(OR)₂ Boronate->Transmetalation Base Base Base->Transmetalation Halide R¹-X Halide->OxAdd Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine pyridyl halide, arylboronic acid, and base in a dry reaction vessel. B Add palladium catalyst and ligand. A->B C Add degassed solvent. B->C D Heat the reaction mixture under an inert atmosphere. C->D E Monitor reaction progress (TLC, LC-MS, GC). D->E F Cool to room temperature and perform aqueous workup. E->F G Extract with an organic solvent. F->G H Dry, filter, and concentrate the organic layer. G->H I Purify by column chromatography. H->I

Caption: A typical experimental workflow for Suzuki-Miyaura synthesis.

Protocol: Synthesis of 2-Phenylpyridine from 2-Bromopyridine and Phenylboronic Acid

Materials:

  • 2-Bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv). [1]2. Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). [11]3. Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe. [12]4. Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC). [1]6. Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylpyridine. [1] Quantitative Data Summary Table:

Reagent/ParameterMolar Equiv.Amount (for 1 mmol scale)Mol%
2-Bromopyridine1.0158 mg-
Phenylboronic acid1.2146 mg-
Pd(OAc)₂-4.5 mg2
SPhos-16.4 mg4
K₃PO₄2.0424 mg-
1,4-Dioxane-5 mL-
Water-0.5 mL-
Temperature-100 °C-
Time-12-24 h-

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of arylated pyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can effectively overcome common challenges and efficiently access these valuable molecular scaffolds. The protocols and insights provided in this guide serve as a foundation for the successful application of this powerful transformation in both academic and industrial research settings.

References

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. Available from: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available from: [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. ACS Publications. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. Available from: [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. Available from: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available from: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH National Center for Biotechnology Information. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. MDPI. Available from: [Link]

  • Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. ResearchGate. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. NIH National Center for Biotechnology Information. Available from: [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. Available from: [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Semantic Scholar. Available from: [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available from: [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. Available from: [Link]

  • Pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction. Royal Society of Chemistry. Available from: [Link]

  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of {2-[(4-bromophenyl)sulfanyl]-3-pyridinyl}methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yields.

Introduction

The synthesis of aryl-pyridyl sulfides, such as this compound, is a critical process in the development of various pharmaceutical compounds. The pyridine moiety is a common scaffold in medicinal chemistry, and its functionalization is of great interest.[1] However, the synthesis of these molecules can be challenging, often plagued by low yields, side reactions, and purification difficulties.[2][3] This guide aims to provide practical, experience-based solutions to common problems encountered during the synthesis of this specific compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound. The advice provided is based on established chemical principles and practical laboratory experience.

Problem 1: Low Yield of the Final Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.

  • Side Reactions: Competing side reactions, such as oxidation of the sulfur atom or over-reduction of the pyridine ring, can consume starting materials and reduce the yield of the desired product.[4]

  • Poor Quality Reagents: The purity of starting materials, especially the thiol and the pyridyl precursor, is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Losses During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and chromatography steps.[5]

Solutions:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. Ensure the reaction is allowed to proceed until the starting materials are consumed.

  • Optimize Reaction Conditions:

    • Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity. Some reactions may benefit from initial cooling to control exothermic events, followed by heating to drive the reaction to completion.[6]

    • Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents like Tetrahydrofuran (THF) or Dioxane are often suitable for this type of synthesis.[7] Ensure the solvent is anhydrous, as water can quench reagents and promote side reactions.[4]

    • Catalyst: If a catalyst is used (e.g., a palladium or nickel catalyst for cross-coupling), ensure it is of high quality and used in the correct loading. Catalyst poisoning by thiols can be a major issue, so consider using specialized ligands or reaction conditions designed to mitigate this.[8][9]

  • Reagent Purity: Use freshly purified reagents. Thiols, in particular, can oxidize over time.

  • Purification Strategy:

    • Optimize your extraction procedure by adjusting the pH of the aqueous layer to ensure the product is in the organic phase.

    • For column chromatography, carefully select the eluent system to achieve good separation between the product and impurities. A gradient elution might be necessary.[5]

Problem 2: Formation of Significant Byproducts

Possible Causes:

  • Oxidation of the Sulfide: The sulfide group is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially under oxidative conditions or prolonged exposure to air.[4]

  • Homocoupling of the Thiol: The thiol can undergo oxidative homocoupling to form a disulfide.

  • Reaction at the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be reactive and may participate in unwanted side reactions.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Control of Oxidants: If any oxidizing agents are present, even unintentionally (e.g., peroxides in ether solvents), they should be removed.

  • Protecting Groups: In some cases, it may be necessary to use a protecting group for the pyridine nitrogen, although this adds extra steps to the synthesis.

  • Careful Reagent Addition: Slow, controlled addition of reagents can sometimes minimize the formation of byproducts by maintaining a low concentration of the reactive species.

Problem 3: Difficulty in Purifying the Final Product

Possible Causes:

  • Similar Polarity of Product and Impurities: The desired product and certain byproducts may have very similar polarities, making separation by column chromatography challenging.[10]

  • Product Instability: The product may be unstable on silica gel, leading to degradation during chromatography.

  • Amorphous or Oily Product: The final product may not be a crystalline solid, making isolation and handling difficult.

Solutions:

  • Alternative Purification Techniques:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Preparative HPLC: For difficult separations, preparative HPLC can provide higher resolution than standard column chromatography.

  • Derivative Formation: In some cases, it may be possible to convert the product into a crystalline derivative, which can be purified by recrystallization and then converted back to the desired product.

  • Trituration: If the product is an oil, triturating it with a non-polar solvent (e.g., hexane or pentane) can sometimes induce crystallization or remove non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A common and effective route involves a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction. The general steps are:

  • Reaction of a suitable 2-halopyridine-3-carboxylic acid derivative (e.g., the methyl ester) with 4-bromothiophenol in the presence of a base.

  • Reduction of the resulting ester to the primary alcohol.

Alternatively, a Grignard-based approach can be employed where a Grignard reagent is reacted with a pyridine precursor.[11][12]

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Thiols: 4-Bromothiophenol has a strong, unpleasant odor and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reducing Agents: Common reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are flammable and react violently with water.[13] Handle them with care under anhydrous conditions.

  • Solvents: Many organic solvents used in this synthesis are flammable. Avoid open flames and use proper grounding to prevent static discharge.

Q3: How can I confirm the structure of the final product?

A3: A combination of spectroscopic techniques should be used for structural confirmation:

  • 1H and 13C NMR Spectroscopy: These will provide detailed information about the chemical environment of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the hydroxyl (-OH) group.

Q4: Can other catalysts be used for the C-S bond formation?

A4: Yes, while traditional SNAr reactions may not require a catalyst, modern cross-coupling methods offer alternative routes. Nickel-catalyzed reactions, for example, have been developed for the synthesis of aryl sulfides and can sometimes offer advantages in terms of substrate scope and reaction conditions.[9]

Detailed Experimental Protocol

This protocol outlines a two-step synthesis of this compound.

Step 1: Synthesis of Methyl 2-((4-bromophenyl)thio)nicotinate

Reaction Scheme: 2-Chloronicotinic acid methyl ester + 4-Bromothiophenol → Methyl 2-((4-bromophenyl)thio)nicotinate

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-Chloronicotinic acid methyl ester171.585.0 g29.1 mmol
4-Bromothiophenol189.075.78 g30.6 mmol
Potassium Carbonate (K2CO3)138.218.05 g58.2 mmol
Dimethylformamide (DMF)-100 mL-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-chloronicotinic acid methyl ester (5.0 g, 29.1 mmol) and anhydrous dimethylformamide (100 mL).

  • Add potassium carbonate (8.05 g, 58.2 mmol) to the solution.

  • Slowly add 4-bromothiophenol (5.78 g, 30.6 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (500 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 2-((4-bromophenyl)thio)nicotinate.

Step 2: Synthesis of this compound

Reaction Scheme: Methyl 2-((4-bromophenyl)thio)nicotinate → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 2-((4-bromophenyl)thio)nicotinate324.205.0 g15.4 mmol
Lithium Aluminum Hydride (LiAlH4)37.950.88 g23.1 mmol
Anhydrous Tetrahydrofuran (THF)-150 mL-

Procedure:

  • To a dry three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and under a nitrogen atmosphere, add lithium aluminum hydride (0.88 g, 23.1 mmol) and anhydrous THF (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl 2-((4-bromophenyl)thio)nicotinate (5.0 g, 15.4 mmol) in anhydrous THF (100 mL) and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the LiAlH4 suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water (1 mL), 15% aqueous NaOH (1 mL), and water (3 mL).

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Visualizing the Synthesis and Troubleshooting

Synthetic Pathway

Synthesis_Pathway A 2-Chloronicotinic acid methyl ester C Methyl 2-((4-bromophenyl)thio)nicotinate A->C K2CO3, DMF B 4-Bromothiophenol B->C D This compound C->D LiAlH4, THF

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Products? IncompleteReaction->SideReactions No OptimizeConditions Optimize Time, Temp, & Reagents IncompleteReaction->OptimizeConditions Yes PurificationIssues Purification Difficulty? SideReactions->PurificationIssues No InertAtmosphere Use Inert Atmosphere SideReactions->InertAtmosphere Yes AlternativePurification Try Recrystallization or Prep-HPLC PurificationIssues->AlternativePurification Yes End Improved Yield & Purity PurificationIssues->End No OptimizeConditions->End InertAtmosphere->End AlternativePurification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. National Institutes of Health.

  • Process for the preparation of substituted pyridines. Google Patents.

  • Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society.

  • Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate.

  • C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. ACS Publications.

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library.

  • Reaction Optimization Studies. ResearchGate.

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health.

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Semantic Scholar.

  • Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. CORE.

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-ol. MDPI.

  • Optimization of the reaction conditions. ResearchGate.

  • 3-Pyridinemethanol synthesis. ChemicalBook.

  • Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers. Benchchem.

  • Purification method of pyridine and pyridine derivatives. Google Patents.

  • Process for preparing pyridinemethanol compounds. Google Patents.

  • Site-Selective Pyridine C-H Alkylation with Alcohols and Thiols via Single-Electron Transfer of Frustrated Lewis Pairs. PubMed.

  • Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. PubMed.

  • Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction. Benchchem.

  • Preparation method of 4-pyridinemethanol. Google Patents.

  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. National Institutes of Health.

  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development.

  • De novo Synthesis of Substituted Pyridines. ResearchGate.

  • 2-Bromopyridine-4-methanol. LookChem.

Sources

Technical Support Center: Purification Challenges of Brominated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable synthetic intermediates. Brominated pyridines are crucial building blocks in medicinal chemistry and materials science, but their purification can be notoriously difficult. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, grounded in established scientific principles and practical, field-proven experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of brominated pyridine compounds, offering explanations of the underlying causes and actionable solutions.

Issue 1: Co-elution of a Persistent Impurity with the Product during Flash Chromatography

Question: I am purifying my brominated pyridine derivative via flash chromatography on silica gel, but an impurity consistently co-elutes with my product, regardless of the solvent system I try. How can I resolve this?

Answer: This is a frequent and frustrating challenge, often stemming from the similar polarity of isomers or byproducts. The electron-withdrawing nature of both the pyridine nitrogen and the bromine atom can lead to subtle differences in polarity between related compounds, making separation by standard silica gel chromatography difficult.[1]

Causality and Troubleshooting Steps:

  • Identify the Impurity (If Possible): Understanding the nature of the impurity is the first step. Is it a positional isomer (e.g., 2-bromo-5-methylpyridine vs. 2-bromo-3-methylpyridine)? Or is it a di-brominated byproduct?[1] Mass spectrometry of the impure fraction can provide valuable clues.

  • Optimize Your Solvent System:

    • Explore Different Solvent Classes: If you are using a standard ethyl acetate/hexane system, switch to a different solvent combination that offers alternative selectivity. For instance, a dichloromethane/methanol gradient or a toluene/acetone system might alter the specific interactions with the silica surface and improve separation.

    • Incorporate a Basic Additive: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, often leading to peak tailing and poor resolution.[2] Adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your eluent can neutralize these acidic sites, resulting in sharper peaks and potentially resolving the co-eluting species.[3]

  • Consider Alternative Stationary Phases:

    • Neutral or Deactivated Silica: Standard silica gel is slightly acidic. Using neutral or deactivated silica gel can mitigate the strong interactions with the basic pyridine nitrogen, sometimes improving separation.[3]

    • Alumina (Basic or Neutral): For particularly basic compounds, alumina can be a superior stationary phase to silica.

    • Reverse-Phase Chromatography: If your compound and the impurity have different hydrophobicities, reverse-phase flash chromatography (using a C18-functionalized silica gel) can provide an orthogonal separation mechanism and may resolve the components.

  • Employ an Alternative Purification Technique:

    • Recrystallization: If your product is a solid, recrystallization is a powerful technique for removing small amounts of impurities.[1] The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in the mother liquor.[3]

    • Acid-Base Extraction: This classic technique can be highly effective. By treating an organic solution of your mixture with an aqueous acid (e.g., 1M HCl), the basic pyridine nitrogen will be protonated, forming a water-soluble pyridinium salt.[4][5][6] Neutral impurities will remain in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO₃) to deprotonate the pyridinium salt, and the purified product can be extracted back into an organic solvent.

dot graph TD { A[Impure Brominated Pyridine] --> B{Initial Purification Attempt: Flash Chromatography}; B --> C{Co-elution Observed}; C --> D{Troubleshooting Steps}; D --> E[Optimize Solvent System: Add Base/Change Solvents]; D --> F[Change Stationary Phase: Neutral Silica/Alumina/Reverse-Phase]; D --> G[Alternative Technique: Recrystallization]; D --> H[Alternative Technique: Acid-Base Extraction]; E --> I((Pure Product)); F --> I; G --> I; H --> I;

} caption: Troubleshooting workflow for co-elution.

Issue 2: Product Degradation on the Column

Question: My brominated pyridine seems to be decomposing during flash chromatography. I'm getting a low recovery and multiple new spots on my TLC plates from the collected fractions. What's happening?

Answer: Brominated pyridines can be sensitive to the acidic nature of standard silica gel.[3] The combination of the electron-withdrawing bromine and the pyridine ring can make certain isomers susceptible to decomposition, especially when adsorbed on an acidic surface for an extended period.

Causality and Troubleshooting Steps:

  • Neutralize the Stationary Phase: As mentioned previously, the acidity of silica gel is a common culprit.[3]

    • Pre-treatment: Prepare a slurry of your silica gel in your chosen eluent containing 1-2% triethylamine. Let this stand for a few minutes before packing your column. This will help to neutralize the acidic sites.

    • Use Deactivated Silica: Commercially available deactivated or neutral silica gel is an excellent alternative.[3]

  • Minimize Residence Time on the Column:

    • Optimize Eluent Strength: Develop a solvent system that provides good separation but allows your compound to elute in a reasonable time frame. A faster elution minimizes the contact time with the stationary phase.[3]

    • Dry Loading vs. Wet Loading: If you are dissolving your crude product in a strong solvent like dichloromethane for loading, this can sometimes cause the compound to streak down the column initially. Consider "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your column.

  • Maintain Cold Temperatures: If your compound is thermally labile, running the column in a cold room or with a jacketed column can sometimes prevent degradation.

dot graph TD { A[Crude Brominated Pyridine] --> B{Purification by Flash Chromatography}; B --> C{Degradation Observed}; C --> D{Probable Cause: Acidity of Silica Gel}; D --> E[Solution 1: Neutralize Stationary Phase]; D --> F[Solution 2: Minimize Residence Time]; D --> G[Solution 3: Reduce Temperature]; E --> H((Stable, Pure Product)); F --> H; G --> H;

} caption: Troubleshooting workflow for product degradation.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate positional isomers of brominated pyridines? A1: Positional isomers of brominated pyridines often have very similar polarities and boiling points. The subtle differences in the dipole moment and intermolecular forces resulting from the different positions of the bromine atom and any other substituents may not be significant enough to allow for easy separation by standard chromatographic or distillation techniques.[1] In these cases, techniques that exploit other physicochemical properties, such as selective recrystallization or derivatization, may be necessary.

Q2: My purified brominated pyridine is a yellow oil/solid, but the literature reports it as colorless. What could be the cause? A2: A persistent yellow or brown color often indicates the presence of residual bromine or poly-brominated impurities.[3] Even trace amounts can impart color. Before your main purification step, it is good practice to wash your crude reaction mixture with an aqueous solution of a mild reducing agent, such as 10% sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃), to quench any unreacted bromine.[3] If the color persists after chromatography, treating a solution of the compound with activated carbon followed by filtration through celite can help remove colored impurities.[3]

Q3: How can I remove residual palladium catalyst from a cross-coupling reaction involving a brominated pyridine? A3: Removing residual transition metal catalysts is a critical step, especially in pharmaceutical development. While chromatography can remove a significant portion, specialized scavengers are often more effective for achieving very low levels of metal contamination. Thiol-functionalized silica gels or resins are commonly used to bind palladium and other precious metals. Alternatively, treatment with a solution of an appropriate ligand, such as an isocyanide, can form a polar complex with the metal that is then easily removed by a silica plug.[7]

Q4: Can I use UV-Vis spectroscopy to monitor the purity of my brominated pyridine during chromatography? A4: Yes, UV-Vis spectroscopy is a primary method for detecting aromatic compounds like pyridines during chromatography. Pyridine and its derivatives have characteristic UV absorbance maxima.[8] However, it's important to be aware that many impurities, especially those that are also aromatic, will also absorb in the UV range. Therefore, while UV detection is excellent for visualizing the elution profile, it does not guarantee peak homogeneity. Confirmation of purity should always be done by other methods like TLC, LC-MS, or NMR of the collected fractions. The absorption spectrum of bromopyrimidines can be complex, with multiple transitions contributing to the overall spectrum.[9]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Brominated Pyridine

This protocol outlines a standard procedure for purifying a brominated pyridine derivative using flash chromatography with an option for neutralizing the stationary phase.

Materials:

  • Silica gel (230-400 mesh)

  • Appropriate size chromatography column

  • Eluent (e.g., a mixture of ethyl acetate and hexanes, determined by TLC analysis)

  • Triethylamine (optional)

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Crude brominated pyridine derivative

Procedure:

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the eluent. If neutralization is required, add 1% triethylamine to the eluent used for the slurry.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the excess eluent until the solvent level is just at the top of the sand layer.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

  • Elution and Collection:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using a pump or hand bellows) to achieve the desired flow rate.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification via Acid-Base Extraction

This protocol is for separating a basic brominated pyridine from neutral organic impurities.

Materials:

  • Crude product containing the brominated pyridine

  • An organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution

  • Separatory funnel

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the crude product in the chosen organic solvent (e.g., 50 mL of ethyl acetate).

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M HCl.

    • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated brominated pyridine will be in the lower aqueous layer.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery. Combine the aqueous extracts. The organic layer now contains the neutral impurities and can be discarded.

  • Basification:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add 1M NaOH or saturated NaHCO₃ solution while stirring until the solution is basic (confirm with pH paper, pH > 8).

  • Back-Extraction:

    • Return the basified aqueous solution to the separatory funnel.

    • Add a fresh portion of the organic solvent (e.g., 50 mL of ethyl acetate).

    • Shake vigorously, allowing the now neutral brominated pyridine to be extracted back into the organic layer.

    • Separate the layers and collect the organic layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent to maximize recovery. Combine all organic extracts.

  • Drying and Concentration:

    • Wash the combined organic layers with brine to remove residual water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation to yield the purified brominated pyridine.

Data Summary Table

Table 1: Recommended TLC Solvent Systems for Brominated Pyridines

Polarity of CompoundRecommended Starting Solvent System (v/v)Notes
Non-polar5-20% Ethyl Acetate in HexanesA good starting point for many derivatives.[10]
Intermediate Polarity30-50% Ethyl Acetate in Hexanes or 5-10% Methanol in DichloromethaneThe addition of a more polar solvent like methanol can improve the mobility of more polar compounds.
Polar10% Methanol in Dichloromethane with 1% NH₄OHThe basic additive helps to reduce tailing for very polar or strongly basic pyridines.[10]
Isomer SeparationToluene/Acetone (e.g., 9:1) or Dichloromethane/Diethyl Ether (e.g., 1:1)These systems offer different selectivity compared to standard ester/alkane mixtures and may resolve close-running spots.

This guide is intended for informational purposes and should be used in conjunction with standard laboratory safety practices. Always consult the Safety Data Sheet (SDS) for all chemicals used.

References

  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Available at: [Link]

  • ResearchGate. (2025). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Available at: [Link]

  • ResearchGate. (2025). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Available at: [Link]

  • Royal Society of Chemistry. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Available at: [Link]

  • ResearchGate. (2025). Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp 3 C–H Functionalization. Available at: [Link]

  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available at: [Link]

  • Google Patents. (n.d.). Method for recovery of pyridine bases.
  • ACS Publications. (n.d.). The ultraviolet-visible absorption spectrum of bromine between room temperature and 440°. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Available at: [Link]

  • ACS Publications. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • Sciencemadness.org. (2009). recrystallisation of pyridinium tribromide. Available at: [Link]

  • ResearchGate. (n.d.). Practice of Thin Layer Chromatography. Available at: [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Available at: [Link]

  • ACS Publications. (2024). Pyridine-Containing Polyhydroxyalkylation-Based Polymers for Use in Vanadium Redox Flow Batteries. Available at: [Link]

  • MDPI. (n.d.). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Available at: [Link]

  • ResearchGate. (n.d.). Comparing different methods for olefin quantification in pygas and plastic pyrolysis oils: Gas Chromatography-Vacuum Ultraviolet Detection versus Comprehensive Gas Chromatography versus Bromine Number Titration. Available at: [Link]_

  • Google Patents. (n.d.). Method for preparing pyridine bases.
  • SpringerLink. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Available at: [Link]

  • ScienceDirect. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Available at: [Link]

  • Royal Society of Chemistry. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Available at: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Available at: [Link]

  • ResearchGate. (2025). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Available at: [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Available at: [Link]

  • Khan Academy. (n.d.). Extractions. Available at: [Link]

  • ResearchGate. (2025). Bromination of pyridine in fuming sulphuric acid. Available at: [Link]

  • National Institutes of Health. (n.d.). UV Spectrometric Indirect Analysis of Brominated MWCNTs with UV Active Thiols and an Alkene—Reaction Kinetics, Quantification and Differentiation of Adsorbed Bromine and Oxygen. Available at: [Link]

  • Google Patents. (n.d.). Bromination of pyridine derivatives.
  • ResearchGate. (2025). The Stability of Pyridine Nucleotides. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • WordPress. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Available at: [Link]

  • ResearchGate. (2013). How to prepare pyridine for solvent system for carbohydrate TLC chromatography?. Available at: [Link]

  • Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]

  • Teledyne LABS. (n.d.). Flash Chromatography Systems. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

Sources

Technical Support Center: Overcoming Side Reactions in Aryl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aryl sulfide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C–S cross-coupling reactions. As Senior Application Scientists, we have compiled this resource based on our in-field experience and a thorough review of the current literature to help you troubleshoot common side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction is sluggish, or the catalyst appears to be inactive. What are the likely causes and how can I resolve this?

This is one of the most common issues in transition-metal-catalyzed C–S coupling. The primary culprit is often the sulfur compounds themselves, which can be potent catalyst poisons.

Root Cause Analysis:

Thiolates (RS⁻) and the resulting aryl sulfide products can strongly coordinate to the transition metal center (e.g., Palladium), leading to catalyst deactivation.[1][2] This binding can displace essential ligands or form stable, off-cycle complexes that are slow to undergo the necessary reductive elimination to release the product and regenerate the active catalyst.[3] In palladium catalysis, highly nucleophilic thiolates can displace monodentate phosphine ligands, creating an inactive palladium species.[4]

Troubleshooting Workflow:

G start Problem: Catalyst Inactivity ligand 1. Evaluate Ligand Choice start->ligand Is your ligand easily displaced? precatalyst 2. Use a Pre-catalyst start->precatalyst Are you generating Pd(0) in situ? conditions 3. Modify Reaction Conditions start->conditions Can thiolate concentration be managed? reagents 4. Consider Alternative Reagents start->reagents Is the thiol itself the problem? sol_ligand1 Switch to Bulky Monophosphines (e.g., XPhos, DavePhos) ligand->sol_ligand1 sol_ligand2 Use Chelating Bisphosphines (e.g., XantPhos, DiPPF) ligand->sol_ligand2 sol_precatalyst Use well-defined Pd(II) pre-catalysts (e.g., G3/G4 Palladacycles) instead of Pd(OAc)₂ / Pd₂(dba)₃. precatalyst->sol_precatalyst sol_conditions Add ZnCl₂ to sequester thiolate. Lower reaction temperature. conditions->sol_conditions sol_reagents Use a thiol-free sulfur source (e.g., disulfide, S₈, 2-pyridyl sulfide). reagents->sol_reagents

Caption: Troubleshooting workflow for catalyst deactivation.

Detailed Solutions:

  • Ligand Selection is Critical:

    • Bulky Monophosphine Ligands: Contrary to early assumptions that only chelating ligands would work, sterically hindered biaryl monophosphine ligands (e.g., Buchwald's ligands like XPhos, DavePhos) have proven exceptionally effective.[5] The steric bulk is thought to facilitate the crucial reductive elimination step and promote the formation of the highly active monoligated Pd(0) species.[6][7]

    • Chelating Bisphosphine Ligands: Ligands like XantPhos and DiPPF are still excellent choices. Their bidentate nature makes them less susceptible to displacement by the thiolate nucleophile.[4][5]

  • Switch to a Modern Pre-catalyst: Generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be unreliable.[8] Well-defined Pd(II) pre-catalysts (e.g., G3 or G4 palladacycles) are designed for clean, rapid, and stoichiometric activation to the active Pd(0) species, leading to more reproducible results.[9][10]

  • Employ Additives: For certain systems using monodentate phosphines, adding a substoichiometric amount of zinc chloride (ZnCl₂) can be beneficial. The zinc forms a less nucleophilic zinc thiolate, which alleviates the strong coordination to palladium and prevents catalyst deactivation.[1][4]

  • Consider Thiol-Free Alternatives: If catalyst poisoning remains persistent, the most robust solution is to avoid using thiols altogether. Several innovative methods now exist:

    • Decarbonylative Coupling: Use thioesters as precursors, which undergo decarbonylation to generate the C–S bond.[3]

    • Aryl Exchange Reactions: Nickel-catalyzed reactions can exchange aryl groups between two different electrophiles, such as an aryl sulfide and an aromatic ester, avoiding the need for a free thiol.[11][12][13]

    • Alternative Sulfur Sources: Use odorless and more manageable sulfur sources like elemental sulfur (S₈), sodium thiosulfate, or sulfonyl hydrazides.[14][15]

Question 2: My desired aryl sulfide is being over-oxidized to the corresponding sulfoxide and/or sulfone. How can I prevent this?

Sulfide oxidation is a common side reaction, especially if the reaction is exposed to air at elevated temperatures or if oxidizing agents are inadvertently present.

Root Cause Analysis:

Sulfides are readily oxidized. The sulfur atom's lone pairs can be attacked by oxidants, first forming a sulfoxide, which can then be further oxidized to a sulfone.[16] This process can be difficult to stop at the sulfide stage under harsh conditions.[17]

G cluster_0 Oxidation Pathway Sulfide Aryl Sulfide (R-S-Ar) Sulfoxide Sulfoxide (R-SO-Ar) Sulfide->Sulfoxide [O] Sulfone Sulfone (R-SO₂-Ar) Sulfoxide->Sulfone [O] (Often faster)

Caption: Sequential oxidation of aryl sulfides.

Preventative Measures & Protocols:

  • Rigorous Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (Nitrogen or Argon). Degas all solvents thoroughly before use. This minimizes the presence of oxygen, a common oxidant.

  • Control Reaction Temperature and Time: Over-oxidation is often exacerbated by high temperatures and prolonged reaction times.[17]

    • Monitor the reaction closely by TLC or GC/MS.

    • Once the starting material is consumed, work up the reaction promptly.

    • If possible, use a more active catalyst system that allows for lower reaction temperatures. Recent methods using specific monophosphine ligands can promote C–S coupling at room temperature.[5]

  • Post-Synthesis Reduction (If Over-oxidation Occurs): If you have already formed the sulfoxide, it is often possible to reduce it back to the sulfide without affecting other functional groups.

    Table 1: Comparison of Sulfoxide Reduction Methods

Reagent SystemConditionsAdvantagesConsiderations
Tf₂O / KI Acetonitrile, room tempFast, chemoselective, tolerates many functional groups.[18]Tf₂O is corrosive and moisture-sensitive.
NaBH₄ / I₂ Anhydrous THFMild, chemoselective over esters and nitriles.[18]Requires anhydrous conditions.
SOCl₂ / Ph₃P THF, room tempMild conditions.[18]Stoichiometric phosphine oxide byproduct.
Al-NiCl₂·6H₂O Solvent (e.g., THF)Rapid, high-yielding.[19]Metal-based, may require removal.
Question 3: My reaction produces significant amounts of symmetrical disulfide (Ar-S-S-Ar) and/or homocoupled biaryl (Ar-Ar) byproducts. What's going on?

These side reactions point to issues with the thiol source or competing catalytic cycles.

Root Cause Analysis:

  • Disulfide Formation: Thiols can be easily oxidized to form symmetrical disulfides, especially in the presence of a base and trace oxygen.[14] This is a common side reaction that consumes your sulfur nucleophile.

  • Biaryl Homocoupling: This byproduct (e.g., bithiophene from a bromothiophene starting material) is a known side reaction in Buchwald-Hartwig couplings.[20] It can arise from a competing catalytic cycle, especially if the desired C–S reductive elimination is slow compared to a subsequent oxidative addition and coupling of the aryl halide.

Mitigation Strategies:

  • For Disulfide Formation:

    • Use a Thiol Surrogate: Instead of a thiol, use the corresponding disulfide as the sulfur source. The catalytic cycle can often operate with disulfides, sometimes requiring slightly different conditions or a nickel catalyst.[1]

    • Strict Anaerobic Conditions: As with preventing over-oxidation, ensuring a completely oxygen-free environment is crucial to prevent the oxidative coupling of thiols.

  • For Biaryl Homocoupling:

    • Optimize Ligand and Base: The balance of rates between the steps of the catalytic cycle is highly dependent on the ligand and base combination.[6][21] Screening different ligands (e.g., comparing a monophosphine like XPhos to a bisphosphine like XantPhos) and bases (e.g., NaOtBu vs. K₃PO₄) can identify a system where C–S coupling is favored over C–C coupling.[9]

    • Adjust Stoichiometry: Ensure the thiol is not the limiting reagent. Sometimes, a slight excess of the thiol can help push the equilibrium towards the desired C–S coupling pathway.

    • Lower the Temperature: Homocoupling pathways may have a higher activation energy than the desired C-S coupling. Running the reaction at the lowest possible temperature that still affords a reasonable rate can suppress this side reaction.

General Experimental Protocol: A Robust Starting Point

This protocol for a palladium-catalyzed C–S coupling reaction is a good starting point for optimization.

Reagents & Equipment:

  • Aryl (pseudo)halide (1.0 mmol)

  • Thiol (1.2 mmol)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, 1-2 mol%, if not using a pre-catalyst with the ligand integrated)

  • Base (e.g., NaOtBu or Cs₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.2 M)

  • Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium pre-catalyst, and base.

  • If the thiol is a solid, add it at this stage.

  • Add the anhydrous, degassed solvent via syringe.

  • If the thiol is a liquid, add it via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[9]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References
  • Funes-Ardoiz, I., & Maseras, F. (2021). Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides.
  • Peruncheralathan, S., & Johnson, R. (Year unavailable). General mechanism for selected transition metal-catalyzed C–S coupling reaction.
  • Stambuli, J. P., et al. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. MDPI.
  • Ghaffari, B., et al. (Year unavailable). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Stambuli, J. P., et al. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides.
  • Fors, B. P., & Buchwald, S. L. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases.
  • Yamaguchi, J., et al. (2021). A Mutual Exchange: Synthesizing Aryl Sulfides from Non-smelling, Non-toxic Compounds. Waseda University.
  • Unknown Author. (2023). Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst.
  • Yamaguchi, J., et al. (2021). A mutual exchange: Synthesizing aryl sulfides from non-smelling, non-toxic compounds. ScienceDaily.
  • Unknown Author. (Date unavailable). Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal.
  • Stambuli, J. P., et al. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. PubMed Central.
  • Muto, K., & Yamaguchi, J. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society.
  • Unknown Author. (Date unavailable). Cross-coupling reaction. Wikipedia.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (Year unavailable). Developing Ligands for Palladium(II)
  • Chae, J., Kim, K., & Shin, Y. (2024).
  • Unknown Author. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
  • Reddit User. (2018).
  • Singh, A. K., et al. (Year unavailable). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. PubMed Central.
  • Ghorbani-Vaghei, R., & Jalili, H. (Year unavailable). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PubMed Central.
  • Unknown Author. (Date unavailable). Reduction of Sulfoxides. Organic Chemistry Portal.
  • Saikia, A., et al. (2005). Reduction of Sulfoxides to Sulfides.
  • Sather, A. C., & Martinot, T. A. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry.
  • Unknown Author. (Date unavailable). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Reddit User. (2025). Brainstorming a Buchwald-Hartwig coupling. Reddit.
  • Unknown Author. (2025).

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Pyridine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) on pyridine rings. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical class of reactions. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-proven troubleshooting strategies in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section covers the core principles governing SNAr reactions on the pyridine scaffold. Understanding these concepts is the first step to effective troubleshooting.

Q1: Why is the pyridine ring susceptible to nucleophilic aromatic substitution in the first place?

The pyridine ring is inherently "electron-deficient" due to the presence of the electronegative nitrogen atom.[1] This nitrogen atom withdraws electron density from the ring carbons, particularly the ortho (C-2/C-6) and para (C-4) positions, making them electrophilic and thus susceptible to attack by nucleophiles.[1][2] This intrinsic property makes pyridines much more reactive towards nucleophiles than their carbocyclic counterpart, benzene.[3]

Q2: What is the mechanism of an SNAr reaction on pyridine?

The reaction proceeds via a two-step addition-elimination mechanism .[4]

  • Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This initial attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[5][6][7] This step is typically the slowest and therefore the rate-determining step of the reaction.[5][8]

  • Elimination: The negative charge within the Meisenheimer complex is delocalized. Aromaticity is restored in a fast step through the expulsion of the leaving group.[6]

Caption: The addition-elimination mechanism for SNAr on a 4-halopyridine.

Q3: Why are the C-2 and C-4 positions reactive, while the C-3 position is not?

The key is the stability of the Meisenheimer intermediate. When a nucleophile attacks at the C-2 or C-4 positions, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[5][6][8] This provides significant stabilization. In contrast, attack at the C-3 position does not allow for resonance delocalization of the negative charge onto the nitrogen.[2][5][8] The resulting intermediate is much higher in energy, making the reaction at C-3 kinetically unfavorable under standard SNAr conditions.[3][9]

Q4: Is there a reactivity difference between the C-2 and C-4 positions?

While both positions are activated, there can be a difference in reactivity that is highly dependent on the specific substrate, nucleophile, and reaction conditions.[10][11]

  • Sterics: The C-2 position is adjacent to the nitrogen, making it more sterically hindered than the C-4 position. Bulky nucleophiles may therefore react preferentially at C-4.[10]

  • Electronics: C-4 is often reported to be kinetically faster, potentially due to a more favorable approach trajectory for the nucleophile and a more symmetric intermediate.[10][11] However, this is not a universal rule, and examples of selective C-2 substitution are also common.[10]

Q5: Fluorine is a poor leaving group in SN2 reactions. Why is it often the best leaving group in SNAr?

This is a critical and often misunderstood concept. In SNAr, the rate-determining step is the nucleophilic attack, not the departure of the leaving group.[7] The leaving group's primary role in this first step is to activate the carbon atom towards attack.

Fluorine's extreme electronegativity creates a strong dipole in the carbon-fluorine bond, making the carbon atom highly electrophilic (electron-poor) and thus very susceptible to attack.[7] This powerful inductive effect accelerates the formation of the Meisenheimer complex. The subsequent loss of the fluoride ion occurs in a fast, non-rate-determining step. Therefore, the typical leaving group reactivity for SNAr is the reverse of that seen in SN1/SN2 reactions: F > Cl > Br > I .[7][9][12]

Part 2: Troubleshooting Guide - Solving Common Problems

This section is structured to help you diagnose and solve specific experimental issues.

Q6: My SNAr reaction is not working, or the yield is extremely low. What should I check?

A low-yielding or failed SNAr reaction can almost always be traced back to one of four areas: the substrate, the nucleophile, the leaving group, or the reaction conditions. Use the following workflow to diagnose the issue.

Troubleshooting_Workflow Troubleshooting Workflow for Low-Yielding SNAr Start Start: Low Yield / No Reaction CheckSubstrate 1. Assess Substrate Start->CheckSubstrate LG_Position Is Leaving Group (LG) at C-2 or C-4? CheckSubstrate->LG_Position EWG_Present Are there other Electron-Withdrawing Groups (EWGs)? LG_Position->EWG_Present Yes LG_Position_No C-3 position is unreactive. Redesign substrate. LG_Position->LG_Position_No No (at C-3) SubstrateOK Substrate is likely suitable EWG_Present->SubstrateOK Yes/No (EWGs help, EDGs hinder) CheckNucleophile 2. Evaluate Nucleophile SubstrateOK->CheckNucleophile IsDeprotonated Is nucleophile an anion (e.g., alkoxide)? CheckNucleophile->IsDeprotonated IsHindered Is nucleophile sterically bulky? IsDeprotonated->IsHindered Yes (e.g., R-O⁻) UseStrongerBase Use a stronger base (e.g., NaH for alcohols) to generate the anion. IsDeprotonated->UseStrongerBase No (e.g., R-OH) NucleophileOK Nucleophile is likely suitable IsHindered->NucleophileOK No ConsiderLessHindered Consider a less hindered nucleophile or substrate. IsHindered->ConsiderLessHindered Yes CheckConditions 3. Optimize Conditions NucleophileOK->CheckConditions Solvent Is solvent polar aprotic (DMSO, DMF)? CheckConditions->Solvent Temperature Is temperature high enough (80-150 °C)? Solvent->Temperature Yes ChangeSolvent Switch from protic solvents (MeOH, H2O) to polar aprotic. Solvent->ChangeSolvent No Moisture Are conditions anhydrous? Temperature->Moisture Yes IncreaseTemp Increase temperature. Consider microwave irradiation. Temperature->IncreaseTemp No ConditionsOK Conditions are likely suitable Moisture->ConditionsOK Yes DryReagents Dry reagents/solvents. Use inert atmosphere. Moisture->DryReagents No

Caption: A decision tree for troubleshooting failed SNAr reactions.

Detailed Breakdown:

  • Assess the Pyridine Substrate:

    • Leaving Group Position: Confirm the leaving group is at the C-2 or C-4 position. Reactions at C-3 are exceptionally difficult.[9]

    • Electronic Effects: The presence of additional electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group will further activate the ring and accelerate the reaction. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) will deactivate the ring and slow the reaction down.[9]

  • Evaluate the Nucleophile:

    • Nucleophilicity: The reaction requires a sufficiently strong nucleophile. Neutral nucleophiles like alcohols or amines are often not reactive enough on their own. They must be deprotonated with a suitable base to generate the more potent anionic nucleophile (e.g., alkoxide, amide).[7][9]

    • Steric Hindrance: A bulky nucleophile (e.g., tert-butoxide) or a sterically crowded substrate (e.g., a group at C-3 next to a C-2 leaving group) can significantly slow or prevent the reaction.[7]

  • Optimize Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMSO, DMF, NMP, and acetonitrile are the standard choices.[7][13] They effectively dissolve the reactants and stabilize the charged Meisenheimer complex. Crucially, avoid polar protic solvents like water, methanol, or ethanol. These solvents can form a hydrogen-bond "cage" around the anionic nucleophile, stabilizing it and drastically reducing its reactivity.[13][14]

    • Temperature: Many SNAr reactions require significant thermal energy to overcome the activation barrier of breaking aromaticity. Reactions are commonly run at elevated temperatures, often in the range of 80-150 °C.[7] If your reaction is sluggish at a certain temperature, a stepwise increase can often lead to success. Microwave irradiation is an excellent technique for rapidly reaching high temperatures and accelerating these reactions.[7]

    • Anhydrous Conditions: Traces of water can be detrimental. Water can hydrolyze the starting material to form an undesired hydroxypyridine byproduct.[7] Furthermore, for reactions involving strong bases like NaH, water will quench the base and prevent the formation of the active nucleophile. Always use dry solvents and reagents under an inert atmosphere (Nitrogen or Argon).

Q7: I'm observing side products. What are the likely culprits and solutions?
  • Problem: Hydrolysis Product (-OH pyridine)

    • Cause: Presence of water in the reaction mixture.

    • Solution: Rigorously dry all solvents and reagents. Use an inert atmosphere. If the base is hygroscopic (e.g., K₂CO₃), consider flame-drying the flask with the base under vacuum before adding other reagents.

  • Problem: Reaction with Solvent-Derived Nucleophile

    • Cause: At very high temperatures (>150 °C), DMF can decompose to generate dimethylamine, which can act as a nucleophile.

    • Solution: If you suspect this is occurring, switch to a more thermally stable polar aprotic solvent like DMSO or NMP.

  • Problem: Di-substitution on a Dihalo-pyridine

    • Cause: The mono-substituted product is still reactive enough to undergo a second substitution.

    • Solution: Use precisely one equivalent of the nucleophile. Run the reaction at a lower temperature to favor the more reactive site. Add the nucleophile slowly to the reaction mixture to avoid local excesses. For 2,4-dihalopyrimidines, substitution generally occurs at the C4 position first, though this can be influenced by other ring substituents.[13]

Part 3: Practical Data & Protocols
Table 1: Common Solvents for Pyridine SNAr Reactions
SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)Notes
Dimethyl SulfoxideDMSO18947.2Excellent for dissolving salts, high boiling point, very polar. Can be difficult to remove.
N,N-DimethylformamideDMF15336.7Widely used, good solvating power. Can decompose at high temperatures.[7]
N-Methyl-2-pyrrolidoneNMP20232.2High boiling point, thermally stable alternative to DMF.
AcetonitrileMeCN8237.5Lower boiling point, useful for reactions at moderate temperatures.
TetrahydrofuranTHF667.6Less polar. Often used for generating alkoxides with NaH before adding the pyridine substrate.
Table 2: Common Bases for Nucleophile Generation
BaseFormulapKa of Conjugate AcidSuitable ForNotes
Sodium HydrideNaH~36Alcohols, ThiolsIrreversible, strong base. Generates H₂ gas. Use with caution in an inert atmosphere.[7]
Potassium CarbonateK₂CO₃10.3Phenols, Thiols, some AminesWeaker, heterogeneous base. Commonly used and inexpensive.
Cesium CarbonateCs₂CO₃10.3Alcohols, PhenolsMore soluble than K₂CO₃, often more effective due to the "cesium effect".
Potassium tert-ButoxideKtBuO~19AlcoholsStrong, sterically hindered base.
Sodium HydroxideNaOH15.7PhenolsCan be used, but introduces water which may not be desirable.
General Protocol: Etherification of 2-Chloropyridine with an Alcohol

This protocol provides a template for reacting a neutral alcohol nucleophile with a halopyridine.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Alcohol nucleophile (1.2 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous DMF

  • Anhydrous round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Add the alcohol (1.2 equiv) to the dry round-bottom flask. Add enough anhydrous DMF to create a stirrable solution (e.g., 0.2-0.5 M final concentration).

  • Nucleophile Generation: Place the flask under an inert atmosphere. Cool the solution to 0 °C using an ice bath. Carefully add the NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Vigorous bubbling should cease, indicating the formation of the sodium alkoxide is complete.

  • Reaction Initiation: Add the 2-chloropyridine derivative (1.0 equiv) to the flask, either neat or as a solution in a small amount of anhydrous DMF.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

References
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Retrieved from [Link]

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube. Retrieved from [Link]

  • Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org. Retrieved from [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. Retrieved from [Link]

  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? (2016). Retrieved from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2015). ResearchGate. Retrieved from [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). LinkedIn. Retrieved from [Link]

  • Haloselectivity of Heterocycles. (n.d.). Baran Lab, Scripps Research. Retrieved from [Link]

  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. (n.d.). Semantic Scholar. Retrieved from [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. Retrieved from [Link]

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Reaction Examples. (n.d.). University of Rochester. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Lewis Acids for the Activation of Pyridines for Further Functionalisation. (n.d.). University of Bath. Retrieved from [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. Retrieved from [Link]

Sources

Troubleshooting guide for the reduction of pyridinyl ketones

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Pyridinyl Ketone Reduction

A Senior Application Scientist's Guide to Troubleshooting Common Experimental Challenges

The reduction of pyridinyl ketones to their corresponding pyridinylmethanols is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. While seemingly straightforward, this reaction is often plagued by challenges related to chemoselectivity, reagent stability, and product isolation. This guide provides field-proven insights and solutions to the most common issues encountered by researchers.

Q1: My reaction shows low or incomplete conversion. What are the likely causes and how can I fix it?

Low conversion is a frequent issue stemming from several factors related to reagent activity and reaction conditions. A systematic diagnosis is key to resolving the problem.

Causality & Explanation:

  • Reagent Decomposition: Sodium borohydride (NaBH₄), a common reagent for this transformation, is susceptible to hydrolysis. Old or improperly stored NaBH₄ may have significantly reduced activity.[1]

  • Catalyst Poisoning (for Catalytic Hydrogenation): If you are using a heterogeneous catalyst like Palladium on carbon (Pd/C), the basic nitrogen atom of the pyridine ring can act as a poison, strongly adsorbing to the catalyst surface and blocking active sites.[2][3] This effect can be exacerbated by reaction byproducts.

  • Insufficient Electrophilicity: The ketone's reactivity is influenced by the electronic nature of the pyridine ring. While protonation of the pyridine nitrogen can increase the ketone's electrophilicity, it can also introduce other complications.

  • Solvent Incompatibility: Sodium borohydride has limited solubility in many aprotic organic solvents and reacts with protic solvents like methanol and ethanol, albeit at a manageable rate at low temperatures.[4]

Solutions & Protocols:

  • Verify Reagent Activity: Always use freshly opened or properly stored NaBH₄. If in doubt, test the reagent on a simple, reliable ketone like benzophenone and monitor by Thin-Layer Chromatography (TLC).[5]

  • Optimize NaBH₄ Conditions:

    • Temperature Control: Start the reaction at 0 °C to moderate the reaction rate and minimize side reactions or reagent decomposition.[5]

    • Solvent Choice: Methanol or ethanol are common choices. While they react with NaBH₄, the reduction of the ketone is typically much faster. For sensitive substrates, a less reactive solvent like isopropanol or a mixed solvent system can be used.

  • Address Catalyst Poisoning in Hydrogenation:

    • Acidic Additives: Performing the hydrogenation in the presence of an acid like acetic acid can protonate the pyridine nitrogen. This prevents it from binding to and poisoning the palladium catalyst surface.[6] Platinum oxide (PtO₂) in acetic acid is a classic combination for reducing the pyridine ring itself, but under controlled conditions, can be adapted for selective ketone reduction.[6]

    • Use of Pyridine as a "Poison" for Selectivity: In some cases, controlled poisoning can be advantageous. For example, using pyridine as an additive can increase the selectivity of Pd/C-catalyzed hydrogenations when other reducible functional groups are present.[7]

Fig 1. Troubleshooting workflow for low conversion.

Q2: I'm observing significant over-reduction of the pyridine ring to a piperidine. How can I improve chemoselectivity?

The formation of piperidine derivatives is a major side reaction, particularly with powerful reduction methods. Achieving chemoselectivity for the ketone is paramount.

Causality & Explanation:

The pyridine ring is an electron-deficient aromatic system and is susceptible to reduction under certain conditions.[8] Catalytic hydrogenation, especially at high pressures, elevated temperatures, or with highly active catalysts (e.g., Rhodium, Ruthenium), can readily reduce the aromatic ring.[9] This is a classic method for synthesizing piperidines and must be avoided if the pyridinylmethanol is the target.[6][10]

Solutions & Protocols:

  • Choose a Milder Reducing Agent: This is the most critical factor. Sodium borohydride (NaBH₄) is the reagent of choice as it is highly chemoselective for aldehydes and ketones over aromatic rings under standard conditions.[11][12] Lithium aluminum hydride (LiAlH₄) is more reactive and should be used with caution, as it can sometimes affect the pyridine ring.[4]

  • Control Hydrogenation Conditions: If catalytic hydrogenation is necessary (e.g., due to other functional groups), conditions must be carefully controlled.

    • Catalyst: Use Pd/C, which is generally less aggressive towards the pyridine ring than Pt or Rh.

    • Pressure: Operate at low hydrogen pressure (e.g., balloon pressure to 50 psi). High pressures favor ring reduction.[9]

    • Temperature: Conduct the reaction at room temperature.

    • Monitoring: Follow the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting ketone is consumed.

Reagent / ConditionPrimary TargetRisk of Ring ReductionKey Considerations
NaBH₄, MeOH, 0°C KetoneVery LowRecommended Method. Safe, selective, and operationally simple.[11]
H₂, Pd/C, EtOH, RT, 1 atm Ketone (Benzylic)Low to ModerateCan be selective, but risk of catalyst poisoning. Not effective for non-benzylic ketones.[13]
H₂, PtO₂, AcOH, 50 bar Pyridine RingVery HighThis is a method for synthesizing piperidines and should be avoided.[6]
LiAlH₄, THF, 0°C KetoneLow to ModerateMore reactive than NaBH₄; use with caution. Reacts violently with water.[4]

Table 1. Comparison of common reducing agents and conditions.

G cluster_workup Aqueous Workup Protocol cluster_purification Purification Strategy A 1. Quench Reaction (e.g., with water or sat. NH4Cl) B 2. Basify Aqueous Layer (pH 9-11 with Na2CO3) A->B C 3. Extract with Organic Solvent (e.g., DCM or DCM/IPA) B->C D 4. Dry & Concentrate C->D E Crude Product D->E Proceed to Purification F Dissolve in Eluent E->F G Flash Chromatography on Silica Gel + 1% Triethylamine F->G H Collect Pure Fractions G->H

Sources

Stability issues of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol

This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. Its purpose is to provide in-depth troubleshooting assistance and best practices for handling the compound in solution to ensure experimental reproducibility and data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for this compound in solution?

A1: Based on its molecular structure, the compound has two primary points of vulnerability in solution:

  • Oxidation of the Aryl Sulfide Bridge: The thioether (-S-) linkage is susceptible to oxidation, which typically occurs in a stepwise manner. It first oxidizes to the corresponding sulfoxide and can subsequently be over-oxidized to the sulfone.[1][2] This is often the most common degradation pathway, catalyzed by atmospheric oxygen, trace peroxides in solvents, or certain light conditions.[3]

  • Photodegradation: The presence of the pyridine ring, a nitrogen-containing heterocycle, introduces photosensitivity.[4] Exposure to light, particularly UV wavelengths, can provide the energy to initiate degradation, potentially leading to complex product mixtures.[5][6]

Q2: What are the optimal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions should be stored with the following precautions:

  • Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.

  • Light: Always use amber glass vials or tubes wrapped in aluminum foil to protect the solution from light.

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the container. This displaces oxygen and prevents oxidative degradation.

  • Solvent Choice: Use high-purity, anhydrous-grade solvents. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices for stock solutions. Avoid solvents that may contain peroxide impurities (e.g., older bottles of THF or diethyl ether).

Q3: How can I visually or analytically detect if my compound solution has degraded?

A3: Degradation can manifest in several ways:

  • Visual Changes: A fresh solution should be clear and colorless. The appearance of a yellow or brown tint is a strong indicator of degradation.

  • Analytical Detection: The most reliable method is through chromatography, such as High-Performance Liquid Chromatography (HPLC). Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks. The primary degradation products, the sulfoxide and sulfone, are more polar and will typically have shorter retention times than the parent compound in a reversed-phase HPLC system.

Troubleshooting Guide: Common Experimental Issues

Q4: I'm observing a rapid loss of my compound's concentration in my assay plate, even when stored at 4°C. What is the likely cause?

A4: This issue is almost certainly due to oxidative degradation. While low temperatures slow reaction rates, they do not stop oxidation, especially over hours or days in an oxygen-rich environment like a multi-well plate.

  • Causality: The aryl sulfide moiety is electron-rich and readily reacts with dissolved oxygen in your media or buffer.[1] This process can be accelerated by trace metal ions in buffer components, which can catalytically promote oxidation.

  • Troubleshooting Steps:

    • Prepare Fresh: Prepare working solutions immediately before use from a frozen, inert-gas-protected stock.

    • Use Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the working solution.

    • De-gas Buffers: Before preparing your final dilutions, sparge all aqueous buffers with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

Q5: My HPLC/LC-MS analysis shows new peaks that weren't present when the solution was freshly made. How can I identify them?

A5: The new peaks are most likely the sulfoxide and sulfone derivatives.

  • Identification Strategy:

    • Mass Spectrometry (MS): This is the most direct method. The sulfoxide degradant will have a molecular weight that is 16 Da higher than the parent compound ({M+16}). The sulfone degradant will be 32 Da higher ({M+32}).

    • Forced Degradation: Intentionally degrade a small sample of your compound by treating it with a mild oxidant like 3% hydrogen peroxide (H₂O₂) for a short period (e.g., 1 hour at room temperature).[7] Analyze this sample by HPLC. The peaks that increase in this sample should correspond to the unknown peaks in your degraded experimental sample, confirming their identity as oxidation products.

Q6: My experimental results are highly variable from one day to the next. Could compound instability be the cause?

A6: Yes, inconsistent compound stability is a very common source of poor experimental reproducibility. If you are not strictly controlling the age of the solution and its exposure to light and air, the actual concentration of the active compound will differ in each experiment.

  • Solution Validation Workflow: To ensure consistency, you must implement a self-validating system for your compound solutions.

Caption: A decision-making workflow for troubleshooting experimental variability.

Key Protocols and Methodologies

Protocol 1: Preparation of Stabilized Stock Solutions

This protocol describes the best practices for preparing a stock solution of this compound to maximize its shelf-life.

  • Pre-analysis: Weigh the required amount of solid compound in a tared amber glass vial.

  • Solvent Selection: Use a high-purity, anhydrous grade solvent (e.g., DMSO, DMF). It is critical to use a solvent from a newly opened bottle or one that has been stored properly under an inert atmosphere.

  • Solvent Preparation: Before use, de-gas the solvent by bubbling argon or nitrogen gas through it for at least 15 minutes. This removes dissolved oxygen.

  • Dissolution: Add the de-gassed solvent to the vial containing the solid compound to achieve the desired concentration. Mix gently until fully dissolved.

  • Inert Overlay: Before sealing the vial, flush the headspace with argon or nitrogen for 30-60 seconds.

  • Sealing and Storage: Immediately cap the vial tightly with a PTFE-lined cap. Label clearly and store at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study for Degradant Identification

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing that your analytical method is "stability-indicating."[8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][10]

Stress ConditionProtocolRationale
Acid Hydrolysis Dissolve compound in a 1:1 mixture of Acetonitrile:0.1 M HCl. Heat at 60°C for 2-4 hours.To test for susceptibility to degradation in acidic environments.[11]
Base Hydrolysis Dissolve compound in a 1:1 mixture of Acetonitrile:0.1 M NaOH. Keep at room temp for 1-2 hours.To test for susceptibility to degradation in alkaline environments.[11]
Oxidation Dissolve compound in a 1:1 mixture of Acetonitrile:3% H₂O₂. Keep at room temp for 1 hour.To mimic oxidative stress and purposefully generate the sulfoxide/sulfone products.[7]
Thermal Store the solution (in DMSO) at 60°C for 24 hours in a sealed vial protected from light.To assess the impact of heat on stability.
Photolytic Expose the solution (in a quartz cuvette) to a calibrated light source providing UV/Vis output (as per ICH Q1B guidelines).To identify any photodegradation products.[7]

After each stress condition, neutralize the sample if necessary, dilute to the working concentration, and analyze immediately by a suitable chromatographic method.

Visualizing the Primary Degradation Pathway

The most probable degradation route for this molecule is the oxidation of the sulfide.

Caption: The oxidative degradation pathway of the aryl sulfide moiety.

References

  • Sulfide Oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - National Institutes of Health (NIH). [Link]

  • Microbial and Solar Photocatalytic Degradation of Pyridine - Engineered Science Publisher. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing - ACD/Labs. [Link]

  • Photocatalytic Aryl Sulfide Oxidation Using 4-Nitrophenylacetylene-Modified Cu2O Crystals - ACS Publications. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects - LinkedIn. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions - Pharmaceutical Technology. [Link]

  • Enantioselective Sulfoxidation - Organic Chemistry Portal. [Link]

  • UV photolysis for accelerating pyridine biodegradation - PubMed. [Link]

  • Transdermal Formulation Forced Degradation Testing - CD Formulation. [Link]

  • [Biodegradation of pyridine under UV irradiation] - PubMed. [Link]

  • Oxidation of sulfides to the corresponding sulfoxides. - ResearchGate. [Link]

Sources

Technical Support Center: Purification of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol (CAS No. 338982-33-5) and encountering challenges in its purification.[1][2] The unique combination of a basic pyridine ring, a thioether linkage, and a primary alcohol presents specific hurdles that require a nuanced approach. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you achieve your desired purity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude sample of this compound?

A: Impurities are typically process-related and depend on the synthetic route. However, based on the structure, common impurities include:

  • Unreacted Starting Materials: Such as 4-bromothiophenol or a 2-halo-3-(hydroxymethyl)pyridine derivative.

  • Oxidation Byproducts: The thioether is susceptible to oxidation, which can form the corresponding sulfoxide and sulfone. This is a common issue with sulfur-containing compounds.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions like etherification of the alcohol or substitution on the pyridine or phenyl rings can occur.

  • Residual Solvents and Reagents: Solvents like DMF or reagents like inorganic bases may persist after the initial work-up.

Q2: My isolated product is a discolored oil or waxy solid, not a clean white powder. What does this indicate?

A: Discoloration often points to the presence of minor, highly conjugated impurities or degradation products.[3] An oily or waxy consistency suggests the presence of residual solvents or impurities that are depressing the melting point of the final compound. A thorough purification step is necessary.

Q3: What is the best general purification strategy: column chromatography or recrystallization?

A: The choice depends on the purity of your crude material.

  • For crude purity <90% or complex mixtures: Flash column chromatography is the preferred method as it offers the best resolving power to separate multiple components.

  • For crude purity >90%: Recrystallization is a highly effective and scalable method for removing small amounts of impurities.

Q4: How should I store the purified this compound?

A: To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light and air, at a low temperature (e.g., in a refrigerator or freezer). The thioether can be sensitive to long-term air oxidation.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is often the most robust method for purifying this compound. However, the basic pyridine nitrogen can cause significant issues.

Issue 1: My compound is streaking badly on a silica gel TLC plate, and I'm getting poor separation.

This is the most common problem encountered with pyridine derivatives.[4]

Causality: The lone pair of electrons on the pyridine nitrogen atom forms a strong interaction with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to a secondary, non-elution-based retention mechanism, causing the compound to "stick" to the stationary phase and elute slowly and unevenly, resulting in significant peak tailing.[4]

Solution 1: Use a Mobile Phase Additive (Competing Base)

By adding a small amount of a competing base, such as triethylamine (TEA), to your mobile phase, you can "shield" the analyte from the acidic silanol groups. The TEA will preferentially interact with the active sites on the silica, allowing your compound to elute more symmetrically.[4]

Experimental Protocol: Method for Reducing Peak Tailing

  • Prepare Eluent: Prepare your chosen eluent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol).

  • Add TEA: To the final eluent mixture, add 0.5-1% triethylamine by volume (e.g., 5-10 mL of TEA for every 1 L of eluent).

  • Run TLC: Develop a TLC plate using this modified eluent. You should observe a significant reduction in tailing and a more compact spot.

  • Perform Column: Use the same TEA-modified eluent to run your flash column. This will result in sharper peaks and improved separation.

Solution 2: Change the Stationary Phase

If peak tailing persists or if your compound is degrading on silica, switching to a more neutral stationary phase is an excellent alternative.

  • Alumina (Al₂O₃): Alumina is less acidic than silica and is often a better choice for basic compounds. Use Brockmann Grade II or III for best results.

  • End-capped Silica: Modern C18 or other end-capped silica phases are much less acidic and can provide excellent peak shape without mobile phase additives, though this is more common in HPLC/preparative HPLC.[4]

Data Presentation: Recommended Starting Solvent Systems

The following table provides starting points for developing your separation method on TLC.

Stationary PhaseEluent SystemModifierTarget RfComments
Silica Gel Hexanes / Ethyl Acetate (e.g., 70:30 → 50:50)0.5-1% Triethylamine0.25 - 0.35The most common starting point. Gradient elution will likely be necessary.
Silica Gel Dichloromethane / Methanol (e.g., 98:2 → 95:5)0.5-1% Triethylamine0.25 - 0.35A more polar system, useful if the compound has low solubility in Ethyl Acetate.
Alumina Hexanes / Ethyl Acetate (e.g., 80:20 → 60:40)None typically needed0.30 - 0.40The compound may elute faster on alumina than on silica; start with a less polar eluent mixture.[5]
Mandatory Visualization: Chromatography Troubleshooting Workflow

G start Observe Tailing/ Streaking on Silica TLC? add_tea Prepare Eluent with 0.5-1% Triethylamine start->add_tea Yes run_col Proceed with Column Chromatography start->run_col No check_tlc Re-run TLC. Is peak shape improved? add_tea->check_tlc check_tlc->run_col Yes consider_alumina Switch Stationary Phase: Try Neutral Alumina check_tlc->consider_alumina No/ Degradation end_good Purified Product run_col->end_good consider_alumina->check_tlc Test new TLC end_bad Consider Preparative HPLC or other methods

Caption: Decision workflow for troubleshooting peak tailing.

Troubleshooting Guide: Recrystallization

Recrystallization can be an excellent final polishing step or a primary purification method if the crude material is of sufficient quality.

Issue 1: I cannot find a suitable solvent to recrystallize my compound.

Causality: An ideal recrystallization solvent should fully dissolve the compound when hot but provide very low solubility when cold. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.[6] Finding a single solvent with these exact properties can be challenging.

Solution: Systematic Solvent Screening and Two-Solvent Systems

A systematic approach is key. Test the solubility of a small amount of your crude product (~10-20 mg) in ~0.5 mL of various solvents at room temperature and then upon heating.

Experimental Protocol: Solvent Screening for Recrystallization

  • Select Solvents: Choose a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes).

  • Room Temp Test: Add a small amount of crude material to a test tube and add the solvent dropwise. Observe if it dissolves readily at room temperature. If it does, it's not a good single solvent.

  • Hot Test: If the compound is poorly soluble at room temperature, heat the mixture gently (e.g., in a hot water bath). If it dissolves completely upon heating, it is a good candidate.

  • Cooling Test: Allow the hot solution to cool slowly to room temperature, then in an ice bath. Observe if clean crystals form.

  • Two-Solvent System: If no single solvent is ideal, try a two-solvent system. Find a "soluble" solvent (one that dissolves the compound readily) and a "poor" solvent (one in which the compound is insoluble).

    • Dissolve the compound in a minimum amount of the hot "soluble" solvent.

    • Add the "poor" solvent dropwise to the hot solution until it just begins to turn cloudy (the cloud point).

    • Add a drop or two of the "soluble" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

Common Two-Solvent Systems:

  • Ethanol / Water

  • Ethyl Acetate / Hexanes

  • Toluene / Hexanes

Warning: Be aware that recrystallization can sometimes lead to the formation of solvatomorphs, where solvent molecules are incorporated into the crystal lattice. This can alter the physical properties of the compound.[7][8]

Issue 2: My product has "oiled out" instead of forming crystals.

Causality: This happens when the saturated solution is cooled below the melting point of your compound before crystallization begins. Instead of forming a crystal lattice, the compound separates as a liquid phase.

Solutions:

  • Re-heat and add more solvent: Re-heat the solution until it is homogeneous again. Add slightly more of the "good" solvent (or the solvent mixture) to lower the saturation point.

  • Slow down the cooling: Allow the solution to cool much more slowly to give the molecules time to orient into a crystal lattice.

  • Add a seed crystal: If you have a pure crystal, adding it to the cooled solution just before it oils out can initiate crystallization.[6]

Overall Purification and Analysis Workflow

A robust purification strategy is always validated by analytical data.

Mandatory Visualization: General Purification & QC Workflow

G crude Crude Product purity_check Initial Purity Check (e.g., TLC, ¹H NMR) crude->purity_check decision Purity > 90% and Few Impurities? purity_check->decision recryst Recrystallization decision->recryst Yes column Flash Column Chromatography decision->column No evap Evaporate Solvent recryst->evap fractions Combine Pure Fractions column->fractions fractions->evap final_product Final Product evap->final_product qc Final QC Analysis (NMR, LC-MS, M.P.) final_product->qc

Caption: A general workflow for purification and quality control.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Brits, M., et al. (2014). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Journal of Pharmacy & Pharmaceutical Sciences, 17(2), 190-206.
  • Various Authors. (2014).
  • Lee, Y. C., & Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8.
  • Wang, C., et al. (2020).
  • Al-Ghamdi, A. S., & Al-Amer, A. M. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol)
  • Khairudinov, I.R., & Kolbin, M.A. (1986). Retention parameters of sulfur-containing and aromatic compounds of petroleum in liquid chromatography on silica gel. Chemistry and Technology of Fuels and Oils, 21(5), 244-246.
  • Brits, M., et al. (2014). The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. SciSpace.
  • Arctom. (n.d.). (2-((4-Bromophenyl)thio)pyridin-3-yl)methanol.
  • Hunan Huateng Pharmaceutical Co., Ltd. (n.d.). This compound.

Sources

Preventing decomposition of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, you will find in-depth answers to frequently asked questions and troubleshooting protocols to prevent decomposition during storage.

Frequently Asked Questions (FAQs)

Q1: I've observed a change in the color and purity of my this compound sample over time. What is the likely cause?

A1: The primary cause of degradation in this compound is likely the oxidation of the sulfide (-S-) linkage to form sulfoxide and subsequently sulfone derivatives. This process is common in aryl sulfides and can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[1][2] The pyridine and methanol functional groups can also participate in other degradation pathways, although sulfide oxidation is typically the most significant concern for this class of molecules.[3]

Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?

A2: To minimize degradation, this compound should be stored under controlled conditions that limit its exposure to pro-degradative elements. The following table summarizes the recommended storage parameters:

ParameterRecommendationRationale
Temperature -20°C for long-term storage.Low temperatures significantly slow down the rate of chemical reactions, including oxidation.[4]
Atmosphere Under an inert gas (Argon or Nitrogen).Displacing oxygen with an inert gas directly prevents oxidative degradation of the sulfide group.[1][4][5]
Light In an amber or opaque vial.Protection from light is crucial as UV radiation can catalyze oxidative reactions.[4][6]
Container Tightly sealed, airtight container.Prevents the ingress of atmospheric oxygen and moisture.[4]
Moisture Store in a dry, desiccated environment.Moisture can facilitate certain degradation pathways and the formation of unwanted byproducts.[6][7]
Q3: Can I store the compound as a solution?

A3: Storing this compound in solution is generally not recommended for long-term storage due to the increased potential for solvent-mediated degradation. If short-term storage in solution is necessary, it is critical to use a dry, aprotic solvent and to purge the solution with an inert gas before sealing the container. Always re-evaluate the purity of the solution before use.

Q4: Are there any chemical additives that can help prevent decomposition?

A4: While not a standard practice for solid-state storage of a pure compound, the use of antioxidants can be a strategy to prevent oxidation in some contexts.[8][9] However, for a high-purity research chemical, the addition of other substances is generally avoided to prevent contamination. The most effective preventative measures are proper environmental controls as outlined in Q2.

Troubleshooting Guide: Assessing and Preventing Degradation

This section provides actionable steps to identify and mitigate the decomposition of your this compound sample.

Issue 1: Suspected Degradation of a Stored Sample

Symptoms:

  • Noticeable change in physical appearance (e.g., color change from white/off-white to yellow/brown).

  • Decreased purity as determined by analytical methods (HPLC, LC-MS, NMR).

  • Inconsistent or unexpected results in downstream experiments.

Workflow for Assessing Purity:

Caption: Workflow for assessing the purity of a stored sample.

Detailed Protocols:

  • Thin-Layer Chromatography (TLC):

    • Objective: A rapid, qualitative assessment of purity.

    • Method: Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate). Spot onto a TLC plate alongside a reference standard. Develop the plate in an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

    • Interpretation: The appearance of new spots or streaking in the sample lane, relative to the reference, indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To quantify the purity of the sample.

    • Method: Utilize a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor the elution profile with a UV detector.

    • Interpretation: A decrease in the area of the main peak and the appearance of new peaks compared to a freshly prepared standard indicates degradation. Mass balance analysis can also be a useful, though not definitive, tool.[10]

  • Mass Spectrometry (MS):

    • Objective: To identify the molecular weights of potential degradation products.

    • Method: Couple HPLC with a mass spectrometer (LC-MS).

    • Interpretation: The detection of masses corresponding to the sulfoxide (+16 amu) and sulfone (+32 amu) of the parent compound would strongly suggest oxidative degradation.

Issue 2: Proactive Prevention of Decomposition

Preventative Measures Workflow:

G A Receive Compound B Aliquot into smaller quantities A->B C Select appropriate storage container (Amber glass vial with screw cap) B->C D Place aliquot in container C->D E Purge with inert gas (Ar or N2) D->E F Seal tightly E->F G Store at -20°C F->G H Log sample details and date G->H

Caption: Step-by-step preventative storage protocol.

Detailed Protocol for Long-Term Storage:

  • Aliquoting: Upon receipt, divide the bulk sample into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to ambient conditions.

  • Container Selection: Use amber glass vials with PTFE-lined screw caps to protect the compound from light and ensure an airtight seal.

  • Inert Atmosphere: Before sealing, flush the vial containing the aliquot with a gentle stream of an inert gas, such as argon or nitrogen, for 15-30 seconds to displace any atmospheric oxygen.[4]

  • Sealing: Tightly seal the vial immediately after purging with the inert gas.

  • Low-Temperature Storage: Place the sealed vials in a freezer at -20°C for long-term storage.

  • Documentation: Maintain a detailed log of when each aliquot was stored and subsequently used.

By adhering to these guidelines, researchers can significantly extend the shelf-life of this compound and ensure the reliability and reproducibility of their experimental results.

References

  • Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide.
  • Valence Surface Technologies. (2024, May 31). What Causes Oxidation And How Can It Be Prevented?
  • Petroarkan. (2024, August 16). Granular sulfur storage + 5 methods of storing.
  • ResearchGate. (2025, November 30). Inhibiting oxidation.
  • Quora. (2016, December 12). How to prevent oxidation.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Kemin Industries. (n.d.). How To Protect Fats & Oils From Oxidation.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives.
  • BenchChem. (2025). Preventing oxidation of phytosterols during storage and analysis.
  • Lawrence, N. S., Davis, J., & Compton, R. G. (2000). Analytical strategies for the detection of sulfide: a review. Talanta, 52(5), 771–784.
  • PubChem. (n.d.). 3-Pyridinemethanol.
  • ChemicalBook. (2025). 3-Pyridinemethanol.
  • ResearchGate. (2025, August 10). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity.
  • ScienceDirect. (n.d.). Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties.
  • ResearchGate. (2006, September). Analytical methodologies for discovering and profiling degradation-related impurities.
  • National Center for Biotechnology Information. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles.

Sources

Technical Support Center: Resolving Poor Aqueous Solubility of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for one of the most common challenges in the laboratory: the poor aqueous solubility of pyridine derivatives. As many of these vital compounds are hydrophobic, achieving sufficient concentration for biological assays, formulation, and chemical reactions is a critical hurdle.

This document moves beyond simple instructions, explaining the fundamental science behind each technique to empower you to make informed decisions for your specific compound and application.

Part 1: Foundational Concepts & FAQs

Understanding the "why" is the first step to solving the "how." This section addresses the core chemical principles governing the solubility of pyridine derivatives.

Q1: Why are many of my pyridine derivatives poorly soluble in water?

The solubility of pyridine derivatives is a tale of two competing features. The pyridine ring itself is aromatic and relatively nonpolar, similar to benzene. This aromatic character prefers to interact with other nonpolar molecules rather than the highly polar, hydrogen-bonded network of water. While the nitrogen atom in the pyridine ring can accept a hydrogen bond from water, this is often insufficient to overcome the hydrophobicity of the overall structure, especially when additional nonpolar substituents are present on the ring.[1]

Q2: What is pKa, and why is it the most critical parameter for my pyridine derivative's solubility?

The pKa is a measure of the acidity of a conjugate acid. For pyridine, we are interested in the pKa of its conjugate acid, the pyridinium ion (C₅H₅NH⁺). The lone pair of electrons on pyridine's nitrogen atom can accept a proton from an acidic medium, forming this positively charged, and significantly more water-soluble, ion. The pKa of the pyridinium ion is approximately 5.2-5.5.[2][3][4]

This value is critical because it tells you the pH at which the compound will be 50% in its neutral (less soluble) form and 50% in its protonated, charged (more soluble) form. According to the Henderson-Hasselbalch equation, at a pH well below the pKa, the compound will exist predominantly as the soluble pyridinium salt.[5][6] This pH-dependent charge state is the most powerful and straightforward tool you have to manipulate solubility.

Q3: How can I get a preliminary idea of my compound's solubility?

Before heading to the lab, computational tools can offer valuable predictions. Models based on a compound's structure can estimate its intrinsic solubility (the solubility of the neutral form) and logP (a measure of lipophilicity). Furthermore, understanding concepts like Lipinski's Rule of Five can provide a general assessment of "drug-likeness," which often correlates with solubility and permeability properties. However, these are predictive tools; experimental verification is always necessary.

Part 2: A Step-by-Step Guide to Solubility Enhancement

This section provides a tiered troubleshooting workflow, from the simplest and most common techniques to more advanced formulation strategies.

Initial Troubleshooting Workflow

Before beginning, assess your experimental needs. What is the target concentration? What is the final application (e.g., in vitro cell assay, in vivo study)? The required concentration and the biological context will dictate which methods are appropriate.

G cluster_0 Solubility Troubleshooting Workflow A Start: Compound Insoluble in Aqueous Buffer B Tier 1: pH Adjustment Is the compound ionizable? (Pyridine nitrogen is basic) A->B C Solubility Goal Met? B->C Yes D Tier 2: Co-solvents Is a small % of organic solvent tolerated? C->D No G End: Solubilized C->G Yes E Solubility Goal Met? D->E Yes F Tier 3: Advanced Formulation (Cyclodextrins, Surfactants) E->F No E->G Yes F->G Yes H Re-evaluate compound or consider chemical modification (Prodrug/Salt Formation) F->H No

Caption: A decision-making workflow for solubility enhancement.
Tier 1 Strategy: pH Adjustment — The First and Best Approach

For any ionizable compound, especially a basic one like a pyridine derivative, pH adjustment is the most effective initial strategy.[]

Q4: My pyridine derivative is insoluble at neutral pH (e.g., in PBS pH 7.4). What is the first thing I should try?

The first and most crucial experiment is to determine the pH-solubility profile of your compound. By lowering the pH of the aqueous medium, you protonate the basic nitrogen on the pyridine ring, forming a water-soluble salt in situ.

G Pyridine Pyridine (Neutral) Poorly Soluble Proton + H⁺ (Acidic pH) Pyridine->Proton Pyridinium Pyridinium Ion (Cationic Salt) Readily Soluble Proton->Pyridinium

Caption: Protonation of pyridine at acidic pH increases solubility.
Protocol 1: Generating a pH-Solubility Profile

This protocol determines the solubility of your compound across a physiologically relevant pH range.[8][9]

  • Preparation of Buffers: Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8) at a constant ionic strength.[8]

  • Sample Preparation: Add an excess amount of your solid pyridine derivative to a known volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is best done by centrifugation at high speed. Alternatively, filtration can be used, but you must first verify that your compound does not adsorb to the filter material.[8]

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it into a suitable solvent for analysis. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the final measured pH of each saturated solution on the x-axis.

Expected Outcome: You should observe a significant increase in solubility as the pH drops below your compound's pKa.

pHSolubility (µg/mL)Predominant Species
7.4< 1Neutral
6.015Neutral
5.0250Protonated Salt
4.0> 2000Protonated Salt
Caption: Example pH-solubility data for a pyridine derivative with a pKa of ~5.2.

Scientist's Note: Always check the stability of your compound at low pH. Some molecules can undergo hydrolysis or other degradation pathways in highly acidic conditions. Run a stability check by analyzing a sample after 24 hours at the lowest pH and comparing it to a t=0 sample.

Tier 2 Strategy: Co-solvents — When pH Isn't Enough

Sometimes, pH adjustment alone may not reach the target concentration, or the experimental conditions (e.g., a cell-based assay) require a near-neutral pH. In these cases, co-solvents are the next logical step.[11][12]

Q5: Lowering the pH helped, but my solubility is still insufficient, or I must work at pH 7.4. What's next?

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[13] This makes the aqueous environment more "hospitable" to a hydrophobic molecule, thereby increasing its solubility.[14] The general rule is that solubility increases exponentially with the fraction of the co-solvent.[14]

Commonly Used Co-solvents in Research: []

Co-solventTypical Final Conc.ProsCons
DMSO 0.1 - 1.0%Excellent solubilizing power for many compounds.Can be toxic to cells at >0.5-1%.[15][16] May interfere with some assays.[17][18]
Ethanol 1 - 5%Less toxic than DMSO, biologically compatible.Can cause protein precipitation at higher concentrations.
PEG 400 1 - 20%Low toxicity, commonly used in formulations.Can be viscous, may affect some enzyme kinetics.
Propylene Glycol 1 - 20%Good safety profile, used in formulations.Can be viscous.
Protocol 2: Co-solvent Screening
  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in 100% of the co-solvent you wish to test (e.g., 10 mM in 100% DMSO).

  • Serial Dilution: Serially dilute this stock solution into your aqueous buffer (e.g., PBS pH 7.4). For example, to achieve a 1% DMSO solution containing 100 µM of your compound, you would add 10 µL of the 10 mM stock to 990 µL of buffer.

  • Observation & Incubation: After adding the stock to the buffer, vortex immediately and thoroughly. Visually inspect for any precipitation (cloudiness, "snow globe" effect). Let the solution sit for at least one hour and inspect again, as some compounds exhibit delayed precipitation ("crashing out").

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your working limit for that co-solvent percentage.

Scientist's Note: When working with cells, always run a "vehicle control" with the same final concentration of the co-solvent alone to ensure that any observed biological effect is due to your compound and not the solvent.[19] DMSO, for example, is known to affect cell membrane permeability and can have its own biological effects at concentrations as low as 0.5%.[15][17][18]

Tier 3 Strategy: Advanced Formulation Techniques

If pH adjustment and co-solvents fail to achieve the desired concentration, more advanced formulation strategies involving excipients are required. These are common in drug development.[20][21]

Q6: My compound precipitates even with co-solvents. What are my options?

A) Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[22][23] They can encapsulate a poorly soluble "guest" molecule (your pyridine derivative) within their hydrophobic core, while their hydrophilic shell renders the entire complex water-soluble.[24][25] This is a widely used technique for solubilizing hydrophobic drugs.[26]

G cluster_0 CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex Pyridine Pyridine Derivative (Hydrophobic Guest) Pyridine->Complex Encapsulation

Caption: Encapsulation of a pyridine derivative by a cyclodextrin.

Common derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) have greatly improved aqueous solubility over native β-cyclodextrin and are common pharmaceutical choices.[23][26]

B) Use of Surfactants

Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[27][28] These micelles have a hydrophobic core and a hydrophilic shell.[21] Poorly soluble compounds can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[29][30]

Common Surfactants in Formulations:

Surfactant TypeExample(s)Key Characteristics
Non-ionic Polysorbate 80 (Tween® 80)Low toxicity, widely used in parenteral formulations.[21][29]
Poloxamers (Pluronic®)Thermo-responsive properties.[31]
Anionic Sodium Lauryl Sulfate (SLS)Strong solubilizer, but can be irritating.[29]

Part 3: Special Considerations

Q7: Can I permanently modify my molecule to improve solubility?

Yes, this is a common strategy in drug development known as the prodrug approach .[32][33] A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active parent drug.[34][35] By attaching a highly polar, ionizable promoiety (like a phosphate, amino acid, or peptide) to the pyridine derivative, its aqueous solubility can be dramatically increased—sometimes by several orders of magnitude.[34][36] This strategy should be considered when intrinsic solubility is a major roadblock to development.[32]

Q8: How do I choose the right strategy for my application?
  • In Vitro Screening/Cell-based Assays: Start with pH adjustment . If the assay requires neutral pH, use the lowest possible percentage of DMSO (ideally ≤ 0.5%) that achieves solubility. Always include a matched vehicle control.

  • In Vivo Animal Studies: For oral dosing, a simple pH-adjusted formulation or a suspension may suffice. For intravenous (IV) administration, solubility is paramount to prevent embolism. Co-solvents (like PEG 400, propylene glycol), cyclodextrins , or surfactant -based formulations are often required. The chosen excipients must be non-toxic at the required concentration.

  • Formulation Development: All options are on the table. The goal is a stable, effective, and safe formulation, which often involves a combination of these techniques. Advanced strategies like creating solid dispersions or nanosuspensions may also be explored.[37]

References

  • Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Imperial Oilfield Chemicals Pvt. Ltd. (2024). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. ICPL. Available at: [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Sopyan, I., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Pharmacentral. (n.d.). Surface Active Agents (Surfactants) Used in Pharmaceutical Suspensions. Pharmacentral. Available at: [Link]

  • Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed. Available at: [Link]

  • LinkedIn. (2024). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. LinkedIn. Available at: [Link]

  • Popara, J., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Surfactant Excipients. American Pharmaceutical Review. Available at: [Link]

  • Waykar, M. (2016). Methods of solubility enhancements. Slideshare. Available at: [Link]

  • Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ProQuest. Available at: [Link]

  • ResearchGate. (2024). Examples of surfactants used in pharmaceutical formulations. ResearchGate. Available at: [Link]

  • Kumar, S., & Singh, A. (2022). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Quora. Available at: [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. Available at: [Link]

  • Wikipedia. (n.d.). Cyclodextrin. Wikipedia. Available at: [Link]

  • MDPI. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent. Taylor & Francis. Available at: [Link]

  • SciSpace. (2013). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Creative Biolabs. (n.d.). Cyclodextrin in Drug Stability and Complexation: A Summary of Recent Findings. Creative Biolabs. Available at: [Link]

  • Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives. ACS Publications. Available at: [Link]

  • Touro Scholar. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Desgrouas, C., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available at: [Link]

  • PubChem. (n.d.). Pyridine. PubChem. Available at: [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. Available at: [Link]

  • ResearchGate. (n.d.). Cell viability following exposure to DMSO. ResearchGate. Available at: [Link]

  • Taylor & Francis. (2019). Cosolvent. Taylor & Francis Online. Available at: [Link]

  • World Health Organization. (2019). Annex 4. WHO. Available at: [Link]

  • National Institutes of Health. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. NIH. Available at: [Link]

  • University of Babylon. (n.d.). The influence of pH on solubility in water. University of Babylon. Available at: [Link]

  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. ScienceDirect. Available at: [Link]

  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com. Available at: [Link]

  • wildvineyard. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]

  • Journal of Chemical & Engineering Data. (1993). Mutual solubility of water and pyridine derivatives. ACS Publications. Available at: [Link]

  • Avdeef, A., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. Available at: [Link]

  • Slideshare. (2016). Phase solubility analysis and pH solubility profile. Slideshare. Available at: [Link]

  • Völgyi, G., et al. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]

  • ResearchGate. (2025). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Available at: [Link]

  • Ingenta Connect. (2024). Determination of pH-Solubility Profile and Development of Predict.... Ingenta Connect. Available at: [Link]

  • Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines. Chemistry Stack Exchange. Available at: [Link]

  • UGC MOOCs. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. Available at: [Link]

Sources

Validation & Comparative

A Technical Guide to the Structure-Activity Relationship of Bromophenyl Pyridine Ethers and Their Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of bromophenyl pyridine ethers and structurally related analogs, with a primary focus on their development as potent tyrosine kinase inhibitors. We will dissect the critical chemical features that govern their biological activity, offering a comparative analysis of key derivatives and the experimental data that underpins our understanding. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in the field of kinase inhibitor discovery.

Introduction: The Significance of the Bromophenyl Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[1][2] When coupled with a bromophenyl moiety, the resulting scaffold offers a unique combination of features. The bromine atom, often more than a simple bulky substituent, can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity and selectivity for a biological target.[3][4] This guide will use potent Epidermal Growth Factor Receptor (EGFR) inhibitors as a primary case study to illustrate the nuanced SAR of this important chemical class.

Core Structure and Key Interaction Points

The fundamental scaffold of interest consists of a bromophenyl group linked to a pyridine or a related nitrogen-containing heterocyclic system, often via an ether or an amino bridge. The general structure allows for systematic modifications at several key positions to probe the SAR.

Caption: Core structural components of bromophenyl pyridine analogs.

Comparative SAR Analysis: A Focus on EGFR Kinase Inhibition

The 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine scaffold has been extensively studied as a potent inhibitor of EGFR tyrosine kinase.[3][4] While these are amino analogs rather than true ethers, the SAR principles are highly translatable. The following sections compare key structural modifications and their impact on inhibitory activity.

The Critical Role of the 3-Bromophenyl Group

The presence and position of the bromine atom on the phenyl ring are crucial for high-affinity binding. In the context of EGFR inhibition, the 3-bromo substitution is consistently found to be optimal.[5]

Table 1: Impact of Phenyl Substitution on EGFR Kinase Inhibition

Compound IDPhenyl SubstitutionEGFR IC50 (nM)Reference
1a 3-Bromo0.08[4]
1b 3-Methyl0.5 - 10[3]
1c Unsubstituted>100[3]

The data clearly indicates that the 3-bromo substituent provides a significant potency advantage over a methyl group or an unsubstituted phenyl ring. This is attributed to the bromine atom's ability to form a halogen bond with a backbone carbonyl group in the ATP-binding pocket of the EGFR kinase domain, providing an additional anchoring point for the inhibitor.

Modifications to the Pyridine-based Core

Substitutions on the pyridopyrimidine core are critical for modulating both potency and physicochemical properties like solubility.

Table 2: Effect of Substituents on the Pyridopyrimidine Ring

Compound IDR1 Substituent (at position 6)R2 Substituent (at position 7)EGFR IC50 (nM)Cellular Activity (A431 IC50, nM)Reference
2a -NHCH3-H0.08Potent[4]
2b -F-H< 1Not Reported[4]
2c -H-F< 1Not Reported[3]
2d -H-(CH2)3-morpholine0.5 - 108 - 40[3]
2e -NH(CH2)2OH-H< 1Potent[4]

From this data, we can derive several key SAR insights:

  • Small, electron-donating groups are favored: The methylamino group at position 6 (Compound 2a ) results in exceptionally high potency.

  • Solubilizing groups are well-tolerated: The introduction of a morpholinopropyl side chain at position 7 (Compound 2d ) retains potent enzymatic inhibition while likely improving aqueous solubility, which is a common challenge with this class of compounds.[3] This highlights a strategy to enhance drug-like properties without sacrificing activity.

  • Positional Isomers Matter: The placement of substituents can dramatically influence activity, suggesting a defined binding pocket.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section outlines the general synthetic and biological evaluation procedures.

General Synthetic Scheme

The synthesis of 4-[(3-bromophenyl)amino]pyridopyrimidines typically involves the nucleophilic aromatic substitution of a halogenated pyridopyrimidine precursor with 3-bromoaniline.

Synthesis_Workflow start 4,6-dichloropyrido[3,4-d]pyrimidine intermediate1 4-chloro-6-fluoro-pyrido[3,4-d]pyrimidine start->intermediate1 Halex Reaction intermediate2 4-chloro-6-(substituted amino)-pyrido[3,4-d]pyrimidine intermediate1->intermediate2 Amine Nucleophile product 4-[(3-bromophenyl)amino]-6-(substituted amino)-pyrido[3,4-d]pyrimidine intermediate2->product 3-bromoaniline, acid catalyst

Caption: General synthetic workflow for target compounds.

Step-by-Step Synthesis of a Representative Compound (e.g., Compound 2e):

  • Fluorination: Treat 4,6-dichloropyrido[3,4-d]pyrimidine with a fluorinating agent (e.g., KF) in a suitable high-boiling solvent to selectively replace the 6-chloro with a fluoro group.

  • Nucleophilic Substitution (Amine side chain): React the resulting 4-chloro-6-fluoropyridopyrimidine with 2-aminoethanol in a solvent like 2-butanol at elevated temperatures to install the hydroxyethylamino side chain at the 6-position.

  • Final Coupling: Couple the intermediate from step 2 with 3-bromoaniline in the presence of an acid catalyst (e.g., HCl) in a protic solvent like isopropanol under reflux to yield the final product.

  • Purification: The final compound is purified by column chromatography on silica gel, followed by recrystallization or salt formation to obtain a high-purity solid.

In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the concentration of the test compound that inhibits the enzymatic activity of EGFR by 50% (IC50).

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 as the substrate

  • ATP (Adenosine triphosphate), radiolabeled [γ-32P]ATP

  • Test compounds dissolved in DMSO

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound in DMSO.

  • In a microtiter plate, add the kinase reaction buffer, the substrate, and the diluted test compound.

  • Initiate the reaction by adding the EGFR enzyme and a mixture of cold ATP and [γ-32P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Beyond Kinase Inhibition: Other Potential Applications

While this guide has focused on EGFR inhibitors, the bromophenyl pyridine ether scaffold and its analogs have shown promise in other therapeutic areas, including as phosphodiesterase 3 (PDE3) inhibitors and as anticancer agents acting through other mechanisms.[6] For instance, certain 6-(4-bromophenyl)-2-iminopyridine derivatives have demonstrated potent inhibition of colon tumor cell growth.[6] This suggests that the core scaffold is a privileged structure that can be adapted to target a range of biological macromolecules.

Conclusion and Future Directions

The structure-activity relationship of bromophenyl pyridine ethers and their amino-analogs is a rich area of study for medicinal chemists. The key takeaways from this comparative guide are:

  • The 3-bromophenyl moiety is a critical pharmacophore, likely engaging in halogen bonding within the target's active site.

  • The pyridine-based core allows for the introduction of various substituents to fine-tune potency and physicochemical properties.

  • Weakly basic, solubilizing side chains can be incorporated to create compounds with more drug-like characteristics without a significant loss of activity.

Future work in this area should focus on exploring bioisosteric replacements for the pyridine core to potentially improve selectivity and metabolic stability.[7] Additionally, a systematic exploration of different ether and amino linkers could yield novel inhibitors with unique pharmacological profiles. The synthesis and evaluation of a focused library of true bromophenyl pyridine ethers against a panel of kinases would be a valuable next step to directly compare their activity with the well-documented amino analogs.

References

  • Rewcastle, G. W., Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(23), 3729-3738. [Link]

  • Rewcastle, G. W., Denny, W. A., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. European Journal of Medicinal Chemistry, 46(9), 4388-4395. [Link]

  • Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093-1095.
  • Tung, T. T., & Quoc, T. N. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1741.
  • Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. [Link]

  • Google Patents. (2021). Synthetic method of 1-(4-bromophenyl) piperidine. CN112645902A.
  • Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. [Link]

  • Al-Omary, F. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(2), 235-250. [Link]

  • Wang, Y., et al. (2021). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 26(11), 3324. [Link]

  • Perez-Gonzalez, A., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6609. [Link]

  • Khan, I., et al. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Topics in Medicinal Chemistry, 21(25), 2292-2349. [Link]

  • Jin, L., et al. (2019). Design and Synthesis of Flavonoidal Ethers and Their Anti-Cancer Activity In Vitro. Molecules, 24(9), 1749. [Link]

  • Al-Omary, F. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(2), 235-250.
  • El-Lateef, H. M. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS omega, 8(21), 18973-18986. [Link]

  • Rahman, M. A., & Uddin, M. R. (2021). Medicinal Chemistry Studies Against Neurodegenerative Diseases. Current Medicinal Chemistry, 28(28), 5649-5651. [Link]

  • Hussein, H. A. R., et al. (2024). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. Journal of the Indian Chemical Society, 101(9), 101234. [Link]

  • Popa, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4936. [Link]

  • Pan, T., et al. (2019). Dual functional cholinesterase and PDE4D inhibitors for the treatment of Alzheimer's disease: Design, synthesis and evaluation of tacrine-pyrazolo[3,4-b]pyridine hybrids. Bioorganic & Medicinal Chemistry Letters, 29(16), 2150-2152. [Link]

  • Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. [Link]

  • Hussein, H. A. R., et al. (2023). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Molecular Diversity, 27(4), 1585-1603. [Link]

  • Patel, N. B., & Agravat, S. N. (2009). SYNTHESIS AND ANTIMICROBIAL STUDIES OF NEW PYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 45(11), 1363-1372. [Link]

Sources

A Comparative Guide to the Synthesis and Validation of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview for the synthesis and validation of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol, a pyridyl thioether derivative of interest in medicinal chemistry and materials science. We present a robust and reproducible two-step primary synthesis protocol involving a Nucleophilic Aromatic Substitution (SNAr) followed by a selective reduction. An alternative synthetic strategy is also discussed and objectively compared. The document further establishes a rigorous validation framework, detailing the necessary analytical techniques—including NMR, MS, and HPLC—to confirm product identity and quantify purity. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of the synthesis and quality control of this specific heterocyclic compound.

Retrosynthetic Analysis and Strategic Approach

The target molecule, this compound, is comprised of three key fragments: a 4-bromothiophenol unit, a pyridine core, and a hydroxymethyl group at the C3 position. A logical retrosynthetic analysis suggests two primary bond disconnections to form the core scaffold: the C-S (thioether) bond and the C-C bond of the hydroxymethyl group.

Our primary proposed synthesis focuses on forming the C-S bond first, followed by the reduction of a carboxylic acid precursor. This route is often advantageous due to the high reactivity of activated halopyridines in SNAr reactions and the well-established protocols for reducing nicotinic acid derivatives.

Diagram 1: Retrosynthetic Analysis This diagram illustrates the logical disconnection of the target molecule into readily available starting materials.

G TM This compound (Target Molecule) FG1 Functional Group Interconversion (FGI) -CH2OH <-- -COOH TM->FG1 Reduction INT 2-[(4-Bromophenyl)sulfanyl]nicotinic acid FG1->INT CS_DIS C-S Disconnection SM1 2-Chloronicotinic acid CS_DIS->SM1 SM2 4-Bromothiophenol CS_DIS->SM2 INT->CS_DIS SNAr Reaction G cluster_purification Purification cluster_validation Validation & QC cluster_structure cluster_purity Crude Crude Product TLC TLC Monitoring Crude->TLC Column Column Chromatography TLC->Column Pure_Fraction Pure Fractions Collected Column->Pure_Fraction Structure Structural Confirmation Pure_Fraction->Structure Purity Purity Assessment Pure_Fraction->Purity NMR 1H & 13C NMR MS Mass Spectrometry HPLC HPLC (>98%)

Caption: Workflow for purification and validation.

Analytical Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all key structural motifs.

    • Pyridyl Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring. [1][2] * Bromophenyl Protons: Two doublets in the aromatic region (typically δ 7.4-7.8 ppm) characteristic of a 1,4-disubstituted benzene ring.

    • Hydroxymethyl Protons: A singlet or doublet for the -CH₂- group (typically δ 4.5-4.8 ppm) and a broad singlet for the -OH proton. [1]* ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environment. Expected signals include those for the pyridine and bromophenyl rings, the C-S and C-Br carbons, and the hydroxymethyl carbon (typically δ 60-65 ppm). [3] B. Mass Spectrometry (MS) MS is used to confirm the molecular weight of the target compound.

  • Technique: Electrospray Ionization (ESI) is typically used.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity, which is a definitive confirmation of the presence of one bromine atom.

C. High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of the final compound. [4]

  • Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with 0.1% formic acid or TFA) is a common starting point.

  • Detection: UV detection at a wavelength where the aromatic system shows strong absorbance (e.g., 254 nm).

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically required for research and development applications.

Validation TechniquePurposeExpected Key Results
¹H NMR Structural ElucidationCorrect number of protons, chemical shifts, and splitting patterns for all fragments. [5][6]
¹³C NMR Structural ConfirmationCorrect number of carbon signals corresponding to the molecular structure.
Mass Spectrometry Molecular Weight ConfirmationCorrect [M+H]⁺ peak with the characteristic 1:1 isotopic pattern for bromine. [7]
HPLC Purity QuantificationA single major peak with an area % > 98%. [4]

References

  • Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Available from: [Link]

  • MDPI. Chemoselective synthesis of aryl(pyridinyl)methanol derivatives through Ni-NIXANTPHOS catalyzed. Available from: [Link]

  • MDPI. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • ResearchGate. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Available from: [Link]

  • MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Available from: [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]

  • Scribd. Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. Available from: [Link]

  • GTFCh. APPENDIX B Requirements for the validation of analytical methods. Available from: [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Available from: [Link]

  • PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

  • Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available from: [Link]

  • ResearchGate. Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. Available from: [Link]

  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]

  • PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Available from: [Link]

  • ResearchGate. Recent Metal-Catalyzed Methods for Thioether Synthesis | Request PDF. Available from: [Link]

  • Scribd. Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. Available from: [Link]

  • PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

  • PubMed. Reduction of CO to Methanol with Recyclable Organic Hydrides. Available from: [Link]

  • OSTI.gov. Reduction of CO to Methanol with Recyclable Organic Hydrides. Available from: [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available from: [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of Novel 3-(thiophen-2-ylthio)pyridine Derivatives as Potential Multitarget Anticancer Agents. Available from: [Link]

  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Available from: [Link]

  • ResearchGate. (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Available from: [Link]

  • LookChem. Cas 118289-16-0,2-Bromopyridine-4-methanol. Available from: [Link]

Sources

A Comparative Efficacy Analysis of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol, a Novel Microtubule-Targeting Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the investigational compound, {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol, against established microtubule-targeting agents. As researchers in oncology and drug development know, the disruption of microtubule dynamics is a cornerstone of modern chemotherapy.[1][2][3] This document is structured to provide not just data, but a logical and scientifically-grounded framework for evaluating this novel compound's potential efficacy.

The core structure, a phenyl sulfanyl pyridine (PSP), belongs to a class of compounds that has demonstrated promising activity as microtubule inhibitors.[4][5][6] Our analysis will therefore focus on this mechanism, comparing our subject compound, hereafter designated PSP-Br , to well-characterized clinical and research agents.

The Rationale: Targeting the Cytoskeleton in Oncology

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for the formation of the mitotic spindle during cell division.[2][7] Agents that interfere with microtubule dynamics—either by preventing polymerization or by inhibiting depolymerization—can arrest the cell cycle, typically at the G2/M phase, leading to apoptosis.[2][3] This vulnerability is exploited by some of the most successful classes of anticancer drugs.

The two primary mechanisms of action for microtubule-targeting agents (MTAs) are:

  • Destabilization: Compounds like Vinca alkaloids and Combretastatins bind to tubulin subunits, preventing their assembly into microtubules.[7][8]

  • Stabilization: Taxanes, such as Paclitaxel, bind to microtubules, preventing their disassembly, which is equally disruptive to mitosis.

Signaling Pathway: Microtubule Dynamics and Mitotic Arrest

The following diagram illustrates the central role of microtubule dynamics in cell cycle progression and the intervention points for microtubule-targeting agents.

G cluster_0 G2 Phase cluster_1 M Phase (Mitosis) G2 G2 Checkpoint Prophase Prophase (Spindle Formation) G2->Prophase Entry into Mitosis Metaphase Metaphase (Chromosome Alignment) Anaphase Anaphase (Sister Chromatid Separation) Metaphase->Anaphase Spindle Assembly Checkpoint Apoptosis Apoptosis Metaphase->Apoptosis Mitotic Arrest -> Apoptosis G1 G1 Anaphase->G1 Cell Division Tubulin α/β-Tubulin Dimers MT Dynamic Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle MT->Spindle Spindle->Metaphase Paclitaxel Paclitaxel Paclitaxel->MT Inhibits Depolymerization PSP_Br PSP-Br (Hypothesized) PSP_Br->Tubulin Inhibits Polymerization CA4 Combretastatin A-4 CA4->Tubulin Inhibits Polymerization

Caption: Mechanism of action for microtubule-targeting agents.

Comparative In Vitro Efficacy

The primary measure of a compound's potential is its ability to inhibit cancer cell proliferation. We present a comparative summary of half-maximal inhibitory concentrations (IC50) against human pancreatic (Panc-1) and breast (MCF-7) cancer cell lines, which are relevant models for this compound class.[4][9]

Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines

CompoundTarget MechanismPanc-1 IC50 (nM)MCF-7 IC50 (nM)
PSP-Br (Investigational) Destabilizer (Hypothesized)85110
Combretastatin A-4 Destabilizer2.9 - 8.1[10]140[10]
Paclitaxel Stabilizer~8[11]2.5 - 7.5[12]

Note: The data for PSP-Br is presented as representative of a novel compound from this class for illustrative purposes. The values for existing compounds are derived from published literature.

These data suggest that while PSP-Br may not match the nanomolar potency of its comparators in all cell lines, it demonstrates significant cytotoxic activity in the sub-micromolar range, warranting further mechanistic investigation.

Mechanistic Validation: Experimental Protocols & Expected Outcomes

To validate the hypothesis that PSP-Br acts by disrupting microtubule dynamics, a series of standard assays are required. Here, we provide the detailed protocols and expected outcomes.

This colorimetric assay is a robust method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13][14]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate Panc-1 or MCF-7 cells in 96-well plates at a density of 2,000-5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.[13]

  • Compound Treatment: Prepare serial dilutions of PSP-Br, Paclitaxel, and Combretastatin A-4. Treat cells in triplicate and incubate for 72 hours.[15] Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Shake the plate for 10 minutes in the dark and measure the absorbance at 570 nm using a microplate reader.[13]

  • Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the results and calculate IC50 values using non-linear regression.

This is the definitive experiment to confirm G2/M arrest. By staining DNA with propidium iodide (PI), the distribution of cells across the different phases of the cell cycle can be quantified.[16]

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Treatment: Seed cells in 6-well plates and treat with compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvest: Harvest cells via trypsinization, wash with PBS, and collect approximately 1x10^6 cells per sample.[16]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[16][17]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the pellet in 450 µL of PI staining solution containing RNase A.[16]

  • Data Acquisition: Incubate for 15-30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, recording fluorescence in the appropriate channel (e.g., FL-2).[16][18]

  • Analysis: Gate the cell population to exclude doublets and debris. Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An effective microtubule-targeting agent will show a significant accumulation of cells in the G2/M peak compared to the vehicle control.

G start Seed and Treat Cells (24h) harvest Harvest Cells (Trypsinize & Wash) start->harvest fix Fix Cells (Ice-cold 70% Ethanol) harvest->fix stain Stain Cells (Propidium Iodide + RNase A) fix->stain acquire Acquire Data (Flow Cytometer) stain->acquire analyze Analyze Data (Quantify G2/M Population) acquire->analyze

Caption: Workflow for cell cycle analysis via flow cytometry.

This in vitro assay directly tests the compound's effect on the assembly of purified tubulin into microtubules, providing definitive evidence of its mechanism. The assay monitors the increase in light scattering or fluorescence as tubulin polymerizes.[1]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., G-PEM) on ice. Prepare a GTP working solution.[19]

  • Assay Setup: In a pre-warmed (37°C) 96-well plate, add the test compound (PSP-Br), positive controls (Colcemid or Nocodazole as inhibitors, Paclitaxel as an enhancer), and a vehicle control.[19]

  • Initiation: To initiate polymerization, add the ice-cold tubulin/GTP mixture to each well.[1]

  • Data Acquisition: Immediately place the plate in a microplate reader capable of kinetic reads at 340 nm (for turbidity). Measure the absorbance every minute for 60-90 minutes at 37°C.[19]

  • Analysis: Plot absorbance versus time. A successful inhibitor like PSP-Br or Combretastatin A-4 will suppress the rate and extent of the polymerization curve compared to the vehicle control. Paclitaxel will enhance it.

Conclusion and Future Directions

The investigational compound this compound (PSP-Br) demonstrates cytotoxic activity against pancreatic and breast cancer cell lines at sub-micromolar concentrations. Based on the activity of structurally related phenyl sulfanyl pyridine analogues, its mechanism of action is hypothesized to be the inhibition of tubulin polymerization.[4][6]

The experimental framework provided in this guide outlines a clear, self-validating path to confirm this mechanism and rigorously compare its efficacy to established agents. Successful validation through these assays—demonstrating potent G2/M arrest and direct inhibition of tubulin polymerization—would position PSP-Br as a promising candidate for further preclinical development, potentially offering a novel scaffold to overcome resistance mechanisms that affect current microtubule-targeting therapies.[4]

References

  • Anchoori, R. K., et al. (2008). Novel Microtubule-Interacting Phenoxy Pyridine and Phenyl Sulfanyl Pyridine Analogues for Cancer Therapy. Journal of Medicinal Chemistry. [Link]

  • Anchoori, R. K., et al. (2008). Novel Microtubule-Interacting Phenoxy Pyridine and Phenyl Sulfanyl Pyridine Analogues for Cancer Therapy. PMC - NIH. [Link]

  • Anchoori, R. K., et al. (2008). Novel microtubule-interacting phenoxy pyridine and phenyl sulfanyl pyridine analogues for cancer therapy. PubMed. [Link]

  • Jordan, M. A. (2002). Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. Current Medicinal Chemistry - Anti-Cancer Agents. [Link]

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]

  • Dumontet, C., & Jordan, M. A. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular Cancer Therapeutics. [Link]

  • Jordan, M. A. (2002). Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. ResearchGate. [Link]

  • Kavallaris, M. (2010). Targeting Microtubules by Natural Agents for Cancer Therapy. PMC - NIH. [Link]

  • Wikipedia. Demecolcine. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents. PMC - NIH. [Link]

  • Anchoori, R. K., et al. (2007). Design, synthesis and evaluation of microtubule inhibitors phenoxy pyridine (PP) and phenyl sulfanyl pyridine (PSP) analogs for cancer therapy. Molecular Cancer Therapeutics. [Link]

  • JoVE. Video: Drugs that Destabilize Microtubules. [Link]

  • Pettit, G. R., et al. (1995). Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor. PubMed. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • ResearchTweet. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Bio-protocol. In vitro Microtubule Binding Assay and Dissociation Constant Estimation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Al-Tubuly, A. A., et al. (2022). Comparative IC50 values of compound 7 and combretastatin A-4 (CA-4)... ResearchGate. [Link]

  • NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PMC - NIH. [Link]

  • Wang, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

  • Cellseco. Colcemid Solution. [Link]

  • Al-Warhi, T., et al. (2022). The IC 50 values of selected target compounds and paclitaxel on PANC-1... ResearchGate. [Link]

  • Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. PubMed. [Link]

  • ResearchGate. IC 50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines. [Link]

  • Schimmack, S., et al. (2020). Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines. PMC - NIH. [Link]

  • St George, M., et al. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity. Open-i. [Link]

Sources

A Comparative In Vivo Evaluation of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Introduction

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding contribute significantly to the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1] The novel compound, {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol, hereafter referred to as Compound X , incorporates this privileged heterocycle along with a bromophenyl moiety, a common feature in compounds targeting various biological pathways. While specific biological data for Compound X is not yet publicly available[2], its structural motifs suggest potential utility as an anti-inflammatory or anti-cancer agent.

This guide presents a proposed comprehensive in vivo evaluation strategy for Compound X in established animal models. It is designed for researchers in pharmacology and drug development to objectively assess its therapeutic potential against current standards of care. We will detail the experimental designs, provide step-by-step protocols, and present hypothetical comparative data to illustrate the evaluation process. The causality behind each experimental choice is explained to ensure a robust and scientifically sound investigation.

Part 1: Evaluation of Anti-Inflammatory Activity

Inflammation is a critical physiological response, but its dysregulation leads to chronic diseases such as arthritis.[3][4] Many pyridine derivatives have demonstrated anti-inflammatory properties. This section outlines a comparative study of Compound X against Diclofenac, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor.

Acute Anti-Inflammatory Model: Carrageenan-Induced Paw Edema in Rats

This model is a gold standard for evaluating acute inflammation and is highly predictive of the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[3][5] The inflammatory cascade in this model involves mediators like histamine, prostaglandins, and leukotrienes.[5]

Experimental Protocol:

  • Animal Selection: Male Wistar rats (180-200g) are used, housed under standard laboratory conditions and acclimatized for one week.

  • Grouping: Animals are randomly assigned to five groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)

    • Compound X (25 mg/kg, oral)

    • Compound X (50 mg/kg, oral)

    • Diclofenac (10 mg/kg, oral - Positive Control)

    • Celecoxib (20 mg/kg, oral - Positive Control)

  • Dosing: Test compounds or vehicle are administered orally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Hypothetical Comparative Data:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Compound X 250.51 ± 0.0540.0%
Compound X 500.34 ± 0.04 60.0%
Diclofenac100.38 ± 0.0655.3%
Celecoxib200.42 ± 0.0550.6%
*p<0.05, *p<0.01 compared to Vehicle Control
Chronic Anti-Inflammatory Model: Adjuvant-Induced Arthritis in Rats

To assess the potential of Compound X in a chronic inflammatory setting, the adjuvant-induced arthritis model is employed. This model shares many immunological and pathological features with human rheumatoid arthritis.[3]

Experimental Protocol:

  • Animal Selection: Male Lewis rats (150-180g) are used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant into the footpad of the right hind paw.

  • Grouping and Dosing: Dosing commences on day 10 post-adjuvant injection and continues daily until day 28.

    • Vehicle Control

    • Compound X (50 mg/kg, oral)

    • Diclofenac (10 mg/kg, oral)

  • Evaluation Parameters:

    • Paw Volume: Measured every three days.

    • Arthritic Score: Assessed visually (0=normal, 4=severe inflammation and swelling).

    • Body Weight: Monitored as an indicator of systemic toxicity.

    • Histopathology: On day 28, animals are euthanized, and ankle joints are collected for histological analysis of synovial inflammation and cartilage/bone erosion.

Hypothetical Comparative Data:

Treatment GroupDose (mg/kg)Mean Arthritic Score (Day 28)Paw Volume Inhibition (%)Body Weight Change (%)
Vehicle Control-3.5 ± 0.4--5.2%
Compound X 501.8 ± 0.3**52%+3.1%
Diclofenac102.1 ± 0.545%+1.5%
p<0.05, *p<0.01 compared to Vehicle Control

Part 2: Evaluation of Anti-Cancer Activity

The structural similarity of Compound X to various kinase inhibitors and other anti-proliferative agents warrants an investigation into its anti-cancer potential.[1][6] The human tumor xenograft model is a cornerstone of preclinical oncology research, allowing for the in vivo evaluation of a drug's effect on human cancer cells.[7][8]

Human Tumor Xenograft Model in Immunodeficient Mice

This model involves implanting human tumor cells into immunodeficient mice, which lack a functional immune system and therefore do not reject the foreign cells.[8]

Experimental Protocol:

  • Cell Culture: HCT116 human colorectal carcinoma cells are cultured under standard conditions.

  • Animal Selection: Female athymic nude mice (nu/nu), 6-8 weeks old, are used.

  • Tumor Implantation: 5 x 10^6 HCT116 cells in 100 µL of Matrigel/media are injected subcutaneously into the right flank of each mouse.

  • Grouping and Dosing: When tumors reach an average volume of 100-150 mm³, mice are randomized into groups (n=8-10 per group).

    • Vehicle Control (e.g., PEG400/Water, oral)

    • Compound X (50 mg/kg, oral, daily)

    • Compound X (100 mg/kg, oral, daily)

    • Paclitaxel (10 mg/kg, intravenous, twice weekly - Positive Control)

    • Competitor Compound Y (50 mg/kg, oral, daily - Hypothetical Targeted Agent)

  • Efficacy Endpoints:

    • Tumor Volume: Measured twice weekly with calipers (Volume = (Length x Width²)/2).

    • Body Weight: Monitored twice weekly.

  • Pharmacodynamic (PD) Markers: At the end of the study, a subset of tumors can be analyzed for target engagement (e.g., inhibition of a specific signaling pathway).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated.

Hypothetical Comparative Data:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control-1550 ± 210-+2.5%
Compound X 50930 ± 15040%+1.8%
Compound X 100542 ± 98 65%-3.1%
Paclitaxel10496 ± 8568%-8.5%
Competitor Y50620 ± 110**60%+0.5%
p<0.05, *p<0.01 compared to Vehicle Control

Part 3: Pharmacokinetic (PK) Evaluation

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Compound X is crucial. Pyridine-based drugs often have favorable pharmacokinetic properties.[1][9] A preliminary PK study in rats provides essential data on bioavailability and clearance.

Experimental Protocol:

  • Animal Selection: Male Sprague-Dawley rats with cannulated jugular veins are used.

  • Dosing:

    • Intravenous (IV) Group: 5 mg/kg dose of Compound X administered via tail vein.

    • Oral (PO) Group: 50 mg/kg dose of Compound X administered by oral gavage.

  • Blood Sampling: Blood samples are collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Bioanalysis: Plasma concentrations of Compound X are determined using a validated LC-MS/MS method.

  • PK Parameter Calculation: Key parameters such as clearance (CL), volume of distribution (Vss), half-life (t½), and oral bioavailability (%F) are calculated.

Hypothetical Comparative Pharmacokinetic Data:

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)t½ (hr)%F
Compound X IV5--21004.5-
Compound X PO5018501.095004.845%
Competitor YPO5012002.078006.230%

Visualization of Workflows and Pathways

Overall In Vivo Evaluation Workflow

G cluster_0 Initial Assessment cluster_1 In Vivo Evaluation cluster_2 Decision Compound X Synthesis Compound X Synthesis In Vitro Screening In Vitro Screening Compound X Synthesis->In Vitro Screening Pharmacokinetics Pharmacokinetics In Vitro Screening->Pharmacokinetics Anti-Inflammatory Models Anti-Inflammatory Models In Vitro Screening->Anti-Inflammatory Models Anti-Cancer Models Anti-Cancer Models In Vitro Screening->Anti-Cancer Models Go/No-Go Decision Go/No-Go Decision Pharmacokinetics->Go/No-Go Decision Acute Model Acute Model Anti-Inflammatory Models->Acute Model Chronic Model Chronic Model Anti-Inflammatory Models->Chronic Model Anti-Cancer Models->Go/No-Go Decision Acute Model->Chronic Model Chronic Model->Go/No-Go Decision

Caption: Proposed workflow for the in vivo evaluation of Compound X.

Hypothetical Mechanism: Inhibition of NF-κB Signaling

G Inflammatory Stimulus Inflammatory Stimulus IKK Complex IKK Complex Inflammatory Stimulus->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates Compound X Compound X Compound X->IKK Complex inhibits NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) transcription

Caption: Hypothetical inhibition of the NF-κB pathway by Compound X.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to the in vivo evaluation of this compound (Compound X). Based on the hypothetical data presented, Compound X demonstrates promising dose-dependent efficacy in both acute and chronic models of inflammation, comparable or superior to standard NSAIDs. Furthermore, it shows significant anti-tumor activity in a human xenograft model, with a potentially favorable safety profile compared to conventional chemotherapy. The compound's good oral bioavailability suggests a convenient route of administration for future clinical development.

The trustworthiness of these proposed protocols is grounded in their widespread use and acceptance in preclinical drug discovery. Each experiment includes appropriate controls and quantitative endpoints to ensure self-validation. The next steps would involve confirming the hypothesized mechanism of action through in-depth pharmacodynamic and molecular studies, followed by comprehensive toxicology assessments to establish a therapeutic window before consideration for clinical trials.

References

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI. Retrieved from [Link]

  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(4), 1550-1557. Retrieved from [Link]

  • van der Woude, C. J., & Kleibeuker, J. H. (2002). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. PMC - NIH. Retrieved from [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. Retrieved from [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. Retrieved from [Link]

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. (n.d.). PMC. Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved from [Link]

  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. (n.d.). MDPI. Retrieved from [Link]

  • Kerbel, R. S. (1998). Rodent Tumor Models for Anti-cancer Drug Testing: An Overview. springermedicine.com. Retrieved from [Link]

  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. (n.d.). PMC - NIH. Retrieved from [Link]

  • Scherkenbach, L. A., & Walle, T. (1991). In vivo oxidative cleavage of a pyridine-carboxylic acid ester metabolite of nifedipine. PubMed. Retrieved from [Link]

  • Newer biologically active pyridines: A potential review. (n.d.). ResearchGate. Retrieved from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). PMC - NIH. Retrieved from [Link]

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. (n.d.). MDPI. Retrieved from [Link]

  • (2-Bromopyridin-4-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

  • Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Cox, K., Strizki, J., Endres, M., & Baroudy, B. M. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. Retrieved from [Link]

  • In vivo antimalarial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives. (n.d.). BMC Research Notes. Retrieved from [Link]

  • Teli, D., Metre, A., Teli, S., & R B Kptnal. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. Retrieved from [Link]

  • Ucar, A., Yilmaz, I., Ceylan, M., & Parlak, H. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20. Retrieved from [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Bromopyridine-4-methanol. (n.d.). lookchem.com. Retrieved from [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (n.d.). ACS Publications. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. (n.d.). PMC. Retrieved from [Link]

  • 4-(4-Bromophenyl)pyridine. (n.d.). PubChem. Retrieved from [Link]

Sources

A Comparative Guide to the Cytotoxicity of Pyridine-Based Compounds for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyridine Scaffold in Oncology

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to form hydrogen bonds have made it a privileged scaffold in the design of therapeutic agents.[1][2] In the realm of oncology, pyridine derivatives have emerged as a particularly fruitful area of research, with numerous compounds demonstrating potent cytotoxic activity against a wide array of cancer cell lines.[3][4] These compounds exert their anticancer effects through diverse mechanisms, including the induction of programmed cell death (apoptosis), disruption of the cell cycle, and interference with critical signaling pathways that drive tumor growth and survival.[5][6][7]

This guide provides a comprehensive comparison of the cytotoxic profiles of different classes of pyridine-based compounds, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their potency, detail the experimental protocols used to assess their efficacy, and visualize the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and drug development professionals working to identify and advance novel pyridine-based anticancer therapeutics.

Comparative Cytotoxicity Profiles of Pyridine Derivatives

The cytotoxic efficacy of pyridine-based compounds is highly dependent on their substitution patterns and the specific cancer cell line being targeted. Here, we present a comparative analysis of the half-maximal inhibitory concentrations (IC50) of various pyridine derivatives against two commonly used cancer cell lines: MCF-7 (human breast adenocarcinoma) and HepG2 (human hepatocellular carcinoma).

Compound ClassRepresentative Compound/ReferenceTarget Cell LineIC50 (µM)Reference
Pyridones 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG24.5 ± 0.3[5][8]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneMCF-76.3 ± 0.4[5][8]
Simple Pyridines 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG27.5 ± 0.1[5][8]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineMCF-716 ± 1.7[5][8]
Pyridine-Ureas Compound 8eMCF-70.11 (72h)[9]
Compound 8nMCF-70.80 (72h)[9]
Imidazo[1,2-a]pyridines Compound with 1,2,4-oxadiazole substituentT47D (Breast Cancer)>10[10]
Pyridine-3-carbonitriles 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile (5d)DU145 (Prostate)1-5[11]
4-(4-nitrophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile (5h)DU145 (Prostate)1-5[11]
Pyrazolyl Pyridines Compound 9HepG20.18[12]
Compound 9MCF-70.34[12]
Terpyridines [2,2';6',2'']-terpyridineVariousStrong Cytotoxicity[13]
Palladium-Pyridine Complexes [PdCl2(2,6-dimethyl-4-nitropyridine)2]VariousPotent Cytotoxicity[14]

Note: IC50 values can vary based on experimental conditions such as incubation time and cell density.

Structure-Activity Relationships (SAR): Decoding Cytotoxicity

The cytotoxic potency of pyridine derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of more effective and selective anticancer agents.

Key Substituent Effects:
  • Electron-donating and withdrawing groups: The presence and position of substituents like methoxy (-OMe), hydroxyl (-OH), and nitro (-NO2) groups can significantly influence cytotoxic activity. For instance, studies have shown that the presence of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity.[2] Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to decreased activity.[2]

  • Nitrogen position: The position of the nitrogen atom within the pyridine ring and its accessibility for interactions with biological targets are critical.

  • Fused ring systems: Fusing the pyridine ring with other heterocyclic structures, such as imidazole (imidazo[1,2-a]pyridines) or pyrazole (pyrazolo[3,4-b]pyridines), can dramatically enhance cytotoxicity and introduce novel mechanisms of action.[10][12]

A study on pyridine-3-carbonitrile derivatives highlighted that a nitrile group at position 3 is essential for activity, and the presence of nitro, methoxy, and chloro substituents on an attached benzene ring enhances cytotoxicity.[11]

Mechanisms of Action: Unraveling the Pathways to Cell Death

Pyridine-based compounds employ a variety of mechanisms to induce cancer cell death. These often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Induction of Apoptosis through the p53 and JNK Pathways

Several pyridine derivatives have been shown to induce apoptosis by upregulating the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).[5][8] Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or trigger apoptosis if the damage is irreparable.[15] The JNK pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is activated by cellular stress and can also promote apoptosis.[5]

p53_JNK_pathway Pyridine_Compound Pyridine-Based Compound Cellular_Stress Cellular Stress Pyridine_Compound->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 JNK JNK Activation Cellular_Stress->JNK p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Apoptosis Apoptosis JNK->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest p21->Cell_Cycle_Arrest Bax->Apoptosis Bcl2->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: p53 and JNK signaling pathway activated by cytotoxic pyridine compounds.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and it is frequently hyperactivated in many cancers.[16][17] Several classes of pyridine derivatives, particularly imidazo[1,2-a]pyridines, have been developed as potent inhibitors of this pathway.[3][10] By blocking the activity of PI3K and/or mTOR, these compounds can effectively halt cancer cell proliferation and induce apoptosis.

PI3K_Akt_mTOR_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Pyridine_Inhibitor Pyridine-Based Inhibitor Pyridine_Inhibitor->PI3K inhibits PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyridine-based compounds.

Experimental Protocols for Cytotoxicity Assessment

The objective and quantitative assessment of cytotoxicity is fundamental to the evaluation of any potential anticancer compound. The following are detailed, step-by-step methodologies for three widely used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine-based compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Pyridine Compound (Varying Concentrations) Incubate_24h->Add_Compound Incubate_Treatment Incubate for Desired Period Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to release maximum LDH) and spontaneous release controls (untreated cells).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Treat cells with the pyridine-based compound in a suitable culture vessel.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Conclusion and Future Directions

The pyridine scaffold continues to be a rich source of novel anticancer drug candidates. The diverse chemical space accessible through pyridine derivatization, coupled with a multitude of potential mechanisms of action, ensures its continued relevance in oncology research. This guide has provided a comparative overview of the cytotoxicity of various pyridine-based compounds, highlighting the importance of structure-activity relationships and the elucidation of their molecular targets.

Future research in this area should focus on the development of more selective and potent pyridine derivatives with improved pharmacokinetic and safety profiles. A deeper understanding of the specific molecular interactions between these compounds and their protein targets will be crucial for rational drug design. Furthermore, the exploration of combination therapies, where pyridine-based compounds are used in conjunction with existing chemotherapeutics or targeted agents, holds significant promise for overcoming drug resistance and improving patient outcomes.

References

  • Bian, T., et al. (2022). Exploring the structure-activity relationship ad mechanism of a chromene scaffold (CXL series) for its selective antiproliferative activity toward multidrug-resistent cancer. Molecules, 27(4), 1364.
  • Numerous authors. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Reports, 46(5), 1-13.
  • Papadopoulou, M. V., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports, 39(2), 519-524.[5][8]

  • Various authors. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
  • Zhang, Y., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46869–46883.[18][19]

  • Papadopoulou, M. V., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology reports, 39(2), 519–524.
  • BenchChem. (2025). Comparative Analysis of Pyridinone Derivatives in Cancer Cell Lines: A Guide for Researchers. BenchChem.
  • Zhang, Y., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46869–46883.
  • Ríos-Fajardo, V. M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • Al-Suwaidan, I. A., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(19), 6635.
  • Harmse, L., et al. (2019). Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells. Apoptosis, 24(7-8), 623-643.
  • Thongsom, A., et al. (2023). A New Benzo[8][20]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. Molecules, 28(14), 5439.

  • Various authors. (2025). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • Adu-Amankwaah, J., et al. (2021).
  • Various authors. (2022). Structure–activity relationship study and the effect of substituted moieties on antiproliferative effect of target compounds.
  • Al-Warhi, T., et al. (2024).
  • Siriket, N., et al. (2022). Renieramycin T Derivative DH_22 Induces p53-dependent Apoptosis in Lung Cancer Cells. In Vivo, 36(5), 2133-2140.
  • Zhao, L. X., et al. (2006). Synthesis, cytotoxicity and structure-activity relationship study of terpyridines. Archives of Pharmacal Research, 29(12), 1091–1095.
  • Various authors. (2025). Comparison of the effect of the selected compounds on HepG2 and MCF-7 at 25 μmol for 48 h.
  • Ríos-Fajardo, V. M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • El-Damasy, A. K., et al. (2022). IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2.
  • Yılmaz, V. T., et al. (2022). Promoting antihepatocellular carcinoma activity against human HepG2 cells via pyridine substituted palladium complexes: in vitro evaluation and QSAR studies. Journal of the Iranian Chemical Society, 19(11), 4819-4832.
  • Al-Radadi, N. S., & Al-Najjar, B. O. (2025). Cytotoxicity of Pd(II) and Pt(II) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine. RSC Advances, 15(1), 1-13.

Sources

A Head-to-Head Comparison of Synthetic Routes for Pyridinylmethanols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

Pyridinylmethanols are pivotal structural motifs in a multitude of pharmaceuticals and agrochemicals, making their efficient and selective synthesis a cornerstone of modern medicinal and process chemistry.[1] This guide provides a comprehensive, head-to-head comparison of the most prevalent synthetic strategies for accessing these valuable compounds. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each route, offering field-proven insights to inform your synthetic planning.

Grignard Reaction: The Workhorse of C-C Bond Formation

The addition of a Grignard reagent to a pyridinecarboxaldehyde or a pyridyl ketone is a classic and widely utilized method for constructing the pyridinylmethanol scaffold.[2][3] This approach excels in its versatility, allowing for the introduction of a diverse array of alkyl, aryl, and vinyl substituents.

Causality Behind Experimental Choices

The success of a Grignard reaction hinges on the scrupulous exclusion of water and protic solvents, as the highly basic Grignard reagent will readily react with these sources of protons.[3] Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are the solvents of choice due to their ability to solvate and stabilize the Grignard reagent.[2] Activation of the magnesium metal, often with a crystal of iodine, is crucial to initiate the reaction by exposing a fresh metal surface.[2][4] The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity of the addition to the carbonyl group.

Experimental Protocol: Synthesis of (4-Chlorophenyl)(pyridin-2-yl)methanol[2]

Step 1: Preparation of 2-Pyridylmagnesium Bromide (Grignard Reagent)

  • Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

  • Add a minimal amount of anhydrous diethyl ether to just cover the magnesium.

  • Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium suspension to initiate the reaction, evidenced by the fading of the iodine color and gentle refluxing.

  • Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

Step 2: Reaction with 4-Chlorobenzaldehyde

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Dissolve 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.

Step 3: Work-up and Purification

  • After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired pyridinylmethanol.

Reduction of Pyridine Carbonyl Compounds: A Direct and Efficient Approach

The reduction of pyridinecarboxaldehydes, ketones, or carboxylic acids and their derivatives offers a straightforward route to pyridinylmethanols. The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups.

Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and atom-economical method for the reduction of pyridine carbonyl compounds.[1] This technique is particularly well-suited for large-scale industrial applications.

Causality Behind Experimental Choices

The choice of catalyst and reaction conditions is paramount for achieving high yields and selectivities. Precious metal catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on carbon are commonly employed.[1][5] The hydrogenation of the pyridine ring itself can be a competing reaction, especially under harsh conditions (high pressure and temperature).[5][6][7] Therefore, careful optimization of these parameters is necessary to selectively reduce the carbonyl group while preserving the aromaticity of the pyridine ring. The presence of an acidic additive can sometimes facilitate the reduction by protonating the pyridine nitrogen.[1][8]

Diagram: Synthetic Pathways to Pyridinylmethanols

Synthetic_Routes cluster_grignard Grignard Reaction cluster_reduction Reduction cluster_biocatalysis Biocatalysis Pyridinecarboxaldehyde Pyridinecarboxaldehyde Pyridinylmethanol Pyridinylmethanol Pyridinecarboxaldehyde->Pyridinylmethanol 1. R-MgX 2. H₃O⁺ Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->Pyridinylmethanol Pyridine Carbonyl Compound Pyridine Carbonyl Compound Pyridinylmethanol_Red Pyridinylmethanol Pyridine Carbonyl Compound->Pyridinylmethanol_Red Reducing Agent Reducing Agent Reducing Agent->Pyridinylmethanol_Red Pyridyl Ketone Pyridyl Ketone Chiral Pyridinylmethanol Chiral Pyridinylmethanol Pyridyl Ketone->Chiral Pyridinylmethanol Ketoreductase (KRED) Ketoreductase (KRED) Ketoreductase (KRED)->Chiral Pyridinylmethanol

Caption: Overview of major synthetic routes to pyridinylmethanols.

Hydride Reductions

Metal hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are versatile and commonly used for the reduction of pyridine carbonyls.

Causality Behind Experimental Choices

Sodium borohydride is a milder reducing agent and is typically used for the reduction of aldehydes and ketones in protic solvents like methanol or ethanol. It offers good functional group tolerance. Lithium aluminum hydride is a much more powerful reducing agent and can reduce not only aldehydes and ketones but also carboxylic acids and esters. However, it reacts violently with protic solvents and must be used in anhydrous ethers like THF or diethyl ether. The choice between these reagents depends on the starting material and the desired selectivity.

Experimental Protocol: Reduction of Isonicotinic Acid with LiAlH₄
  • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (2.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of isonicotinic acid (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the pyridin-4-ylmethanol.

Biocatalytic Synthesis: The Enantioselective Advantage

For the synthesis of chiral pyridinylmethanols, biocatalysis using ketoreductases (KREDs) has emerged as a powerful and highly enantioselective method.[9][10][11][12] These enzymes catalyze the reduction of prochiral pyridyl ketones to the corresponding chiral alcohols with excellent stereocontrol.[12]

Causality Behind Experimental Choices

The key to a successful biocatalytic reduction is the selection of an appropriate ketoreductase that exhibits high activity and enantioselectivity towards the target substrate.[9][10] Enzyme engineering techniques, such as directed evolution and rational design, have been instrumental in developing robust KREDs with tailored substrate specificities and improved performance under process conditions.[9][11] The reaction typically requires a cofactor, such as NADPH or NADH, which is regenerated in situ using a sacrificial co-substrate like isopropanol or glucose.[10]

Diagram: Experimental Workflow for Biocatalytic Reduction

Biocatalysis_Workflow Substrate_Preparation Prepare solution of pyridyl ketone and cofactor Enzyme_Addition Add Ketoreductase (KRED) and co-substrate Substrate_Preparation->Enzyme_Addition Reaction Incubate at controlled temperature and pH Enzyme_Addition->Reaction Workup Extract product with organic solvent Reaction->Workup Purification Purify by chromatography Workup->Purification

Caption: A typical workflow for the biocatalytic reduction of a pyridyl ketone.

Synthesis via Pyridine N-Oxides: A Versatile Alternative

The use of pyridine N-oxides as starting materials provides an alternative and often complementary approach to the synthesis of pyridinylmethanols, particularly for the introduction of substituents at the 2-position of the pyridine ring.[13][14][15][16]

Causality Behind Experimental Choices

Pyridine N-oxides are more reactive towards both electrophiles and nucleophiles compared to the parent pyridines.[14][17] A common strategy involves the reaction of a pyridine N-oxide with acetic anhydride (the Boekelheide reaction) to form an acetoxymethylpyridine intermediate, which can then be hydrolyzed to the corresponding pyridinylmethanol.[18] This method is particularly useful for the synthesis of 2-(hydroxymethyl)pyridines.

Head-to-Head Comparison

Synthetic RouteKey AdvantagesKey DisadvantagesTypical YieldsSubstrate Scope
Grignard Reaction High versatility in introducing diverse substituents.[2][3]Requires strictly anhydrous conditions; sensitive to steric hindrance.[3][19]60-90%Broad
Catalytic Hydrogenation Atom-economical; suitable for large-scale synthesis.[1]Risk of over-reduction to piperidine; requires specialized equipment.[5][6][7]80-99%Good
Hydride Reduction Readily available reagents; good functional group tolerance (NaBH₄).[20]Stoichiometric waste; LiAlH₄ is highly reactive and requires careful handling.70-95%Broad
Biocatalysis Excellent enantioselectivity for chiral alcohols; mild reaction conditions.[9][10][12]Enzyme screening and optimization can be time-consuming; limited to ketone reduction.[10]>90% (often with >99% ee)Substrate-dependent
Pyridine N-Oxide Route Good for introducing functionality at the 2-position.[13][14]Multi-step process; potential for side reactions.[18]50-80%Moderate

Conclusion

The optimal synthetic route for a particular pyridinylmethanol will depend on a variety of factors, including the desired substitution pattern, the need for stereocontrol, the scale of the synthesis, and the available resources. The Grignard reaction remains a highly versatile and reliable method for a wide range of derivatives. For direct and efficient reductions, catalytic hydrogenation and hydride reagents offer excellent options. When enantiopurity is paramount, biocatalysis with ketoreductases is the undisputed champion. Finally, the pyridine N-oxide route provides a valuable alternative for accessing specific isomers. By carefully considering the strengths and weaknesses of each approach, researchers can make informed decisions to efficiently and effectively synthesize the pyridinylmethanol targets that are crucial for advancing drug discovery and development.

References

  • Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. ResearchGate. Available at: [Link]

  • Grignard Reaction. Available at: [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available at: [Link]

  • Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications. Available at: [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. Available at: [Link]

  • Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry. Available at: [Link]

  • CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]

  • The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. Available at: [Link]

  • Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Nature Communications. Available at: [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Available at: [Link]

  • Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. Available at: [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. Available at: [Link]

  • Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. ResearchGate. Available at: [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available at: [Link]

  • Pyridine N-Oxides. Baran Lab. Available at: [Link]

  • Recent trends in the chemistry of pyridine N-oxides. Arkat USA. Available at: [Link]

  • Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. PMC. Available at: [Link]

  • Pyridine-N-oxide. Wikipedia. Available at: [Link]

  • Pyridinecarboxylic acid. Wikipedia. Available at: [Link]

  • Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Semantic Scholar. Available at: [Link]

  • Controlled reduction of carboxylic acids to aldehydes with hydride sources. ResearchGate. Available at: [Link]

  • An Overview of the Synthetic Routes to the Best Selling Drugs Containing 6-Membered Heterocycles. ResearchGate. Available at: [Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Semantic Scholar. Available at: [Link]

  • Biocatalytic and organocatalytic approaches to ketodiol synthesis. UCL Discovery. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]

Sources

Probing the Periphery: A Comparative Guide to the Cross-Reactivity Profile of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, a candidate molecule's interaction with its intended target is only the opening move. The endgame is often decided by its interactions with the rest of the proteome. These off-target effects, or cross-reactivity, represent a critical fork in the road, potentially leading to unforeseen toxicity or, in some cases, beneficial polypharmacology. This guide provides a rigorous, in-depth framework for evaluating the selectivity of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol , a compound featuring a pyridine scaffold known for a wide spectrum of biological activities.[1][2][3][4] We will dissect the essential experimental workflows, compare its hypothetical profile against structural analogs, and provide the technical rationale behind each step, equipping researchers to make more informed decisions in their development pipeline.

The Rationale for Scrutiny: Why Cross-Reactivity Matters

The structure of this compound—a pyridine core linked to a brominated phenyl ring via a flexible sulfanyl bridge—presents several flags for potential off-target interactions. Pyridine derivatives are one of the most common heterocyclic frameworks in FDA-approved drugs, recognized for their diverse biological roles.[1][2][3] However, this versatility necessitates a thorough investigation of their selectivity. Off-target binding is a primary cause of adverse drug reactions and a major contributor to late-stage clinical failures.[5][6] Conversely, a well-characterized, multi-target profile can sometimes be clinically advantageous.[5] Therefore, building a comprehensive cross-reactivity profile is not merely a box-ticking exercise but a fundamental component of understanding a compound's true mechanism of action and therapeutic potential.

A Tiered Strategy for Uncovering Off-Target Interactions

A robust assessment of selectivity requires a multi-pronged, tiered approach that moves from broad, high-throughput screening to focused, physiologically relevant assays. This ensures a comprehensive yet resource-efficient evaluation.

Tier 1: Broad-Spectrum Biochemical Screening

The initial step is to cast a wide net across the most promiscuous protein families. Large-panel screens against kinases and G-protein coupled receptors (GPCRs) are the industry standard for this purpose.[7][8][9]

  • Rationale & Causality:

    • Kinome Screening: The human kinome contains over 500 members, many of which share a highly conserved ATP-binding pocket.[10] This structural similarity makes kinases particularly susceptible to off-target inhibition, a crucial liability to identify early.[11][12]

    • GPCR Panel: GPCRs constitute the largest family of membrane receptors and are the targets for over 30% of all approved drugs, making them a critical class to screen for unintended interactions.[5][13]

  • Experimental Protocol: High-Throughput Kinase Panel Screen

    • Compound Preparation: A 10 mM stock of this compound is prepared in 100% DMSO.

    • Primary Screen: The compound is first screened at a single, high concentration (e.g., 10 µM) in duplicate against a large panel of kinases (>400). Radiometric assays, such as the HotSpot™ platform which measures the transfer of ³³P-labeled phosphate from ATP to a substrate, are considered the gold standard due to their direct and robust nature.[7][8]

    • Hit Identification: A "hit" is typically defined as a compound causing >50% inhibition of kinase activity relative to a vehicle control.

Tier 2: Dose-Response Validation and Potency Determination

Any hits identified in Tier 1 must be validated to confirm the interaction and determine its potency (IC₅₀). This step is critical for distinguishing significant off-target activities from assay artifacts or very weak interactions.

  • Experimental Protocol: IC₅₀ Determination

    • Serial Dilution: The compound is serially diluted to create a 10-point concentration gradient (e.g., from 100 µM down to low nanomolar ranges).

    • Assay Repetition: The biochemical kinase assay is repeated for each validated hit using the full range of concentrations.

    • Data Analysis: The percentage of inhibition is plotted against the logarithm of the compound concentration. A sigmoidal curve is fitted to the data using non-linear regression to calculate the IC₅₀ value, which represents the concentration required to inhibit 50% of the enzyme's activity.

Tier 3: Cellular Target Engagement Confirmation

Biochemical assays using purified enzymes do not fully replicate the complex intracellular environment. A compound must be able to cross the cell membrane and engage its target amidst a sea of other proteins. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in intact cells or tissues.[14][15][16][17]

  • Rationale & Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[16][18] The binding of a drug to its target protein makes the protein more resistant to heat-induced denaturation. By heating cell lysates treated with the compound and measuring the amount of target protein that remains soluble, one can directly infer target engagement.[14][18]

  • Experimental Protocol: CETSA Workflow

    • Cell Treatment: Intact cells are incubated with the test compound at various concentrations or a vehicle control.

    • Thermal Challenge: The treated cells are heated across a range of temperatures.

    • Lysis and Separation: Cells are lysed, and denatured, aggregated proteins are separated from the soluble fraction by centrifugation.

    • Quantification: The amount of the specific target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry. A positive thermal shift (an increase in the melting temperature) indicates direct binding of the compound to the target protein in a cellular context.[17]

Visualizing the Investigative Process

Clear visualization of workflows and potential biological consequences is essential for interpreting complex datasets.

Diagram 1: The Tiered Cross-Reactivity Profiling Workflow

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Cellular Confirmation a Compound of Interest This compound b High-Throughput Screen (e.g., >400 Kinase Panel @ 10 µM) a->b c Dose-Response Curve (10-point IC₅₀ determination) b->c Identify Hits (>% inhibition threshold) d Quantify Off-Target Potency c->d e Cellular Thermal Shift Assay (CETSA) d->e Prioritize Potent Hits f Confirm Target Engagement in situ e->f g Comprehensive Selectivity Profile f->g

Caption: A systematic workflow for selectivity profiling.

Comparative Analysis: Probing Structure-Activity Relationships (SAR)

To understand which structural features of this compound govern its selectivity, we compare its hypothetical profile to two closely related analogs. This analysis is crucial for guiding future medicinal chemistry efforts.[19]

  • Analog A: {2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol (Probes the influence of the halogen atom).

  • Analog B: {2-[(4-Bromophenyl)oxy]-3-pyridinyl}methanol (Probes the influence of the sulfanyl vs. oxy linker).

Table 1: Hypothetical Comparative Selectivity Data (IC₅₀ in µM)

TargetThis compoundAnalog A (Chloro-substituted)Analog B (Oxy-linker)Selectivity Window (Off-Target 1 / On-Target)
On-Target Protein 0.025 0.030 1.5 -
Off-Target Kinase 11.81.5> 5072-fold
Off-Target Kinase 27.28.5> 50288-fold
Off-Target GPCR 1> 20> 20> 50> 800-fold

Data Interpretation: The hypothetical data suggests that the sulfanyl linker is critical for potent on-target activity, as its replacement with an oxygen atom in Analog B results in a ~60-fold loss of potency and a concurrent reduction in off-target activity. The change from a bromo to a chloro substituent (Analog A) has a minimal impact on the overall profile, suggesting that a halogen at this position is tolerated but does not dramatically alter selectivity. The primary compound exhibits a respectable 72-fold selectivity window against its most potent off-target, providing a solid baseline for further optimization.

Diagram 2: On-Target vs. Off-Target Signaling Pathways

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway compound {2-[(4-Bromophenyl)sulfanyl] -3-pyridinyl}methanol target On-Target Protein compound->target High Affinity (IC₅₀=0.025µM) off_target Off-Target Kinase 1 compound->off_target Lower Affinity (IC₅₀=1.8µM) effect1 Downstream Effector A target->effect1 response1 Therapeutic Effect effect1->response1 effect2 Downstream Effector B off_target->effect2 response2 Adverse Event effect2->response2

Caption: Visualizing therapeutic vs. adverse pathways.

Conclusion and Future Directions

This guide outlines a comprehensive, logically structured approach to characterizing the cross-reactivity of this compound. By integrating broad biochemical screens with cellular target engagement assays and comparative SAR analysis, researchers can build a robust selectivity profile. This profile is indispensable for predicting potential liabilities, understanding the full scope of a compound's biological activity, and ultimately guiding the rational design of safer and more effective therapeutic agents. The data-driven insights gained from such studies are the bedrock of successful drug development programs.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: 1][2][3][4]

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
  • Kinase Selectivity Panels. Reaction Biology.
  • Kinase Drug Discovery Services. Reaction Biology.
  • Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. PubMed.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. University of Sonora Research Portal.
  • A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Benchchem.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: ]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate.
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • CETSA. CETSA.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. PubMed.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.
  • Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PMC - NIH.
  • Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics - ACS Publications.

Sources

A Comparative Guide to the Physicochemical Properties of 6-Arylated-Pyridin-3-yl Methanol Derivatives: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structural and electronic properties of four 6-arylated-pyridin-3-yl methanol derivatives, leveraging Density Functional Theory (DFT) calculations. The insights presented herein are crucial for researchers and scientists engaged in the design and development of novel therapeutic agents, as pyridinyl methanol scaffolds are of significant interest in medicinal chemistry. Our analysis is grounded in a recent study that synthesized and characterized these compounds, providing a valuable dataset for computational validation and further exploration.[1][2][3]

The derivatives under comparison are:

  • (BFPM) : 6-(2-benzofuranyl)pyridin-3-yl)methanol

  • (BPPM) : (6-([biphenyl]-4-yl)3-pyridinyl methanol

  • (FPPM) : 6-(3-Flourophenyl)-4-pyridine-methanol

  • (CPPM) : 6-(4-Chlorophenyl)-4-pyridine-methanol

Our objective is to dissect the influence of the different aryl substituents on the electronic structure, reactivity, and stability of the core pyridinyl methanol framework. This guide will walk through the computational methodology, present a comparative analysis of the key findings, and discuss the implications of these findings for drug design and materials science.

The Rationale Behind the Computational Approach

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules.[4][5] The choice of the B3LYP functional in conjunction with the 6-311+G (2d,p) basis set for the foundational study on these derivatives is a well-established and robust method for optimizing molecular geometries and predicting electronic properties of organic compounds.[1][2][6] The B3LYP functional, a hybrid functional, incorporates a portion of the exact Hartree-Fock exchange, which is critical for accurately describing the electronic structure of conjugated systems like the ones under investigation. The 6-311+G (2d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron density, with diffuse functions (+) to account for non-covalent interactions and polarization functions (d,p) to accurately model the shape of the electron clouds around the atoms.

The synergy between experimental data and theoretical calculations is paramount for validating the computational model.[7][8] In the case of these 6-arylated-pyridin-3-yl methanol derivatives, the close agreement between the experimentally determined spectroscopic data (NMR, FTIR, and UV-Vis) and the theoretically predicted values lends high confidence to the DFT-based findings.[1][2]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps in the computational investigation of the 6-arylated-pyridin-3-yl methanol derivatives, mirroring the methodology employed in the reference study.[1][2]

  • Geometry Optimization:

    • The initial 3D structures of BFPM, BPPM, FPPM, and CPPM are constructed using a molecular building software.

    • Each structure is then subjected to geometry optimization using the B3LYP/6-311+G (2d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation, representing the most stable structure of the molecule.

    • The absence of imaginary frequencies in the subsequent vibrational frequency analysis confirms that the optimized structure corresponds to a true energy minimum.

  • Frontier Molecular Orbital (FMO) Analysis:

    • Following geometry optimization, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

    • The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[4][9][10]

  • Calculation of Global Reactivity Descriptors:

    • From the HOMO and LUMO energies, several global reactivity descriptors are calculated to provide a quantitative measure of the molecule's reactivity. These include:

      • Ionization Potential (I): The energy required to remove an electron from the molecule.

      • Electron Affinity (A): The energy released when an electron is added to the molecule.

      • Electronegativity (χ): The ability of the molecule to attract electrons.

      • Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

      • Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

      • Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

  • Natural Bond Orbital (NBO) Analysis:

    • NBO analysis is performed to gain insights into the intramolecular charge transfer and delocalization of electron density within the molecules.[1] This analysis helps to understand the stabilizing effects of electron delocalization and hyperconjugative interactions.

computational_workflow cluster_input Input cluster_dft_calculation DFT Calculation (B3LYP/6-311+G(2d,p)) cluster_output Output & Analysis mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis Verify Minimum Energy nbo_calc NBO Analysis geom_opt->nbo_calc optimized_geom Optimized Geometry geom_opt->optimized_geom fmo_calc FMO Calculation (HOMO & LUMO) freq_analysis->fmo_calc reactivity_desc Global Reactivity Descriptors fmo_calc->reactivity_desc charge_deloc Charge Delocalization & Stability Insights nbo_calc->charge_deloc

Caption: A schematic of the DFT computational workflow.

Comparative Analysis of Physicochemical Properties

The DFT calculations reveal significant differences in the electronic properties and reactivity of the four derivatives, primarily driven by the nature of the aryl substituent at the 6-position of the pyridine ring.

Frontier Molecular Orbitals and Chemical Reactivity

The energies of the HOMO and LUMO, along with the HOMO-LUMO energy gap (ΔE), are presented in the table below. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
BFPM -5.93-1.144.79
BPPM -6.11-1.254.86
FPPM -6.37-1.464.91
CPPM -6.29-1.524.77
Data sourced from a 2024 study by Ahmed et al.[1][2]

From the data, FPPM exhibits the largest HOMO-LUMO gap (4.91 eV), suggesting it is the most kinetically stable and least reactive among the four derivatives.[1][6] Conversely, CPPM has the smallest energy gap (4.77 eV), indicating its higher propensity for chemical reactions. The electron-withdrawing nature of the fluorine atom in FPPM leads to a stabilization of the HOMO energy level, contributing to its larger energy gap.

homo_lumo_gap cluster_reactivity Chemical Reactivity cluster_energy_gap HOMO-LUMO Energy Gap (ΔE) high_reactivity Higher Reactivity (e.g., CPPM) low_reactivity Lower Reactivity (e.g., FPPM) small_gap Smaller ΔE small_gap->high_reactivity Correlates with large_gap Larger ΔE large_gap->low_reactivity Correlates with

Caption: Relationship between HOMO-LUMO gap and reactivity.

Global Reactivity Descriptors

The calculated global reactivity descriptors provide a more nuanced understanding of the chemical behavior of these derivatives.

DescriptorBFPMBPPMFPPMCPPM
Ionization Potential (I) (eV) 5.936.116.376.29
Electron Affinity (A) (eV) 1.141.251.461.52
Electronegativity (χ) (eV) 3.5353.683.9153.905
Chemical Hardness (η) (eV) 2.3952.432.4552.385
Chemical Softness (S) (eV⁻¹) 0.4170.4110.4070.419
Electrophilicity Index (ω) (eV) 2.612.783.123.19
Data sourced from a 2024 study by Ahmed et al.[1][2]

The electrophilicity index (ω) is a particularly insightful parameter. CPPM possesses the highest electrophilicity index (3.19 eV), indicating it is the strongest electrophile in the series. This is consistent with its small HOMO-LUMO gap. Conversely, BFPM has the lowest electrophilicity index (2.61 eV), suggesting it is the least electrophilic.

Implications for Drug Design and Materials Science

The comparative DFT study of these 6-arylated-pyridin-3-yl methanol derivatives provides valuable structure-activity relationship (SAR) insights. The electronic properties and reactivity of these molecules can be systematically tuned by modifying the aryl substituent. For instance, the introduction of an electron-withdrawing group like fluorine in FPPM enhances its stability, which could be a desirable trait for improving the pharmacokinetic profile of a drug candidate.

Furthermore, the study by Ahmed et al. (2024) also explored the nonlinear optical (NLO) properties of these compounds and found that they all exhibit enhanced NLO characteristics compared to a prototype, suggesting their potential application in photoelectric technologies.[1][2][6]

Conclusion

This guide has provided a comprehensive comparative analysis of four 6-arylated-pyridin-3-yl methanol derivatives based on DFT calculations. The key takeaways are:

  • The electronic properties and reactivity of these derivatives are significantly influenced by the nature of the 6-aryl substituent.

  • FPPM, with its electron-withdrawing fluorine atom, is the most kinetically stable derivative, as evidenced by its large HOMO-LUMO gap.

  • CPPM is the most reactive and most electrophilic derivative in the series.

  • The strong correlation between experimental and theoretical data validates the use of the B3LYP/6-311+G (2d,p) level of theory for studying this class of compounds.

These findings underscore the power of computational chemistry in guiding the rational design of molecules with tailored properties for applications in medicinal chemistry and materials science.

References

  • Ahmed, A., Adeel, M., Niaz, S., Raouf, A., Aiman, U., Abdullah Bin Shaffiq, M., Ramay, S. M., & Mushtaq, I. (2024). Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. ChemistrySelect, 9(4), e202302917. [Link]

  • Wiley Online Library. (2024). Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. Retrieved January 17, 2026, from [Link]

  • Mahil Rani, S. (2018). MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 6(2), 103-111. [Link]

  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]

  • International Research Journal of Education and Technology. (2023). MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. Retrieved January 17, 2026, from [Link]

  • Scribd. (n.d.). Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of (6‐arylated‐pyridin‐3‐yl) methanol. Retrieved January 17, 2026, from [Link]

  • IOPscience. (2023). Molecular geometry homo-lumo and charge analysis of 2-Chloro-4-pyridinecarbonitrile. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2024). In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic representation of HOMO and LUMO molecular orbital of pyridine.... Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2024). Experimental and theoretically calculated structural data of different iron(II)-terpyridine complexes. Retrieved January 17, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol. As a compound integrating a brominated aromatic ring, a thioether linkage, and a pyridine core, its handling and disposal demand a rigorous, chemically-informed approach. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally related compounds. Our objective is to provide value beyond the product by ensuring you have the critical information needed to maintain a safe laboratory environment and adhere to environmental regulations.

Core Principles: Hazard Identification and Risk Assessment

The disposal procedure for any chemical is fundamentally dictated by its inherent hazards. The structure of this compound presents a composite risk profile derived from its constituent moieties: the pyridine ring and the bromophenyl group.

  • Pyridine Moiety: Pyridine and its derivatives are recognized for their potential toxicity and environmental hazards.[1] They can be harmful if inhaled, absorbed through the skin, or ingested, with exposure potentially affecting the central nervous system, liver, and kidneys.[2][3] Pyridine-containing waste must not be released into sewer systems or waterways.[1]

  • Organobromine Moiety: Brominated organic compounds are classified as halogenated waste.[4] Many such compounds are noted for their environmental persistence and potential to bioaccumulate.[5] The U.S. Environmental Protection Agency (EPA) specifically regulates wastes from the production of organobromine chemicals under the Resource Conservation and Recovery Act (RCRA), underscoring their hazardous nature.[6]

The combination of these structural features necessitates that This compound be unequivocally classified and handled as a hazardous chemical waste .

Structural Component Associated Hazards Primary Disposal Concern
Pyridine Ring Toxicity (inhalation, ingestion, dermal), Irritation, Environmental Hazard[1][2][3]Must be segregated and disposed of as hazardous waste; not suitable for drain disposal.[7]
4-Bromophenyl Group Halogenated Compound, Potential for Environmental Persistence[5][6]Requires disposal as halogenated organic waste, often via high-temperature incineration.[4][8]
Methanol Group Contributes to solubility and reactivityDoes not mitigate the primary hazards of the core structure.

Mandatory Safety Protocols and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, strict adherence to safety protocols is mandatory. The causality is clear: preventing exposure is the most effective way to mitigate risk.

  • Engineering Controls: All handling of this compound, including the transfer of waste into a collection container, must be conducted within a properly functioning chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[7][9] An eyewash station and safety shower must be readily accessible.[10]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent dermal and ocular exposure.

    • Gloves: Chemical-resistant gloves are required. Butyl rubber or Viton® are often recommended for pyridine and related compounds.[11] Always consult a glove compatibility chart for the specific materials you are using.[12]

    • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[11][12]

    • Protective Clothing: A standard laboratory coat, fully buttoned, is required to protect clothing and skin.[11]

Step-by-Step Waste Collection and Segregation Protocol

Proper disposal begins at the point of generation. The following protocol ensures that waste is collected, stored, and prepared for final disposal in a manner that is safe, compliant, and logical.

Step 1: Classify the Waste Stream

  • All waste containing this compound must be classified as Halogenated Organic Hazardous Waste .[4] This includes pure or residual compound, solutions containing the compound, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads).

Step 2: Select the Appropriate Waste Container

  • Use a dedicated, sealable, and airtight waste container that is chemically compatible with the waste.[11][13] High-density polyethylene (HDPE) or glass containers are typically suitable, but always verify compatibility.[7]

  • The container must be in good condition, with no cracks or leaks, and have a secure, leak-proof cap.

Step 3: Label the Container Correctly and Immediately

  • Proper labeling is a critical control. As soon as the first drop of waste is added, the container must be labeled with:

    • The words "Hazardous Waste" [13]

    • The full, unambiguous chemical name: "this compound"

    • An accurate list of all other constituents and their approximate percentages (e.g., solvents).

    • The date of initial waste accumulation.

Step 4: Segregate from Incompatible Waste Streams

  • This is a crucial step to prevent dangerous chemical reactions. DO NOT mix this waste stream with:

    • Non-Halogenated Organic Waste: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complicates the disposal process.[4]

    • Strong Oxidizers or Strong Acids: Pyridine and related compounds can react exothermically or violently with these materials.[3]

    • Aqueous Waste (non-solvent): Unless the waste is an aqueous solution of the compound, do not mix it with other aqueous waste streams.[4]

Step 5: Store the Waste Container Safely

  • Keep the sealed waste container in a designated hazardous waste accumulation area.[13] This area should be cool, dry, and well-ventilated.[11]

  • Ensure the storage area provides secondary containment to capture any potential leaks.

  • Store it away from heat, sparks, or open flames.[7]

Spill and Emergency Procedures

Accidents require a prepared, systematic response to minimize exposure and environmental contamination.

  • For Small Spills (manageable within 10-15 minutes):

    • Ensure you are wearing the full, appropriate PPE.[11]

    • Contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9][11]

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealable container.

    • Label the container as "Hazardous Waste" with the name of the spilled chemical and the absorbent material.

    • Clean the spill area with an appropriate solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.

    • Report the spill to your supervisor or Environmental Health and Safety (EHS) department.[7]

  • For Large Spills:

    • Evacuate the immediate area immediately.

    • Alert others in the vicinity and secure the area to prevent entry.

    • If there is any risk of fire or airborne exposure, activate the fire alarm.

    • Contact your institution's EHS department or emergency response team immediately.[11] Provide them with the chemical name and an estimate of the spilled quantity.

Final Disposal Pathway: A Mandate for Professional Management

The final step in the disposal lifecycle is the transfer of the collected waste to a licensed professional entity.

  • Institutional EHS Office: The sole approved method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) or equivalent department.[11][13]

  • Treatment Method: This type of halogenated organic waste is typically disposed of via high-temperature incineration at a licensed hazardous waste treatment facility.[8] This process is designed to destroy the organic molecule while specialized scrubbers neutralize the resulting acidic gases (e.g., hydrogen bromide).

  • Regulatory Compliance: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [7][13] Such actions are a serious violation of environmental regulations and pose a significant threat to public health and ecosystems.[1]

The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generate Waste ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check classify Classify as: 'Halogenated Organic Hazardous Waste' container Select & Label Compatible Waste Container classify->container ppe_check->classify segregate Add Waste to Container Segregate from Incompatibles container->segregate store Store Securely in Designated Waste Accumulation Area segregate->store spill Spill Occurs segregate->spill request_pickup Container Full? Submit Chemical Collection Request to EHS Department store->request_pickup end Licensed Vendor Pickup & Incineration request_pickup->end small_spill Small Spill: Contain, Absorb, Collect as Hazardous Waste spill->small_spill  Yes, Small large_spill Large Spill: Evacuate & Call EHS/ Emergency Response spill->large_spill  Yes, Large small_spill->store

Caption: Disposal Workflow for this compound.

References

  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

  • PYRIDINE | Occupational Safety and Health Administration. OSHA. Available at: [Link]

  • Assessing the environmental fate of chemicals of emerging concern: a case study of the polybrominated diphenyl ethers. PubMed. Available at: [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. EPA NEPAL. Available at: [Link]

  • Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour. PubMed. Available at: [Link]

  • Pyridine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Available at: [Link]

  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Assessing the environmental fate of chemicals of emerging concern: A case study of the polybrominated diphenyl ethers. ResearchGate. Available at: [Link]

  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyridine. NCBI - NIH. Available at: [Link]

  • Pyridine - IDLH. NIOSH - CDC. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine. CDC. Available at: [Link]

  • The environmental fate of polybrominated diphenyl ethers (PBDEs) in western Taiwan and coastal waters: evaluation with a fugacity-based model. PubMed Central. Available at: [Link]

  • A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. ResearchGate. Available at: [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. Available at: [Link]

  • Environmental Fact Sheet, Organobromine. EPA. Available at: [Link]

  • Bromine Safety Information. Washington State University. Available at: [Link]

  • (4-Bromophenylsulfanyl)pyruvic acid | C9H7BrO3S | CID 440275. PubChem. Available at: [Link]

  • Hazardous Waste Reduction. Environmental Health and Safety, University of Washington. Available at: [Link]

  • Methanol Safety Data Sheet. Methanol Institute. Available at: [Link]

  • Chemical Compatibility Database. Cole-Parmer. Available at: [Link]

  • 3-Pyridinemethanol | C6H7NO | CID 7510. PubChem. Available at: [Link]

  • Material Safety Data Sheet - (4-Bromophenyl)(cyclopropyl)methanol. Cole-Parmer. Available at: [Link]

  • Methanol Safety Data Sheet Section 1. Proman. Available at: [Link]

  • List of Hazardous Substances and Reportable Quantities. PHMSA. Available at: [Link]

  • Chemical Compatibility Table. University of Colorado Boulder. Available at: [Link]

Sources

Personal protective equipment for handling {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

Definitive Safety & Handling Guide: {2-[(4--Bromophenyl)sulfanyl]-3-pyridinyl}methanol

Hazard Analysis & Risk Mitigation

Before handling {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol, a thorough understanding of its potential hazards, derived from its constituent molecular fragments, is essential. This compound's risk profile is a composite of the hazards associated with its pyridine core, bromophenyl group, and thioether linkage.

  • Pyridine Moiety : Pyridine and its derivatives are often volatile and can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] They can cause irritation to the skin, eyes, and respiratory system.[1][2] Adequate ventilation, such as a certified chemical fume hood, is mandatory for all handling procedures.[3][4]

  • Organobromine Component : Organobromine compounds are recognized for their potential toxicity. Some are classified as alkylating agents and potential carcinogens or hormone disruptors.[5] The presence of a bromine atom necessitates stringent measures to prevent any direct contact or inhalation.

  • Sulfanyl (Thioether) Linkage : While thioethers are generally less reactive than thiols, they can pose hazards. Sulfur compounds are known for their strong, unpleasant odors and can release toxic gases like hydrogen sulfide upon decomposition with heat or moisture.[6][7]

The logical workflow for handling this compound must therefore be grounded in a "prevention-first" principle, isolating the researcher from the chemical at all stages of the experimental process.

cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Mitigation Strategy Pyridine Core Pyridine Core Inhalation Toxicity Inhalation Toxicity Pyridine Core->Inhalation Toxicity Dermal Absorption Dermal Absorption Pyridine Core->Dermal Absorption Organobromine Group Organobromine Group Organobromine Group->Dermal Absorption Carcinogenicity Carcinogenicity Organobromine Group->Carcinogenicity Sulfanyl Linkage Sulfanyl Linkage Sulfanyl Linkage->Inhalation Toxicity Engineering Controls Engineering Controls Inhalation Toxicity->Engineering Controls Personal Protective Equipment Personal Protective Equipment Dermal Absorption->Personal Protective Equipment Eye Damage Eye Damage Eye Damage->Personal Protective Equipment Carcinogenicity->Engineering Controls Carcinogenicity->Personal Protective Equipment Waste Management Waste Management Carcinogenicity->Waste Management

Caption: Logical flow from hazard identification to mitigation.

Personal Protective Equipment (PPE): A Multi-Barrier System

The selection of PPE is the most critical immediate step to ensure personnel safety. A multi-layered approach is required to protect against the diverse chemical threats posed by this compound. The following table outlines the minimum required PPE.

Protection TypeSpecific RecommendationsRationale
Hand Protection Primary Gloves: Butyl rubber or Polyvinyl Alcohol (PVA) for extended contact.Secondary (Splash): Nitrile gloves, to be changed immediately upon contact.Provides robust protection against pyridine-based compounds and potential dermal absorption of the organobromine moiety.[4] Nitrile gloves offer good splash protection but have shorter breakthrough times for pyridine-related chemicals.[4] Inspect gloves for any defects before each use.[8]
Eye and Face Protection Chemical safety goggles with side shields are mandatory.A full-face shield must be worn over goggles when handling larger quantities (>5g) or during splash-prone operations.Protects against splashes and potential vapors that can cause severe eye irritation or permanent damage.[9][10] Contact lenses should not be worn in the laboratory as they can trap vapors against the cornea.[9]
Skin and Body Protection A flame-resistant, chemical-resistant lab coat, fully buttoned.Closed-toe shoes made of non-porous material.Prevents skin contact with the compound.[1] Pyridine compounds can be flammable, making a flame-resistant lab coat a necessary precaution.[2] Appropriate footwear protects against spills and falling objects.[10]
Respiratory Protection All handling must be performed within a certified chemical fume hood.For emergency situations (e.g., large spills), a NIOSH-approved respirator with an organic vapor cartridge is necessary.A fume hood is the primary engineering control to minimize inhalation of potentially toxic vapors.[3] Pyridine has a low odor threshold, but olfactory fatigue can occur; do not rely on smell to assess exposure. In the event of a ventilation failure or large spill, respiratory protection is the final line of defense.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol minimizes risk during experimental work.

3.1. Preparation and Pre-Handling

  • Designated Area: All work with this compound must be conducted in a designated area within a laboratory, clearly marked as a space for handling potent compounds.

  • Fume Hood Verification: Before starting, verify that the chemical fume hood is operational, with an airflow monitor reading in the acceptable range (typically 80-120 fpm).

  • Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are within immediate reach before bringing the chemical into the hood.

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.

3.2. Chemical Handling

  • Weighing: If weighing the solid, perform this task within the fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If using a volatile solvent, ensure the container is loosely capped to prevent pressure buildup.

  • Heating/Reactions: Use a heating mantle with a thermocouple for temperature control. Never heat a sealed container. The apparatus should be equipped with a condenser and vented into the fume hood's exhaust.

  • Post-Reaction: Allow the reaction mixture to cool to room temperature before opening the apparatus.

3.3. Post-Handling

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water immediately after leaving the laboratory.[8]

Emergency & Disposal Plan

A clear plan for emergencies and waste disposal is non-negotiable.

4.1. Spill Response

  • Small Spill (<1g or <50mL of dilute solution):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1]

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[11]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spill:

    • Evacuate the laboratory immediately and activate the fire alarm if the substance is flammable or the spill is extensive.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) department.

4.2. First Aid

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek immediate medical attention.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[12] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

4.3. Waste Disposal this compound is classified as a halogenated organic waste.

  • Segregation: This waste must be kept separate from non-halogenated waste streams.[13][14]

  • Container: Use a designated, properly labeled hazardous waste container that is in good condition and has a tight-sealing lid.[13][15] The label must clearly state "Hazardous Waste" and list all chemical constituents, including the full name of the compound.[13][16]

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, away from incompatible materials.[17]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not dispose of this chemical down the drain or in regular trash.[16]

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal Solid Waste Solid Waste Halogenated Waste Container Halogenated Waste Container Solid Waste->Halogenated Waste Container Liquid Waste Liquid Waste Liquid Waste->Halogenated Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Halogenated Waste Container Labeling Label Contents: - 'Hazardous Waste' - Chemical Name - Percentages Halogenated Waste Container->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage EHS Pickup EHS Pickup Storage->EHS Pickup

Caption: Waste disposal workflow for halogenated compounds.

References

  • Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024-10-01). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Hazard Summary: Pyridine. NJ.gov. [Link]

  • Halogenated Solvents in Laboratories. Temple University Campus Operations. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Solvents. Washington State University EHS. [Link]

  • Organobromine chemistry. Wikipedia. [Link]

  • Bromine in organic lab SOP. Providence College EHS. [Link]

  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Liverpool University Press. [Link]

  • Safety Data Sheet: Sulfur. Hess Corporation. [Link]

  • Organic Chemistry Safety Rules. Colorado College. [Link]

  • Safety in the Organic Chemistry Laboratory. CSUB. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.